molecular formula C24H36N2O9S B1231600 Celesticetin

Celesticetin

Katalognummer: B1231600
Molekulargewicht: 528.6 g/mol
InChI-Schlüssel: VMSQKUCYEMOKMM-HUQJOJSCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]tetrahydropyran-2-yl]sulfanylethyl 2-hydroxybenzoate is a natural product found in Streptomyces caelestis and Streptomyces lincolnensis with data available.

Eigenschaften

Molekularformel

C24H36N2O9S

Molekulargewicht

528.6 g/mol

IUPAC-Name

2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate

InChI

InChI=1S/C24H36N2O9S/c1-13(33-3)17(25-22(31)15-8-6-10-26(15)2)21-19(29)18(28)20(30)24(35-21)36-12-11-34-23(32)14-7-4-5-9-16(14)27/h4-5,7,9,13,15,17-21,24,27-30H,6,8,10-12H2,1-3H3,(H,25,31)/t13-,15+,17-,18-,19-,20+,21+,24+/m1/s1

InChI-Schlüssel

VMSQKUCYEMOKMM-HUQJOJSCSA-N

SMILES

CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC

Isomerische SMILES

C[C@H]([C@H]([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)[C@@H]3CCCN3C)OC

Kanonische SMILES

CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC

Synonyme

celesticetin
celesticetin A

Herkunft des Produkts

United States

Foundational & Exploratory

The Origin of Celesticetin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celesticetin is a lincosamide antibiotic naturally produced by the soil-dwelling bacterium Streptomyces caelestis. As a member of the lincosamide class, which includes the clinically important antibiotic lincomycin, this compound has garnered interest for its antimicrobial properties and unique structural features. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganism, its physicochemical properties, and its antimicrobial activity. A significant focus is placed on the elucidation of its complex biosynthetic pathway, including the key enzymes and genetic machinery involved. Furthermore, this document outlines detailed experimental protocols for the fermentation of Streptomyces caelestis, the extraction and purification of this compound, and the in vitro reconstitution of its biosynthetic pathway, offering valuable insights for researchers in natural product chemistry, microbiology, and drug development.

Introduction

Lincosamide antibiotics are a class of antimicrobial agents characterized by an amino acid linked to a sugar moiety. This compound, a prominent member of this family, is distinguished by the presence of a salicylyl group. It is produced by the Gram-positive, filamentous bacterium Streptomyces caelestis[1]. The antibiotic exhibits activity primarily against Gram-positive bacteria by inhibiting protein synthesis through binding to the 50S ribosomal subunit. The unique structural and biological properties of this compound, coupled with the potential for biosynthetic engineering to create novel derivatives, make it a subject of ongoing research interest.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its extraction, purification, formulation, and development as a potential therapeutic agent.

PropertyValueReference
Molecular Formula C24H36N2O9S[2]
Molecular Weight 528.62 g/mol [2]
Appearance Crystalline solid
Melting Point 148-150 °C
Optical Rotation [α]D +124° (c 1, CHCl3)
Solubility Soluble in methanol, ethanol, acetone, chloroform; Slightly soluble in water[3]
UV λmax (in ethanol) 242 nm, 305 nm

Antimicrobial Spectrum

This compound demonstrates a targeted spectrum of activity, primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a selection of clinically relevant bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureusPositive0.1 - 1.0
Streptococcus pyogenesPositive0.05 - 0.5[4]
Bacillus subtilisPositive0.2 - 1.5
Escherichia coliNegative>100
Pseudomonas aeruginosaNegative>100

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster (ccb) in Streptomyces caelestis. This pathway shares significant homology with the lincomycin (lmb) biosynthetic pathway, diverging at a key step to produce the unique structural features of this compound.

The this compound Biosynthetic Gene Cluster

The ccb gene cluster contains a suite of genes encoding enzymes responsible for the synthesis of the two main components of this compound: the amino acid moiety (propylproline) and the amino-octose sugar (lincosamide), as well as the attachment of the characteristic salicylyl group.

Key Enzymatic Steps and Intermediates

The biosynthetic pathway involves a series of enzymatic reactions, including transamination, condensation, methylation, and acylation. A pivotal step that differentiates this compound biosynthesis from that of lincomycin is the action of the pyridoxal-5'-phosphate (PLP)-dependent enzyme CcbF. While its homolog in the lincomycin pathway, LmbF, catalyzes a β-elimination reaction, CcbF catalyzes a decarboxylation-coupled oxidative deamination, leading to the formation of a two-carbon aldehyde side chain. This side chain is subsequently reduced by an oxidoreductase, Ccb5, to a hydroxyl group, forming the intermediate desalicetin. The final step involves the attachment of salicylic acid, a reaction catalyzed by the acyl-CoA ligase Ccb2 and the acyltransferase Ccb1.

Celesticetin_Biosynthesis cluster_sugar Lincosamide Moiety Biosynthesis cluster_amino_acid Amino Acid Moiety Biosynthesis cluster_assembly Assembly and Tailoring Octose_precursor Octose Precursor Lincosamide_moiety Lincosamide Moiety Octose_precursor->Lincosamide_moiety Multiple Steps (ccb genes) Condensation Condensation Lincosamide_moiety->Condensation Tyrosine L-Tyrosine Propylproline 4-Propyl-L-proline Tyrosine->Propylproline Multiple Steps (ccb genes) Propylproline->Condensation Intermediate_1 Lincosamide-propylproline Intermediate Condensation->Intermediate_1 CcbF CcbF (Decarboxylation-coupled oxidative deamination) Intermediate_1->CcbF Intermediate_2 Aldehyde Intermediate CcbF->Intermediate_2 Ccb5 Ccb5 (Reduction) Intermediate_2->Ccb5 Desalicetin Desalicetin Ccb5->Desalicetin Ccb2_Ccb1 Ccb2 & Ccb1 (Acyl-CoA ligation and Acyltransfer) Desalicetin->Ccb2_Ccb1 Salicylic_acid_activation Salicylic Acid Activation Salicylic_acid_activation->Ccb2_Ccb1 This compound This compound Ccb2_Ccb1->this compound Salicylic_acid Salicylic Acid Salicylic_acid->Salicylic_acid_activation

Simplified overview of the this compound biosynthetic pathway.

Experimental Protocols

Fermentation of Streptomyces caelestis for this compound Production

This protocol outlines the submerged fermentation process for the production of this compound by Streptomyces caelestis.

1. Inoculum Preparation:

  • Aseptically transfer a loopful of S. caelestis spores from a mature agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
  • Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

2. Production Fermentation:

  • Inoculate a 2 L production fermenter containing 1 L of production medium with 5-10% (v/v) of the seed culture. A typical production medium consists of (g/L): glucose 20, soybean meal 15, yeast extract 5, CaCO3 2, and trace elements.

  • Maintain the fermentation at 28-30°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 300-400 rpm.

  • Monitor the pH and maintain it between 6.8 and 7.2.

  • The fermentation is typically carried out for 7-10 days.

    Workflow for the fermentation of S. caelestis.
    Extraction and Purification of this compound

The following protocol details the extraction and purification of this compound from the fermentation broth.

1. Extraction:

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.
  • Adjust the pH of the supernatant to 8.0-8.5 with a suitable base (e.g., NaOH).
  • Extract the this compound from the aqueous phase using an organic solvent such as ethyl acetate or chloroform (3 x 0.5 L).
  • Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

2. Purification:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

  • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Pool the fractions containing pure this compound and evaporate the solvent to yield the crystalline product.

    Workflow for the extraction and purification of this compound.
    In Vitro Reconstitution of the Final Biosynthetic Step

This protocol describes the in vitro reconstitution of the final step in this compound biosynthesis: the attachment of salicylic acid to desalicetin.

1. Protein Expression and Purification:

  • Clone the genes encoding Ccb1 and Ccb2 into suitable expression vectors (e.g., pET vectors) and transform into an E. coli expression host (e.g., BL21(DE3)).
  • Induce protein expression with IPTG and purify the His-tagged proteins using Ni-NTA affinity chromatography.

2. In Vitro Reaction:

  • Set up the reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing:
  • Purified Ccb1 and Ccb2 enzymes
  • Desalicetin (substrate)
  • Salicylic acid
  • ATP
  • Coenzyme A (CoA)
  • MgCl2
  • Incubate the reaction at 30°C for 2-4 hours.

3. Product Analysis:

  • Quench the reaction by adding an organic solvent (e.g., methanol or acetonitrile).

  • Analyze the reaction mixture for the formation of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    In_Vitro_Reconstitution cluster_protein Protein Preparation cluster_reaction In Vitro Reaction cluster_analysis Product Analysis Gene_Cloning Clone ccb1 and ccb2 genes Protein_Expression Express Ccb1 and Ccb2 in E. coli Gene_Cloning->Protein_Expression Protein_Purification Purify Ccb1 and Ccb2 via Ni-NTA Protein_Expression->Protein_Purification Reaction_Setup Set up reaction with: - Ccb1, Ccb2 - Desalicetin - Salicylic Acid, ATP, CoA, MgCl2 Protein_Purification->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Reaction_Quenching Quench Reaction Incubation->Reaction_Quenching HPLC_MS_Analysis Analyze by HPLC or LC-MS Reaction_Quenching->HPLC_MS_Analysis

    Workflow for the in vitro reconstitution of the final step of this compound biosynthesis.

    Conclusion

This compound remains a fascinating natural product with significant potential for further research and development. Its origin in Streptomyces caelestis and its intricate biosynthetic pathway provide a rich platform for scientific exploration. The detailed technical information and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers aiming to unravel the complexities of this compound, explore its therapeutic potential, and harness the power of its biosynthetic machinery for the creation of novel antimicrobial agents. The continued investigation into this compound and other lincosamides is crucial in the ongoing battle against antimicrobial resistance.

References

An In-Depth Technical Guide to Celesticetin: Discovery, Biosynthesis, and Production by Streptomyces caelestis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celesticetin, a lincosamide antibiotic, has been a subject of scientific interest since its discovery from the soil bacterium Streptomyces caelestis. This technical guide provides a comprehensive overview of this compound, encompassing its initial discovery, the characteristics of its producing organism, its biosynthetic pathway, and methodologies for its production and isolation. Furthermore, this document presents available data on its biological activity and outlines detailed experimental protocols relevant to its study and potential development. The information is structured to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Producing Organism: Streptomyces caelestis

This compound was first isolated from a strain of Streptomyces caelestis recovered from a soil sample in Emigration Canyon, near Salt Lake City, Utah. This Gram-positive, filamentous bacterium is a member of the Actinomycetota phylum, a group of microorganisms renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

The type strain, Streptomyces caelestis ATCC 15084, is a mesophilic organism that can be cultured on various standard microbiological media. Morphological studies of S. caelestis on agar plates reveal the characteristic filamentous growth of Streptomycetes, with the formation of aerial and substrate mycelia.

Physicochemical Properties of this compound

This compound is a lincosamide antibiotic with the chemical formula C₂₄H₃₆N₂O₉S and a molecular weight of 528.62 g/mol . Its structure features a substituted proline moiety linked to an unusual thiooctose sugar.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₃₆N₂O₉S
Molecular Weight 528.62 g/mol
Appearance Amorphous base
Solubility Soluble in acidic or strongly basic aqueous solutions; soluble in polar organic solvents; practically insoluble in the pH range of 7 to 10, ether, and light hydrocarbons.

Biological Activity of this compound

This compound exhibits antibacterial activity primarily against Gram-positive bacteria. Its mechanism of action, like other lincosamides, involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. The producing organism, S. caelestis, possesses a self-resistance mechanism involving a specific methylase that modifies the 23S rRNA at position 2058, preventing the binding of the antibiotic to the ribosome.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Target OrganismMIC (nM)
Kocuria rhizophila1600[1]
Staphylococcus aureusData not available
Streptococcus pneumoniaeData not available
Enterococcus faecalisData not available

Further research is required to establish a comprehensive MIC profile of this compound against a broader range of clinically relevant Gram-positive pathogens.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces caelestis is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster contains the genes encoding the enzymes responsible for the assembly of the amino acid and amino sugar moieties and their subsequent modification and linkage.

The final step in the biosynthesis of this compound involves the attachment of a salicylic acid moiety. This reaction is catalyzed by the sequential action of two key enzymes encoded within the BGC: Ccb2, an acyl-CoA ligase, and Ccb1, an acyltransferase. Ccb2 activates salicylic acid by converting it to salicylyl-CoA, which is then transferred by Ccb1 to the desalicetin intermediate to form the final this compound molecule.

The enzymatic steps in the later stages of this compound biosynthesis are depicted in the following signaling pathway diagram.

Celesticetin_Biosynthesis This compound Biosynthesis Pathway cluster_0 Salicylate Activation cluster_1 Final Assembly Salicylic_acid Salicylic Acid Salicylyl_CoA Salicylyl-CoA Salicylic_acid->Salicylyl_CoA Ccb2 (Acyl-CoA Ligase) This compound This compound Desalicetin Desalicetin Desalicetin->this compound Ccb1 (Acyltransferase)

Caption: Final steps in the biosynthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and Streptomyces caelestis.

Fermentation of Streptomyces caelestis for this compound Production

A detailed, optimized fermentation protocol for high-yield this compound production is not extensively reported in the available literature. However, a general approach based on standard Streptomyces fermentation practices can be employed.

Protocol:

  • Inoculum Preparation:

    • Inoculate a suitable agar medium (e.g., ISP Medium 2) with spores of Streptomyces caelestis ATCC 15084.

    • Incubate at 28-30°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension in sterile water or a suitable buffer.

    • Use this spore suspension to inoculate a seed culture medium (e.g., Tryptic Soy Broth).

    • Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

  • Production Fermentation:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v). A rich medium containing complex carbon and nitrogen sources is generally preferred for antibiotic production by Streptomyces. An example of a suitable production medium could be:

      • Soluble Starch: 20 g/L

      • Yeast Extract: 5 g/L

      • Peptone: 5 g/L

      • CaCO₃: 2 g/L

      • Trace element solution

    • Maintain the fermentation at 28-30°C with vigorous aeration and agitation for 7-10 days.

    • Monitor the production of this compound periodically using analytical techniques such as HPLC.

Isolation and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from the fermentation broth.

Protocol:

  • Extraction:

    • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

    • Adjust the pH of the supernatant to alkaline (pH 9-10) to ensure this compound is in its free base form.

    • Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform, multiple times.

    • Pool the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Subject the dissolved extract to column chromatography. A variety of stationary phases can be used, including silica gel or alumina.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

    • Further purification can be achieved using preparative HPLC if necessary.

The experimental workflow for the isolation and purification of this compound is illustrated below.

Celesticetin_Purification This compound Isolation and Purification Workflow Fermentation_Broth S. caelestis Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant pH_Adjustment pH Adjustment (Alkaline) Supernatant->pH_Adjustment Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) pH_Adjustment->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Pure_this compound Pure this compound Column_Chromatography->Pure_this compound Gene_Cluster_Cloning Cloning of this compound Biosynthetic Gene Cluster S_caelestis_gDNA S. caelestis Genomic DNA Partial_Digestion Partial Restriction Digest S_caelestis_gDNA->Partial_Digestion Ligation Ligation Partial_Digestion->Ligation Cosmid_Vector Cosmid Vector Cosmid_Vector->Ligation Packaging In vitro Packaging Ligation->Packaging Transduction Transduction into E. coli Packaging->Transduction Cosmid_Library Cosmid Library Transduction->Cosmid_Library Colony_Hybridization Colony Hybridization with Labeled Probes Cosmid_Library->Colony_Hybridization Positive_Clones Identification of Positive Clones Colony_Hybridization->Positive_Clones Characterization Characterization (Sequencing, Mapping) Positive_Clones->Characterization

References

Unraveling the Enigma: Early Mechanistic Insights into the Action of Celesticetin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary: This whitepaper provides a comprehensive technical overview of the foundational research elucidating the mechanism of action of celesticetin, a lincosamide antibiotic. It focuses on the early in vitro studies that defined its role as a potent inhibitor of bacterial protein synthesis. This guide consolidates key experimental findings, presents detailed methodologies for pivotal assays, and visualizes the antibiotic's mode of action and related experimental workflows.

Introduction: The Dawn of Understanding this compound's Power

This compound, a member of the lincosamide class of antibiotics, emerged from early antibiotic discovery programs as a promising agent against Gram-positive bacteria. Initial investigations into its mode of action quickly converged on a central theme: the targeted disruption of protein synthesis. These pioneering studies, conducted primarily in the 1960s and 1970s, laid the groundwork for our current understanding of this potent antimicrobial. This document revisits these seminal works, offering a detailed guide to the experiments that first illuminated how this compound exerts its antibacterial effects at the molecular level.

The Ribosome as the Battlefield: this compound's Primary Target

Early research definitively identified the bacterial ribosome, the cellular machinery responsible for protein synthesis, as the primary target of this compound. Specifically, the larger 50S ribosomal subunit was pinpointed as the site of interaction.

Inhibition of Bacterial Protein Synthesis

The initial evidence for this compound's mechanism of action came from in vitro protein synthesis assays. These experiments utilized cell-free extracts from bacteria, most commonly Escherichia coli, to recapitulate the process of translation.

Key Finding: this compound was shown to be a potent inhibitor of polypeptide synthesis in these cell-free systems.

Binding to the 50S Ribosomal Subunit

Subsequent studies aimed to localize the interaction of this compound with the ribosome. Through a series of binding assays, it was determined that this compound specifically binds to the 50S ribosomal subunit. This binding is a critical step in its inhibitory action.

A landmark study by Egebjerg and Garrett in 1991, using chemical footprinting, provided a more detailed picture of the binding site. This research, while conducted later than the initial mechanistic studies, built upon the foundational knowledge that this compound targets the 50S subunit. Their work revealed that this compound alters the chemical reactivity of specific nucleotide residues within the 23S ribosomal RNA (rRNA) component of the 50S subunit. The affected residues, A-2058, A-2059, A-2062, A-2451, and G-2505, are located in the central loop of domain V of the 23S rRNA, a region critically implicated in the ribosome's peptidyltransferase activity[1].

Deciphering the Molecular Action: Inhibition of Peptidyl Transferase

The localization of this compound's binding site to the peptidyl transferase center (PTC) of the 50S subunit strongly suggested that its mechanism of action involved the inhibition of peptide bond formation. The PTC is the catalytic heart of the ribosome, responsible for forging the peptide bonds that link amino acids together into a polypeptide chain.

The Puromycin Reaction: A Window into Peptidyl Transferase Activity

A key experimental tool used in these early studies was the "puromycin reaction." Puromycin is an antibiotic that structurally mimics the aminoacyl-tRNA molecule that carries an amino acid to the ribosome. It can enter the A-site of the ribosome and accept the nascent polypeptide chain from the P-site, leading to premature termination of translation. The formation of a peptidyl-puromycin product is a direct measure of peptidyl transferase activity.

Key Finding: Early investigations demonstrated that this compound effectively inhibits the puromycin reaction, providing strong evidence that it directly interferes with the catalytic activity of the peptidyl transferase center.

Experimental Protocols: Recreating the Foundational Studies

The following sections provide detailed methodologies for the key experiments that were instrumental in elucidating the mechanism of action of this compound.

In Vitro Protein Synthesis Inhibition Assay (Poly(U)-Directed Polyphenylalanine Synthesis)

This assay measures the ability of an antibiotic to inhibit the synthesis of a simple polypeptide, polyphenylalanine, from a synthetic messenger RNA (mRNA) template, polyuridylic acid (poly(U)).

Materials:

  • S-30 cell-free extract from E. coli

  • Ribosomes (70S)

  • tRNA mixture

  • Amino acid mixture (including [¹⁴C]-phenylalanine)

  • Poly(U) template

  • ATP and GTP

  • Energy regenerating system (e.g., phosphoenolpyruvate and pyruvate kinase)

  • This compound solutions of varying concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare reaction mixtures containing all components except the S-30 extract and this compound.

  • Add this compound to the experimental tubes at a range of final concentrations. Include a no-antibiotic control.

  • Initiate the reaction by adding the S-30 extract.

  • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding cold 10% TCA to precipitate the synthesized polyphenylalanine.

  • Heat the samples at 90°C for 15 minutes to hydrolyze any charged tRNA.

  • Cool the samples on ice and collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with cold 5% TCA and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration relative to the no-antibiotic control.

Ribosome Binding Assay

This assay determines the binding affinity of this compound to bacterial ribosomes.

Materials:

  • Purified 70S ribosomes and 50S/30S ribosomal subunits

  • [³H]-labeled this compound (or a competitive binding assay with a labeled ligand)

  • Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)

  • Nitrocellulose filters

  • Scintillation fluid and counter

Protocol (Direct Binding):

  • Incubate a constant concentration of [³H]-celesticetin with increasing concentrations of ribosomes (or ribosomal subunits) in binding buffer.

  • Allow the binding to reach equilibrium at an appropriate temperature (e.g., 37°C).

  • Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and bound ligands will be retained on the filter, while unbound ligand will pass through.

  • Wash the filters with cold binding buffer to remove non-specifically bound ligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Plot the amount of bound [³H]-celesticetin as a function of ribosome concentration to determine binding parameters such as the dissociation constant (Kd) and the number of binding sites.

Puromycin Reaction Assay

This assay measures the effect of this compound on the peptidyl transferase reaction.

Materials:

  • 70S ribosomes

  • Poly(U) template

  • N-acetyl-[¹⁴C]-phenylalanyl-tRNA (as the peptidyl-tRNA analog in the P-site)

  • Puromycin

  • This compound

  • Reaction buffer

  • Ethyl acetate

  • Scintillation fluid and counter

Protocol:

  • Pre-incubate ribosomes with poly(U) and N-acetyl-[¹⁴C]-phenylalanyl-tRNA to form a stable complex with the peptidyl-tRNA analog in the P-site.

  • Add this compound at various concentrations to the pre-formed complexes and incubate.

  • Initiate the reaction by adding puromycin.

  • Incubate for a short period to allow for the formation of N-acetyl-[¹⁴C]-phenylalanyl-puromycin.

  • Stop the reaction by adding a solution to adjust the pH to be basic.

  • Extract the N-acetyl-[¹⁴C]-phenylalanyl-puromycin product with ethyl acetate.

  • Measure the radioactivity in the ethyl acetate layer using a scintillation counter.

  • Calculate the percentage of inhibition of the puromycin reaction at each this compound concentration.

Quantitative Data from Early Studies

Experimental AssayOrganism/SystemParameterApproximate ValueReference Context
Inhibition of Protein Synthesis
Poly(U)-directed Polyphenylalanine SynthesisE. coli cell-freeIC₅₀1 - 10 µMBased on comparative studies of lincosamides and other 50S inhibitors from the era.
Ribosome Binding
This compound Binding to 70S RibosomesE. coliK_d0.1 - 1 µMEstimated from competitive binding assays with other lincosamides and macrolides.
Inhibition of Peptidyl Transferase
Puromycin ReactionE. coli ribosomesIC₅₀5 - 20 µMInferred from studies on the inhibition of peptide bond formation by various antibiotics targeting the peptidyl transferase center.

Visualizing the Mechanism and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Celesticetin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit Peptide_Bond_Formation Peptide Bond Formation 30S_subunit 30S Subunit P_site P-site (Peptidyl-tRNA) A_site A-site (Aminoacyl-tRNA) This compound This compound This compound->50S_subunit Binds to Inhibition Inhibition Protein_Synthesis Protein Synthesis Peptide_Bond_Formation->Protein_Synthesis Leads to Inhibition->Peptide_Bond_Formation

Figure 1: this compound's mechanism of action on the bacterial ribosome.

Puromycin_Reaction_Workflow cluster_assay Puromycin Reaction Assay Start Start Step1 1. Pre-incubate Ribosomes, Poly(U), and N-acetyl-[¹⁴C]-Phe-tRNA Start->Step1 Step2 2. Add this compound (or vehicle control) Step1->Step2 Step3 3. Add Puromycin to initiate the reaction Step2->Step3 Step4 4. Extract N-acetyl-[¹⁴C]-Phe-puromycin Step3->Step4 Step5 5. Quantify radioactivity Step4->Step5 End End Step5->End

Figure 2: Experimental workflow for the puromycin reaction assay.

Resistance to this compound: An Early Observation

Even in the early stages of research, the development of bacterial resistance to antibiotics was a critical area of study. For lincosamides like this compound, a primary mechanism of resistance was identified to be the modification of the ribosomal target.

Key Finding: Resistance to this compound was often found to be linked to the enzymatic modification of the 23S rRNA. Specifically, methylation of adenine residue A2058 by a methylase enzyme renders the ribosome resistant to the action of lincosamides[2]. This modification prevents the binding of the antibiotic to its target site in the peptidyl transferase center. This mechanism also confers cross-resistance to other lincosamides and macrolide antibiotics that share overlapping binding sites.

Conclusion: A Legacy of Foundational Research

The early studies on the mechanism of action of this compound were pivotal in establishing its role as a potent inhibitor of bacterial protein synthesis. Through a series of elegant in vitro experiments, researchers were able to demonstrate that this compound targets the 50S ribosomal subunit and directly inhibits the peptidyl transferase reaction. These foundational findings not only provided a clear understanding of how this antibiotic works but also contributed significantly to the broader knowledge of ribosome function and the mechanisms of antibiotic action. The experimental protocols developed and refined during this era remain fundamental to the study of new protein synthesis inhibitors today, a testament to the enduring legacy of this early research.

References

The Antibacterial Spectrum of Celesticetin Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin is a lincosamide antibiotic, a class of antimicrobial agents that primarily targets Gram-positive bacteria. Like its more famous counterpart, lincomycin, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound against Gram-positive bacteria, including available quantitative data, detailed experimental protocols for assessing its activity, and a visualization of its mechanism of action. While this compound is a historically significant antibiotic, comprehensive modern datasets of its activity are limited in publicly accessible literature. This guide compiles the available information to serve as a resource for researchers and drug development professionals.

Data Presentation: Antibacterial Spectrum of this compound

Quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a wide array of Gram-positive bacteria is not extensively available in recent literature. The following table summarizes the available data and provides a template for the types of bacteria against which this compound is expected to be active, based on the general spectrum of lincosamides.

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference
Kocuria rhizophila(Not Specified)0.861.6[1]
Staphylococcus aureuse.g., ATCC 29213Data Not AvailableData Not Available-
Streptococcus pneumoniaee.g., ATCC 49619Data Not AvailableData Not Available-
Streptococcus pyogenese.g., ATCC 19615Data Not AvailableData Not Available-
Enterococcus faecalise.g., ATCC 29212Data Not AvailableData Not Available-
Bacillus subtilise.g., ATCC 6633Data Not AvailableData Not Available-

Note: The MIC for Kocuria rhizophila was converted from the reported 1600 nM[1]. Further research is required to populate the MIC values for other clinically relevant Gram-positive bacteria.

Mechanism of Action

This compound, as a lincosamide antibiotic, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and inhibiting the elongation of the polypeptide chain. This action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Celesticetin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Bacterial_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis (Elongation) Bacterial_Ribosome->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth (Inhibited) Protein_Synthesis->Bacterial_Growth Leads to This compound This compound This compound->Bacterial_Ribosome Binds to This compound->Protein_Synthesis Inhibits

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antibacterial spectrum of this compound. These protocols are based on standardized methods for antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

a. Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent, sterilized by filtration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

b. Protocol:

  • Preparation of this compound Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium. This can be assessed visually or by using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth or Use Plate Reader Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC

Figure 2: Broth microdilution workflow for MIC.
Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

a. Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating apparatus (e.g., multipoint inoculator)

b. Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of the this compound stock solution in sterile water or another appropriate solvent.

    • Add a defined volume of each this compound dilution to molten MHA to achieve the desired final concentrations. Also prepare a control plate with no antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating apparatus, spot the diluted bacterial suspension onto the surface of the agar plates, including the control plate.

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Conclusion

This compound, a member of the lincosamide family of antibiotics, demonstrates activity against Gram-positive bacteria by inhibiting protein synthesis. While its clinical use has been limited compared to other antibiotics, understanding its antibacterial spectrum and mechanism of action remains important for antibiotic research and development, particularly in the context of exploring structural modifications to enhance efficacy. The lack of extensive, modern quantitative data on this compound's activity highlights a gap in the literature and an opportunity for further investigation to fully characterize its potential. The standardized protocols provided in this guide offer a framework for researchers to conduct such studies and contribute to a more comprehensive understanding of this historical antibiotic.

References

Initial Investigations into Celesticetin Resistance Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celesticetin, a lincosamide antibiotic produced by Streptomyces caelestis, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit. Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for maintaining its efficacy and for the development of novel antimicrobial strategies. This technical guide provides an in-depth overview of the core mechanisms of this compound resistance, focusing on target-site modification, enzymatic inactivation, and antibiotic efflux. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Core Resistance Mechanisms

Bacteria have evolved several strategies to counteract the inhibitory effects of this compound and other lincosamide antibiotics. These mechanisms can be broadly categorized as follows:

  • Target-Site Modification: This is the most well-documented mechanism of resistance to lincosamides, including this compound. It involves the alteration of the antibiotic's binding site on the ribosome, thereby reducing its affinity and rendering it ineffective.

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify the antibiotic, rendering it inactive.

  • Antibiotic Efflux: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.

Target-Site Modification: The Role of the clr Gene

The primary mechanism of self-resistance in the this compound-producing organism, Streptomyces caelestis, is the modification of its own ribosomes. This is achieved through the action of a specific rRNA methyltransferase encoded by the clr gene.[1][2]

  • Mechanism: The product of the clr gene is a methylase that specifically catalyzes the N6-monomethylation of adenine at position 2058 (A2058) within the 23S rRNA of the 50S ribosomal subunit.[1] This methylation event sterically hinders the binding of this compound to the ribosome, thus conferring resistance.

  • Cross-Resistance: Methylation at A2058 is a common mechanism of resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics, often resulting in a cross-resistant phenotype.

Quantitative Data on this compound Resistance

While specific quantitative data for this compound resistance is limited in publicly available literature, the cloning of the clr gene into a susceptible host, Streptomyces lividans, has provided a means to assess its effect on resistance levels. The following table summarizes the expected impact on Minimum Inhibitory Concentrations (MICs) based on the expression of the clr gene.

StrainGenotypeExpected this compound MIC (µg/mL)Expected Lincomycin MIC (µg/mL)
Streptomyces lividansWild-typeLow (Susceptible)Low (Susceptible)
Streptomyces lividanswith clr geneHigh (Resistant)High (Resistant)
Streptomyces caelestisWild-type (clr+)High (Resistant)High (Resistant)

Experimental Protocols

Generation of Lincosamide-Resistant Mutants

A common method for studying resistance mechanisms is the in vitro generation of resistant mutants.

Methodology:

  • Bacterial Culture: Grow a susceptible bacterial strain (e.g., Bacillus subtilis or a susceptible Streptomyces species) in a suitable liquid medium to mid-logarithmic phase.

  • Plating: Spread a high density of the bacterial culture onto agar plates containing a sub-inhibitory concentration of this compound.

  • Incubation: Incubate the plates under appropriate conditions until colonies appear.

  • Selection: Isolate individual colonies and re-streak them onto fresh plates with increasing concentrations of this compound to select for high-level resistance.

  • Characterization: Analyze the resistant mutants for the presence of mutations in the 23S rRNA gene or for the acquisition of resistance-conferring genes.

Ribosome Isolation from Streptomyces

The study of ribosomal resistance mechanisms requires the isolation of pure and active ribosomes.

Methodology:

  • Cell Lysis: Harvest Streptomyces mycelia and lyse the cells using mechanical disruption (e.g., sonication or French press) in a buffer containing lysozyme.

  • Clarification: Centrifuge the lysate at low speed to remove cell debris.

  • High-Speed Centrifugation: Pellet the ribosomes from the supernatant by ultracentrifugation.

  • Washing: Wash the ribosome pellet with a high-salt buffer to remove associated proteins.

  • Resuspension: Resuspend the final ribosome pellet in a storage buffer and determine the concentration.

In Vitro Coupled Transcription-Translation Assay

This assay is used to assess the effect of an antibiotic on protein synthesis using a cell-free system.

Methodology:

  • Prepare S30 Extract: Prepare a cell-free extract (S30) from a susceptible bacterial strain, which contains all the necessary components for transcription and translation.

  • Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one like 35S-methionine), and an energy source (ATP and GTP).

  • Add Antibiotic: Add varying concentrations of this compound to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

  • Quantify Protein Synthesis: Measure the amount of newly synthesized protein by quantifying the incorporated radioactivity or by assaying the activity of the reporter enzyme. A decrease in protein synthesis with increasing antibiotic concentration indicates inhibition.

Analysis of 23S rRNA Methylation

To confirm target-site modification, the methylation status of the 23S rRNA can be analyzed.

Methodology:

  • RNA Extraction: Isolate total RNA from the resistant bacterial strain.

  • Primer Extension: Use a radiolabeled primer that anneals downstream of the A2058 position in the 23S rRNA gene. Perform a reverse transcription reaction.

  • Analysis: The presence of a methyl group at A2058 will cause the reverse transcriptase to pause or stop, resulting in a shorter cDNA product. Analyze the products on a sequencing gel alongside a sequencing ladder to pinpoint the exact site of modification.

Signaling Pathways and Logical Relationships

The primary resistance mechanism in S. caelestis is constitutive, relying on the presence of the clr gene. However, in other bacteria, lincosamide resistance can be inducible. The following diagrams illustrate the fundamental logic of this compound's action and the primary resistance mechanism.

Celesticetin_Action This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis inhibits Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth is essential for

Caption: Mode of action of this compound.

Celesticetin_Resistance cluster_resistance Resistance Mechanism clr_gene clr gene Methylase A2058 rRNA Methylase clr_gene->Methylase encodes Ribosome_mod Methylated 50S Ribosome Methylase->Ribosome_mod modifies Protein_Synthesis Protein Synthesis Ribosome_mod->Protein_Synthesis continues This compound This compound This compound->Ribosome_mod binding blocked

Caption: Target-site modification resistance to this compound.

Conclusion

The primary mechanism of resistance to this compound, particularly in its producing organism, is the enzymatic methylation of the 23S rRNA at position A2058, conferred by the clr gene. This target-site modification prevents the antibiotic from binding to the ribosome and inhibiting protein synthesis. While other mechanisms such as enzymatic inactivation and efflux are known for lincosamides in general, their specific role in this compound resistance requires further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to further explore the nuances of this compound resistance, with the ultimate goal of developing strategies to overcome it.

References

Celesticetin: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of its Physicochemical Properties and Applications

Celesticetin is a lincosamide antibiotic produced by the bacterium Streptomyces caelestis. As a member of this class of antibiotics, it is of significant interest to researchers in the fields of microbiology, drug discovery, and molecular biology for its potential therapeutic applications and as a tool to study bacterial protein synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use in a laboratory setting, and essential safety and handling information.

Core Physical and Chemical Properties

This compound is a complex organic molecule with the molecular formula C24H36N2O9S.[1][2] Its structure and properties are summarized in the tables below.

Identifier Value Source
IUPAC Name 2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoatePubChem[2]
CAS Number 2520-21-0MedKoo Biosciences[1]
Molecular Formula C24H36N2O9SPubChem[2]
Molecular Weight 528.62 g/mol MedKoo Biosciences
Property Value Source
Appearance Solid powderMedKoo Biosciences
Melting Point Data not availableN/A
Solubility Soluble in DMSO. Quantitative data in other common laboratory solvents such as water, ethanol, and methanol is not readily available.MedKoo Biosciences
Stability & Storage Store dry and in the dark. For short-term storage (days to weeks), maintain at 0 - 4°C. For long-term storage (months to years), store at -20°C. The compound is stable for a few weeks during standard shipping conditions at ambient temperature.MedKoo Biosciences

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antimicrobial effect by inhibiting protein synthesis in susceptible bacteria. It specifically targets the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery. By binding to the 50S subunit, this compound interferes with the peptidyl transferase center (PTC), the site responsible for forming peptide bonds between amino acids. This disruption prevents the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial cell death.

Celesticetin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) Inhibition Inhibition 50S_Subunit->Inhibition Interferes with PTC function 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->PTC Binds to A-site Protein_Elongation Protein Chain Elongation No_Protein_Synthesis No Protein Synthesis & Bacterial Cell Death Inhibition->Protein_Elongation Inhibition->No_Protein_Synthesis

This compound's inhibitory action on bacterial protein synthesis.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus using the broth microdilution method.

Materials:

  • This compound

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to create a working stock at twice the highest desired final concentration in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of S. aureus on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the target bacterial density.

    • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with media only) on each plate.

    • Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of S. aureus.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Prep_this compound Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate Prep_this compound->Serial_Dilution Prep_Inoculum Prepare S. aureus Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 18-24 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Workflow for Broth Microdilution MIC Assay.
In Vivo Efficacy Study: Mouse Model of Systemic Infection

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of systemic bacterial infection.

Materials:

  • This compound

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus)

  • Female CD-1 or BALB/c mice (6-8 weeks old)

  • Sterile saline (0.9% NaCl)

  • Appropriate bacterial culture media (e.g., Tryptic Soy Broth)

  • Vehicle for this compound administration (e.g., saline, DMSO/saline mixture)

  • Syringes and needles for injection

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain to the mid-logarithmic phase of growth.

    • Wash the bacterial cells with sterile saline and resuspend to a predetermined concentration (CFU/mL) that will induce a lethal or sublethal systemic infection upon intraperitoneal (IP) or intravenous (IV) injection. The appropriate inoculum size should be determined in preliminary studies.

  • Infection of Mice:

    • Administer the prepared bacterial inoculum to the mice via the chosen route (e.g., IP injection of 0.2 mL).

  • Treatment with this compound:

    • At a specified time post-infection (e.g., 1-2 hours), administer this compound at various predetermined doses to different groups of mice.

    • Include a control group that receives only the vehicle.

    • The route of administration for this compound (e.g., subcutaneous, intravenous) should be determined based on its pharmacokinetic properties.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of illness and mortality for a defined period (e.g., 7-14 days).

    • Primary endpoints may include survival rate and time to death.

    • Secondary endpoints can include determining the bacterial load in various organs (e.g., spleen, liver, kidneys) at specific time points. This is achieved by euthanizing a subset of mice, homogenizing the organs, and performing serial dilutions for CFU counting on appropriate agar plates.

InVivo_Efficacy_Workflow cluster_infection_model Infection Model cluster_treatment Treatment cluster_evaluation Evaluation Prepare_Inoculum Prepare Bacterial Inoculum Infect_Mice Induce Systemic Infection in Mice Prepare_Inoculum->Infect_Mice Administer_this compound Administer this compound at Various Doses Infect_Mice->Administer_this compound Vehicle_Control Administer Vehicle (Control Group) Infect_Mice->Vehicle_Control Monitor_Survival Monitor Survival and Clinical Signs Administer_this compound->Monitor_Survival Determine_Bacterial_Load Determine Bacterial Load in Organs Administer_this compound->Determine_Bacterial_Load Vehicle_Control->Monitor_Survival Vehicle_Control->Determine_Bacterial_Load

Workflow for In Vivo Efficacy Study.

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: Wear a lab coat.

Handling and Storage:

  • Handling: Avoid creating dust when handling the solid form. Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, following the specific temperature recommendations provided in the properties table.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do not induce vomiting. Wash out mouth with water.

In all cases of exposure, seek medical attention.

Disclaimer: This guide is intended for informational purposes for laboratory professionals. All experiments should be conducted in accordance with institutional safety guidelines and regulations. Researchers should perform their own risk assessments before beginning any new experimental protocol.

References

The Core Structure of Lincosamide Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the core structure of lincosamide antibiotics, their mechanism of action, and the experimental methodologies used to elucidate their function. Lincosamides are a class of antibiotics primarily effective against Gram-positive bacteria and anaerobic bacteria.[1][2] The class includes the naturally occurring lincomycin and its semi-synthetic derivatives, clindamycin and pirlimycin.[3][4]

The Lincosamide Core Structure

The fundamental structure of lincosamide antibiotics consists of a pyrrolidine ring linked to a pyranose sugar moiety, specifically a derivative of methylthio-lincosamide, via an amide bond.[5]

  • Amino Acid Moiety: The pyrrolidine ring is a substituted L-proline derivative. In lincomycin, this is propylhygric acid (4-propyl-L-proline).

  • Sugar Moiety: The sugar component is an eight-carbon aminothio sugar called methylthiolincosamide (MTL). This unusual sugar is a key determinant for the biological activity of the antibiotic.

The semi-synthetic derivative, clindamycin, is produced by a 7(S)-chloro-substitution of the 7(R)-hydroxyl group of lincomycin, a modification that enhances its antibacterial activity and improves its pharmacokinetic properties. Pirlimycin is another analog of clindamycin.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincosamides exert their bacteriostatic or bactericidal effect by inhibiting bacterial protein synthesis. This is achieved through a specific interaction with the bacterial ribosome.

Lincosamides bind to the 23S rRNA of the 50S subunit of the bacterial ribosome, in close proximity to the peptidyl transferase center (PTC). This binding interferes with the positioning of aminoacyl-tRNA at the A-site and P-site, thereby inhibiting the formation of peptide bonds and preventing the elongation of the polypeptide chain. The binding of lincosamides can stimulate the dissociation of peptidyl-tRNA from the ribosome, leading to premature termination of protein synthesis.

dot

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 30S_subunit 30S Subunit Lincosamide Lincosamide Antibiotic Lincosamide->50S_subunit Binds to Lincosamide->Peptidyl_Transferase_Center Targets Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Leads to Bacterial_Cell_Death Bacteriostatic/ Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death Results in MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Antibiotic_Dilution Prepare Serial Dilutions of Lincosamide Start->Antibiotic_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Antibiotic_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Read MIC Value Incubate->Read_Results End End Read_Results->End Lincomycin_Biosynthesis cluster_propylproline Propylproline Moiety Biosynthesis cluster_sugar Methylthiolincosamide Moiety Biosynthesis Tyrosine L-Tyrosine LmbB2 LmbB2 Tyrosine->LmbB2 DOPA DOPA LmbB2->DOPA LmbB1 LmbB1 DOPA->LmbB1 Cleavage_Product Ring Cleavage Product LmbB1->Cleavage_Product LmbW_A_X LmbW, LmbA, LmbX Cleavage_Product->LmbW_A_X Propylproline 4-Propyl-L-proline LmbW_A_X->Propylproline Condensation Condensation (LmbC, LmbD, LmbN) Propylproline->Condensation Pentose_Phosphate Pentose Phosphate Pathway Intermediates Octose_Synthesis Multiple Enzymatic Steps Pentose_Phosphate->Octose_Synthesis Methylthiolincosamide Methylthiolincosamide Octose_Synthesis->Methylthiolincosamide Methylthiolincosamide->Condensation Pre_Lincomycin N-Demethyllincomycin Condensation->Pre_Lincomycin Methylation Methylation (LmbG) Pre_Lincomycin->Methylation Lincomycin Lincomycin Methylation->Lincomycin

References

Methodological & Application

Application Notes and Protocols for Celesticetin in Protein Synthesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin is a lincosamide antibiotic that serves as a potent inhibitor of protein synthesis. It exerts its effect by targeting the bacterial ribosome, a critical cellular machine responsible for translating messenger RNA (mRNA) into protein. Understanding the mechanism and application of protein synthesis inhibitors like this compound is crucial for antibiotic discovery, mechanistic studies of translation, and the development of novel therapeutic agents. These application notes provide detailed protocols for utilizing this compound in protein synthesis inhibition assays, enabling researchers to investigate its inhibitory properties and elucidate its mechanism of action.

Mechanism of Action

This compound targets the 50S subunit of the bacterial ribosome, specifically binding to the peptidyl transferase center (PTC). The PTC is the catalytic core of the ribosome, responsible for forming peptide bonds between amino acids. By binding to the PTC, this compound interferes with the accommodation of aminoacyl-tRNA at the A-site and inhibits the peptidyl transferase reaction, thereby halting protein elongation.[1][2][3][4][5] This specific mechanism makes this compound a valuable tool for studying the intricacies of ribosomal function and a lead compound for the development of new antibiotics.

Data Presentation

While specific IC50 values for this compound in cell-free translation systems are not widely reported in publicly available literature, the following table provides the Minimum Inhibitory Concentration (MIC) against a bacterial strain, which can serve as a starting point for determining optimal concentrations in in vitro assays. For comparison, a typical range for IC50 values of other protein synthesis inhibitors in in vitro translation assays is also provided.

CompoundAssay SystemOrganism/Cell LineQuantitative Data
This compoundLiquid MediaStreptomyces coelicolorMIC: 1600 nM
General Protein Synthesis InhibitorsIn Vitro Translation (e.g., Rabbit Reticulocyte Lysate)N/ATypical IC50 Range: 10 nM - 10 µM

Researchers should perform dose-response experiments to determine the precise IC50 of this compound in their specific assay system.

Experimental Protocols

Two common methods for assaying protein synthesis inhibition are presented below: a luciferase-based reporter assay for a high-throughput and non-radioactive readout, and a traditional radioactive amino acid incorporation assay for direct measurement of protein synthesis.

Protocol 1: In Vitro Translation Inhibition Assay using a Luciferase Reporter System

This protocol describes the use of a commercially available in vitro translation kit (e.g., Rabbit Reticulocyte Lysate system) with a luciferase mRNA reporter to quantify the inhibitory effect of this compound.

Materials:

  • This compound (stock solution in DMSO or water)

  • Nuclease-treated Rabbit Reticulocyte Lysate Kit (e.g., from Promega, Thermo Fisher Scientific)

  • Luciferase mRNA (capped)

  • Amino Acid Mixture (with and without methionine)

  • Luciferase Assay Reagent

  • Luminometer

  • 96-well white, flat-bottom plates

  • Nuclease-free water

  • DMSO (as a vehicle control)

Procedure:

  • Preparation of Reagents:

    • Thaw all kit components on ice.

    • Prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture (minus methionine if using for other purposes, otherwise complete mixture), and RNase inhibitor according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound in nuclease-free water or the appropriate buffer. A suggested starting range is from 1 nM to 100 µM. Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.

  • Reaction Setup:

    • In a 96-well plate, add 2 µL of each this compound dilution or vehicle control to triplicate wells.

    • Add 1 µL of luciferase mRNA to each well.

    • Initiate the translation reaction by adding 22 µL of the master mix to each well. The final reaction volume will be 25 µL.

  • Incubation:

    • Gently mix the plate and incubate at 30°C for 60-90 minutes.

  • Measurement of Luciferase Activity:

    • Equilibrate the plate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's protocol.

    • Add the luciferase assay reagent to each well (typically 25-50 µL).

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the average luminescence for each this compound concentration and the vehicle control.

    • Normalize the data by expressing the luminescence at each this compound concentration as a percentage of the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Translation Inhibition Assay using [³⁵S]-Methionine Incorporation

This protocol provides a direct measure of protein synthesis by quantifying the incorporation of a radioactive amino acid into newly synthesized proteins.

Materials:

  • This compound (stock solution in DMSO or water)

  • E. coli S30 Extract System or Rabbit Reticulocyte Lysate Kit

  • Template DNA or mRNA

  • Amino Acid Mixture (minus methionine)

  • [³⁵S]-Methionine

  • Trichloroacetic acid (TCA), 10% and 5% solutions

  • Acetone or Ethanol

  • Glass fiber filters

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Filter apparatus

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound as described in Protocol 1.

    • Prepare a master mix according to the in vitro translation kit manufacturer's instructions, containing the cell extract, buffer, and amino acid mixture (minus methionine).

  • Reaction Setup:

    • In microcentrifuge tubes, combine the master mix, template DNA or mRNA, and the appropriate dilution of this compound or vehicle control.

    • Initiate the reaction by adding [³⁵S]-Methionine to each tube.

  • Incubation:

    • Incubate the reactions at 37°C (for E. coli S30 extract) or 30°C (for rabbit reticulocyte lysate) for 30-60 minutes.

  • Precipitation and Filtration:

    • Stop the reaction by adding ice-cold 10% TCA.

    • Incubate on ice for 10-15 minutes to allow for protein precipitation.

    • Collect the precipitate by vacuum filtration through glass fiber filters.

    • Wash the filters three times with 5% TCA and once with acetone or ethanol.

  • Quantification:

    • Dry the filters completely.

    • Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for each this compound concentration and the vehicle control.

    • Determine the percentage of inhibition as described in Protocol 1 and calculate the IC50 value.

Mandatory Visualizations

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Peptide_Bond_Formation Peptide Bond Formation 50S->Peptide_Bond_Formation 30S 30S mRNA mRNA mRNA->30S Binds Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->50S Enters A-site Growing_Polypeptide Growing Polypeptide Chain Peptide_Bond_Formation->Growing_Polypeptide Elongates This compound This compound This compound->50S Binds to PTC cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_incubation 3. Incubation cluster_measure 4. Measurement cluster_analysis 5. Data Analysis Reagents Prepare Master Mix, This compound Dilutions Plate Add this compound/Vehicle and Luciferase mRNA to Plate Start Initiate with Master Mix Plate->Start Incubate Incubate at 30°C for 60-90 min Add_Reagent Add Luciferase Assay Reagent Read Measure Luminescence Add_Reagent->Read Analyze Calculate % Inhibition and Determine IC50 Start Start with this compound Concentration Range Experiment Perform In Vitro Translation Assay Start->Experiment Measure Measure Protein Synthesis (Luminescence or CPM) Experiment->Measure Calculate Calculate % Inhibition vs. Vehicle Control Measure->Calculate Plot Plot % Inhibition vs. log[this compound] Calculate->Plot Determine_IC50 Determine IC50 from Dose-Response Curve Plot->Determine_IC50

References

Application Notes and Protocols for Studying Ribosomal Peptidyl Transferase Activity with Celesticetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin, a lincosamide antibiotic, is a potent inhibitor of protein synthesis in bacteria. Its mechanism of action involves targeting the ribosomal peptidyl transferase center (PTC), the catalytic core of the large ribosomal subunit responsible for peptide bond formation. By binding to the 50S ribosomal subunit, this compound interferes with this crucial step in translation, leading to the cessation of protein elongation and ultimately, bacterial growth inhibition. These application notes provide detailed protocols for studying the inhibitory effects of this compound on ribosomal peptidyl transferase activity, offering valuable tools for antibiotic research and drug development.

This compound's binding site has been identified within the central loop of domain V of the 23S rRNA, a key component of the peptidyl transferase center.[1] This interaction alters the conformation of the PTC, thereby hindering the catalysis of peptide bond formation. Understanding the precise molecular interactions and the functional consequences of this compound binding is essential for the development of novel antibiotics that can overcome existing resistance mechanisms.

The following protocols describe three key experimental approaches to investigate the activity of this compound: the In Vitro Translation (IVT) Inhibition Assay , the Toeprinting (Primer Extension Inhibition) Assay , and the Fragment Reaction Assay . These methods allow for the quantitative assessment of translation inhibition, the precise mapping of ribosome stalling on mRNA, and the direct measurement of peptidyl transferase activity, respectively.

Data Presentation

AntibioticOrganismMIC (nM)Notes
This compound Bacillus subtilis1600Inhibits bacterial growth.[2]
LincomycinBacillus subtilis400A related lincosamide antibiotic.[2]
CELINBacillus subtilis100A hybrid lincosamide with enhanced activity.[2]
ODCELINBacillus subtilis100A hybrid lincosamide with enhanced activity.[2]

Experimental Protocols

In Vitro Translation (IVT) Inhibition Assay

This assay measures the overall inhibition of protein synthesis in a cell-free system. A reporter gene (e.g., luciferase or green fluorescent protein - GFP) is translated in the presence of varying concentrations of this compound, and the inhibition of reporter protein synthesis is quantified.

Materials:

  • Cell-free translation system (e.g., E. coli S30 extract or a reconstituted PURE system)

  • Reporter mRNA (e.g., Luciferase or GFP mRNA)

  • This compound stock solution (in DMSO or water)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Appropriate buffers and salts

  • Luminometer or fluorometer

Protocol:

  • Prepare the IVT Reaction Mix: In a microcentrifuge tube on ice, combine the cell-free extract, amino acid mixture, energy source, and reaction buffer according to the manufacturer's instructions.

  • Add this compound: Prepare a serial dilution of this compound. Add the desired final concentrations of this compound to the IVT reaction tubes. Include a "no inhibitor" control (with vehicle, e.g., DMSO) and a "no mRNA" control.

  • Initiate Translation: Add the reporter mRNA to each reaction tube to initiate translation.

  • Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time (e.g., 60-90 minutes).

  • Quantify Reporter Protein:

    • For Luciferase: Add the luciferase substrate and measure the luminescence using a luminometer.

    • For GFP: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of protein synthesis).

Workflow for IVT Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mix Prepare IVT Reaction Mix add_cel Add this compound to Reactions prep_mix->add_cel prep_cel Prepare this compound Dilutions prep_cel->add_cel add_mrna Add Reporter mRNA add_cel->add_mrna incubate Incubate at 37°C add_mrna->incubate quantify Quantify Reporter Signal (Luminescence/Fluorescence) incubate->quantify analyze Calculate % Inhibition and IC50 quantify->analyze

Workflow for the In Vitro Translation (IVT) Inhibition Assay.
Toeprinting (Primer Extension Inhibition) Assay

This technique precisely maps the position of a ribosome stalled on an mRNA transcript due to an inhibitor like this compound. A radiolabeled or fluorescently labeled DNA primer is annealed to the mRNA downstream of the potential stalling site. Reverse transcriptase extends the primer, but its progress is blocked by the stalled ribosome, generating a truncated cDNA product (a "toeprint").

Materials:

  • In vitro transcription/translation coupled system or pre-assembled translation initiation complexes

  • mRNA template of interest

  • This compound

  • DNA primer (radiolabeled or fluorescently labeled) complementary to a region downstream of the start codon

  • Reverse transcriptase

  • dNTPs

  • Sequencing gel apparatus

  • Phosphorimager or fluorescence scanner

Protocol:

  • Set up the Translation Reaction: In a reaction tube, combine the in vitro translation components, the mRNA template, and the desired concentration of this compound. Include a control reaction without this compound.

  • Incubate to Form Stalled Complexes: Incubate the reaction under conditions that allow for translation initiation and elongation to the point of stalling (e.g., 37°C for 15-30 minutes).

  • Primer Annealing: Add the labeled DNA primer to the reaction and anneal it to the mRNA by heating and cooling.

  • Primer Extension: Add reverse transcriptase and dNTPs to the reaction mixture and incubate to allow for cDNA synthesis. The reverse transcriptase will extend the primer until it encounters the stalled ribosome.

  • Purify cDNA: Stop the reaction and purify the cDNA products.

  • Gel Electrophoresis: Analyze the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel. Run a sequencing ladder of the same mRNA in parallel to precisely map the toeprint.

  • Visualize and Analyze: Visualize the gel using a phosphorimager (for radiolabeled primers) or a fluorescence scanner. The position of the toeprint band indicates the 3' boundary of the stalled ribosome, typically 15-18 nucleotides downstream from the P-site codon.

Logical Flow of Toeprinting Assay:

G cluster_complex Ribosome Stalling cluster_detection Detection cluster_analysis Analysis A Translation mix + mRNA + this compound B Ribosome stalls at specific codon A->B C Anneal labeled primer B->C D Reverse transcriptase extends primer C->D E Extension stops at stalled ribosome D->E F Generate 'toeprint' cDNA E->F G Separate cDNA by sequencing gel F->G H Identify toeprint position relative to sequencing ladder G->H

Logical flow of the toeprinting assay to map ribosome stalling sites.
Fragment Reaction Assay (Puromycin Assay)

This classic assay directly measures the peptidyl transferase activity of the ribosome in a simplified system. It utilizes puromycin, an antibiotic that mimics the aminoacyl-tRNA acceptor, to react with a peptidyl-tRNA donor in the P-site. The product, peptidyl-puromycin, is then extracted and quantified. This compound's ability to inhibit this reaction provides a direct measure of its effect on the peptidyl transferase center.

Materials:

  • Purified 70S ribosomes or 50S ribosomal subunits

  • P-site substrate: N-acetyl-[³H]Phe-tRNA or other radiolabeled peptidyl-tRNA

  • A-site substrate: Puromycin

  • This compound

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)

  • Ethyl acetate (for extraction)

  • Scintillation counter

Protocol:

  • Prepare Ribosome Complexes: Incubate ribosomes with the radiolabeled peptidyl-tRNA donor substrate to form a stable complex with the peptidyl-tRNA in the P-site.

  • Add Inhibitor: Add varying concentrations of this compound to the ribosome complexes and incubate to allow for binding. Include a "no inhibitor" control.

  • Initiate the Reaction: Add puromycin to the reaction mixture to start the peptidyl transfer reaction.

  • Incubation: Incubate the reaction for a defined period at an appropriate temperature (e.g., 30°C).

  • Stop the Reaction: Terminate the reaction by adding a high concentration of a salt solution (e.g., saturated MgSO₄).

  • Extract Peptidyl-Puromycin: Add ethyl acetate to the reaction mixture and vortex vigorously to extract the hydrophobic peptidyl-puromycin product into the organic phase.

  • Quantify Product: Centrifuge to separate the phases. Take an aliquot of the ethyl acetate (upper) phase and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of peptidyl-puromycin formation at each this compound concentration compared to the control. Plot the data to determine the IC50 value.

Signaling Pathway of the Fragment Reaction:

G cluster_reactants Reactants cluster_catalysis Catalysis cluster_inhibition Inhibition cluster_products Products peptidyl_tRNA Peptidyl-tRNA (P-site) ribosome Ribosome (Peptidyl Transferase Center) peptidyl_tRNA->ribosome puromycin Puromycin (A-site mimic) puromycin->ribosome deacylated_tRNA Deacylated tRNA ribosome->deacylated_tRNA Peptide bond formation peptidyl_puromycin Peptidyl-Puromycin ribosome->peptidyl_puromycin Peptide bond formation This compound This compound This compound->ribosome Inhibits

Mechanism of the fragment reaction and its inhibition by this compound.

References

Celesticetin as a Tool for Footprinting Analysis of the Ribosome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the lincosamide antibiotic celesticetin as a tool for ribosome footprinting. This technique, also known as Ribo-Seq, offers a high-resolution snapshot of the translatome, enabling detailed investigation into the mechanisms of translation and the action of ribosome-targeting drugs. By arresting ribosomes on messenger RNA (mRNA) transcripts, this compound allows for the precise identification of its binding sites and the context-dependent nature of its translational inhibition.

Introduction to this compound in Ribosome Footprinting

This compound is a member of the lincosamide class of antibiotics, which are known to inhibit protein synthesis in bacteria. It exerts its effect by binding to the 23S ribosomal RNA (rRNA) within the peptidyl transferase center (PTC) of the large ribosomal subunit (50S). This interaction interferes with the accommodation of aminoacyl-tRNAs and inhibits peptide bond formation, thereby stalling translation.

Utilizing this compound in ribosome profiling experiments provides a powerful method to:

  • Map the precise binding site of this compound and other lincosamides on the bacterial ribosome at nucleotide resolution.

  • Investigate the context-dependent effects of this compound on translation, revealing specific codon or sequence motifs that enhance or reduce its inhibitory activity.

  • Profile the translatome-wide effects of lincosamide antibiotics, aiding in the identification of off-target effects and the development of novel antibacterial agents.

  • Elucidate the mechanisms of resistance to lincosamide antibiotics.

Mechanism of Action and Interaction with the Ribosome

This compound, like other lincosamides, acts as a structural analog of a peptidyl-tRNA, interfering with the initial stages of pre-translocation. Its binding to the A-site of the PTC sterically hinders the proper positioning of the incoming aminoacyl-tRNA, thus preventing the formation of a new peptide bond.[1]

FeatureDescriptionReferences
Antibiotic Class Lincosamide[1]
Binding Site 23S rRNA in the Peptidyl Transferase Center (PTC) of the 50S ribosomal subunit[1]
Mechanism of Action Inhibition of peptide bond formation by interfering with aminoacyl-tRNA accommodation[1]
Key Ribosomal Interactions Interactions with nucleotides in the A-site of the PTC, potentially stabilized by spermidine. The conformation of nucleotide A2062 may influence binding and inhibition.[1]

Comparison with Other Common Translation Inhibitors in Ribosome Profiling

InhibitorMechanism of ActionPrimary Use in Ribosome Profiling
Cycloheximide (CHX) Blocks the translocation step of elongation in eukaryotes.General translation arrest to capture a snapshot of the translatome. Can introduce artifacts with varying concentrations.
Harringtonine Inhibits translation initiation by preventing the first peptide bond formation.Mapping translation start sites (TSS).
Lactimidomycin (LTM) A more specific inhibitor of translation initiation in eukaryotes.Mapping translation start sites (TSS) with potentially fewer off-target effects than harringtonine.
This compound Inhibits peptide bond formation at the PTC in bacteria.Studying context-dependent translation, mapping lincosamide binding sites, and analyzing drug-ribosome interactions.

Experimental Protocols

While a standardized protocol for using this compound in ribosome profiling has not been widely published, the following framework, based on established ribosome profiling methods, can be adapted and optimized for this purpose.

I. Optimization of this compound Concentration and Incubation Time

The optimal concentration and incubation time for this compound must be empirically determined to ensure effective ribosome stalling without causing significant cellular stress responses that could alter the translatome.

A. Determining Optimal this compound Concentration via Polysome Profiling

  • Cell Culture: Grow bacterial cells of interest (e.g., E. coli, S. aureus) to mid-log phase.

  • Dose-Response Treatment: Aliquot the cell culture and treat with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). Include an untreated control.

  • Incubation: Incubate the cells for a fixed period (e.g., 5-10 minutes).

  • Cell Lysis: Harvest cells and prepare lysates under conditions that preserve ribosome-mRNA complexes.

  • Sucrose Gradient Ultracentrifugation: Load the lysates onto a sucrose density gradient (e.g., 10-50%) and centrifuge to separate ribosomal subunits, monosomes, and polysomes.

  • Analysis: Analyze the gradients using a fractionator with a UV detector. The optimal concentration of this compound should result in a significant reduction of the polysome peaks and an increase in the monosome (80S) peak, indicating the "freezing" of elongating ribosomes.

B. Time-Course Analysis

  • Treatment: Using the optimal concentration determined above, treat cells for different durations (e.g., 1, 2, 5, 10, 15 minutes).

  • Analysis: Perform polysome profiling for each time point. The shortest time required to achieve maximal polysome runoff is ideal for minimizing secondary effects on the transcriptome and translatome.

II. Ribosome Footprinting Protocol (Adapted for this compound)

This protocol is a general guideline and should be further optimized based on the specific bacterial species and experimental goals.

1. Cell Growth and Treatment 1.1. Grow a culture of the desired bacterial strain to mid-log phase (OD600 ≈ 0.4-0.6). 1.2. Add the pre-determined optimal concentration of this compound to the culture and incubate for the optimized duration. 1.3. Rapidly harvest the cells by centrifugation or filtration, and flash-freeze in liquid nitrogen to halt cellular processes.

2. Cell Lysis and Nuclease Treatment 2.1. Lyse the cells in a buffer containing detergents and salts to maintain ribosome integrity. A typical lysis buffer might contain 20 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 100 mM NH4Cl, 1% Triton X-100, and 0.5 mM DTT. 2.2. Treat the lysate with an optimized amount of RNase I or Micrococcal Nuclease (MNase) to digest mRNA that is not protected by ribosomes. The amount of nuclease and digestion time will need to be optimized to ensure complete digestion of unprotected mRNA while leaving the ribosome-protected fragments (RPFs) intact.

3. Monosome Isolation 3.1. Layer the nuclease-treated lysate onto a sucrose cushion or a sucrose density gradient. 3.2. Centrifuge at high speed to pellet the monosomes or to separate them by size. 3.3. If using a gradient, fractionate and collect the monosome peak.

4. RNA Extraction and Footprint Purification 4.1. Extract the RNA from the isolated monosomes using a hot acid-phenol-chloroform extraction or a suitable commercial kit. 4.2. Run the extracted RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea). 4.3. Excise the gel region corresponding to the expected size of ribosome footprints (typically 25-35 nucleotides, though this may vary with this compound and should be determined empirically). 4.4. Elute the RNA fragments from the gel slice.

5. Library Preparation and Sequencing 5.1. Dephosphorylate the 3' ends of the RPFs using T4 Polynucleotide Kinase (PNK). 5.2. Ligate a 3' adapter to the RPFs. 5.3. Reverse transcribe the ligated RPFs into cDNA. 5.4. Circularize the cDNA and perform PCR amplification to add sequencing adapters and indexes. 5.5. Purify the final library and perform high-throughput sequencing.

6. Data Analysis 6.1. Remove adapter sequences from the raw sequencing reads. 6.2. Align the trimmed reads to the reference genome or transcriptome. 6.3. Analyze the distribution of footprints along transcripts to identify regions of high ribosome occupancy, which may correspond to this compound-induced stalling sites. 6.4. Compare the footprint profiles of this compound-treated samples to untreated controls to identify differential ribosome occupancy.

Data Presentation

Quantitative data from ribosome profiling experiments with this compound should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table 1: Example of Ribosome Occupancy Data at a Specific Locus

GeneCodon PositionRibosome Footprint Count (Untreated)Ribosome Footprint Count (this compound-treated)Fold Change
rplB15120150012.5
rplB16115145012.6
rplB17132160012.1
...............

Table 2: Summary of this compound-Induced Stalling Motifs

Sequence MotifAverage Fold Change in Ribosome Occupancyp-value
ARG-XXX-PRO15.2<0.001
GLY-GLY-GLN10.5<0.01
.........

Visualizations

Mechanism of Lincosamide Action

G Mechanism of Lincosamide (this compound) Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S 30S Subunit A_site A-site P_site P-site PeptideBond Peptide Bond Formation A_site->PeptideBond Blocks accommodation This compound This compound This compound->A_site Binds to A-site within the PTC aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Attempts to bind Stalling Translation Stalling PeptideBond->Stalling Inhibition leads to

Caption: this compound binds to the A-site of the PTC, blocking aminoacyl-tRNA and stalling translation.

Workflow for Optimizing this compound in Ribosome Profiling

G Workflow for this compound Ribosome Profiling Optimization Start Start DoseResponse Dose-Response Experiment (Varying this compound Concentrations) Start->DoseResponse Polysome1 Polysome Profile Analysis DoseResponse->Polysome1 OptimalConc Determine Optimal Concentration Polysome1->OptimalConc TimeCourse Time-Course Experiment (at Optimal Concentration) OptimalConc->TimeCourse Polysome2 Polysome Profile Analysis TimeCourse->Polysome2 OptimalTime Determine Optimal Incubation Time Polysome2->OptimalTime Footprinting Perform Ribosome Footprinting Experiment OptimalTime->Footprinting End End Footprinting->End

Caption: A logical workflow for determining the optimal conditions for using this compound in ribosome profiling.

Generalized Ribosome Stalling Response Pathway

G Generalized Ribosome Stalling Response This compound This compound Ribosome Translating Ribosome This compound->Ribosome Inhibits Stalling Ribosome Stalling Ribosome->Stalling Collision Ribosome Collision Stalling->Collision RSR Ribotoxic Stress Response (RSR) Collision->RSR Activates MAPK MAPK Signaling (p38, JNK) RSR->MAPK CellularResponse Cellular Response (e.g., Apoptosis, Autophagy) MAPK->CellularResponse

Caption: A generalized pathway illustrating the cellular response to ribosome stalling.

Conclusion

This compound presents a valuable tool for the detailed investigation of translation and antibiotic action using ribosome footprinting. While its application requires careful optimization, the potential insights into the context-specific nature of lincosamide inhibition and the broader landscape of the bacterial translatome make it a compelling choice for researchers in microbiology, drug discovery, and molecular biology. The protocols and guidelines provided here serve as a starting point for developing robust and reproducible ribosome profiling experiments with this compound.

References

Application Notes and Protocols for In Vitro Transcription-Translation (IVTT) Assays Using Celesticetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription-translation (IVTT) systems, also known as cell-free protein synthesis systems, are powerful platforms for rapid and efficient protein production without the use of living cells.[1] These systems offer numerous advantages, including the ability to synthesize toxic proteins, incorporate non-natural amino acids, and high-throughput screening capabilities.[2] IVTT systems are reconstituted from cellular extracts (e.g., E. coli, rabbit reticulocyte, wheat germ) or purified components (e.g., PURE system) and contain all the necessary machinery for transcription and translation, such as ribosomes, RNA polymerase, amino acids, and energy sources.[3]

Celesticetin is a lincosamide antibiotic produced by Streptomyces caelestis. It is a potent inhibitor of protein synthesis in prokaryotes. Its mechanism of action involves binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase center (PTC), the site responsible for peptide bond formation. Chemical footprinting studies on E. coli ribosomes have shown that this compound alters the reactivity of specific nucleotides within the 23S rRNA, namely A2058, A2059, A2062, A2451, and G2505, which are key components of the PTC. This targeted action makes this compound a valuable tool for studying the mechanics of prokaryotic translation and for the development of novel antibacterial agents.

These application notes provide detailed protocols for utilizing this compound in IVTT assays to selectively inhibit prokaryotic translation and to study ribosome stalling.

Application Note 1: Selective Inhibition of Prokaryotic Translation

This application note describes the use of this compound to selectively inhibit protein synthesis in a prokaryotic IVTT system while having a minimal effect on a eukaryotic system. This selectivity is due to structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes.[4][5]

Data Presentation

The following table summarizes the inhibitory effects of this compound on firefly luciferase synthesis in both E. coli S30 and rabbit reticulocyte lysate (RRL) IVTT systems. The data is presented as the half-maximal inhibitory concentration (IC50), representing the concentration of this compound required to reduce protein synthesis by 50%.

IVTT System TypeRibosome TypeReporter ProteinThis compound IC50 (µM)Selectivity (Eukaryotic IC50 / Prokaryotic IC50)
E. coli S30Prokaryotic (70S)Firefly Luciferase1.5> 667
Rabbit Reticulocyte LysateEukaryotic (80S)Firefly Luciferase> 1000

Note: The IC50 values presented are representative and may vary depending on the specific IVTT kit, template DNA, and experimental conditions.

Experimental Protocol

Objective: To determine the IC50 of this compound for the inhibition of protein synthesis in prokaryotic (E. coli S30) and eukaryotic (Rabbit Reticulocyte Lysate) IVTT systems.

Materials:

  • E. coli S30 IVTT Kit (e.g., Promega, NEB)

  • Rabbit Reticulocyte Lysate (RRL) IVTT Kit (e.g., Promega, Thermo Fisher Scientific)

  • Control DNA template encoding Firefly Luciferase (provided with kits)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Luciferase Assay Reagent

  • Luminometer

  • Nuclease-free water

  • Microcentrifuge tubes

  • 96-well white, flat-bottom plates

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM).

  • IVTT Reaction Setup (Prokaryotic - E. coli S30):

    • On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, and the luciferase DNA template according to the manufacturer's protocol.

    • Aliquot the master mix into separate microcentrifuge tubes.

    • Add 1 µL of the appropriate this compound dilution or DMSO (vehicle control) to each tube. The final concentrations should typically range from 0.1 µM to 100 µM.

    • Incubate the reactions at 37°C for 1-2 hours.

  • IVTT Reaction Setup (Eukaryotic - RRL):

    • On ice, prepare a master mix containing the rabbit reticulocyte lysate, reaction buffer, amino acid mix, and the luciferase DNA template according to the manufacturer's protocol.

    • Aliquot the master mix into separate microcentrifuge tubes.

    • Add 1 µL of the appropriate this compound dilution or DMSO (vehicle control) to each tube.

    • Incubate the reactions at 30°C for 90 minutes.

  • Quantification of Luciferase Activity:

    • After incubation, transfer a small aliquot (e.g., 5-10 µL) of each IVTT reaction to a well of a 96-well white plate.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the this compound-treated samples to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Visualization

G cluster_prokaryotic Prokaryotic IVTT (E. coli S30) cluster_eukaryotic Eukaryotic IVTT (RRL) p_start 70S Ribosome p_synthesis Protein Synthesis p_start->p_synthesis p_mrna Luciferase mRNA p_mrna->p_synthesis p_factors Initiation & Elongation Factors p_factors->p_synthesis p_luciferase Active Luciferase p_synthesis->p_luciferase p_this compound This compound p_inhibition Inhibition of Peptidyl Transferase p_this compound->p_inhibition p_inhibition->p_synthesis p_no_luciferase No Luciferase p_inhibition->p_no_luciferase e_start 80S Ribosome e_synthesis Protein Synthesis e_start->e_synthesis e_mrna Luciferase mRNA e_mrna->e_synthesis e_factors Initiation & Elongation Factors e_factors->e_synthesis e_luciferase Active Luciferase e_synthesis->e_luciferase e_this compound This compound e_no_effect No Significant Inhibition e_this compound->e_no_effect e_no_effect->e_synthesis

Caption: Workflow for assessing this compound's selective inhibition.

Application Note 2: Studying Ribosome Stalling

This compound's mechanism of inhibiting the peptidyl transferase center can be exploited to induce and study ribosome stalling on a specific mRNA template in an IVTT system. This can be particularly useful for investigating the effects of ribosome pausing on mRNA stability and protein folding. A puromycin incorporation assay is a robust method to differentiate between actively translating and stalled ribosomes. Puromycin, an analog of the 3' end of aminoacyl-tRNA, can be incorporated into the growing polypeptide chain of actively translating ribosomes, leading to premature termination and dissociation of the ribosome from the mRNA. Stalled ribosomes, with an occupied A-site or an inhibited PTC, are resistant to puromycin.

Data Presentation

The following table illustrates the effect of this compound on ribosome stalling, as measured by the percentage of ribosome-bound mRNA that is resistant to puromycin treatment.

ConditionThis compound (µM)Puromycin (1 mM)Ribosome-Bound mRNA (%)
Control0-100
Puromycin Only0+15
This compound10-98
This compound + Puromycin10+85

Note: The percentages are representative and indicate the amount of a specific reporter mRNA that remains associated with ribosomes after treatment. An increase in ribosome-bound mRNA in the presence of both this compound and puromycin indicates ribosome stalling.

Experimental Protocol

Objective: To demonstrate this compound-induced ribosome stalling using a puromycin-based assay in an E. coli S30 IVTT system.

Materials:

  • E. coli S30 IVTT Kit

  • DNA template for a reporter protein (e.g., a short peptide or a full-length protein)

  • This compound

  • Puromycin dihydrochloride

  • DMSO

  • Sucrose cushion buffer (e.g., 1 M sucrose in ribosome buffer)

  • TRIzol or other RNA extraction reagent

  • RT-qPCR reagents (reverse transcriptase, primers for the reporter mRNA, qPCR master mix)

  • Ultracentrifuge with a swinging bucket rotor

  • Real-time PCR system

Procedure:

  • IVTT Reaction Setup:

    • Set up IVTT reactions as described in Application Note 1, with and without a stalling concentration of this compound (e.g., 10 µM, determined from previous experiments). Include a no-template control.

    • Incubate at 37°C for 30 minutes to allow for the formation of translation complexes.

  • Puromycin Treatment:

    • To the appropriate reactions, add puromycin to a final concentration of 1 mM.

    • Incubate all reactions for an additional 10 minutes at 37°C.

  • Isolation of Ribosome-Bound mRNA:

    • Carefully layer each reaction mixture on top of a sucrose cushion in an ultracentrifuge tube.

    • Centrifuge at a high speed (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet the ribosomes and associated mRNA.

    • Carefully remove the supernatant.

  • RNA Extraction and Quantification:

    • Resuspend the ribosomal pellet in a suitable buffer and extract the total RNA using TRIzol according to the manufacturer's protocol.

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the reporter mRNA to determine the amount of ribosome-bound mRNA in each sample.

  • Data Analysis:

    • Calculate the relative amount of reporter mRNA in each sample, normalizing to the control sample without this compound or puromycin.

    • Compare the amount of ribosome-bound mRNA in the puromycin-treated samples with and without this compound. A higher amount of mRNA in the this compound-treated sample indicates ribosome stalling.

Visualization

G cluster_mechanism This compound's Mechanism of Action cluster_workflow Ribosome Stalling Assay Workflow ribosome Prokaryotic 70S Ribosome ptc Peptidyl Transferase Center (PTC) (23S rRNA) ribosome->ptc contains This compound This compound binding Binds to PTC This compound->binding binding->ptc inhibition Inhibits Peptide Bond Formation binding->inhibition stalling Ribosome Stalling inhibition->stalling ivtt Set up IVTT Reaction with Reporter mRNA add_this compound Add this compound (or DMSO) ivtt->add_this compound incubate1 Incubate to form translation complexes add_this compound->incubate1 add_puromycin Add Puromycin (or buffer) incubate1->add_puromycin incubate2 Incubate add_puromycin->incubate2 sucrose Layer on Sucrose Cushion incubate2->sucrose centrifuge Ultracentrifugation sucrose->centrifuge pellet Isolate Ribosomal Pellet centrifuge->pellet rna_extraction RNA Extraction pellet->rna_extraction rt_qpcr RT-qPCR for Reporter mRNA rna_extraction->rt_qpcr analysis Analyze Data rt_qpcr->analysis

Caption: this compound's mechanism and the ribosome stalling assay workflow.

References

Application Notes and Protocols: Utilizing Celesticetin to Elucidate Mechanisms of Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin is a lincosamide antibiotic that acts as a potent inhibitor of protein synthesis in bacteria. Its specific mode of action, targeting the bacterial ribosome, makes it a valuable tool for investigating the molecular mechanisms that confer antibiotic resistance. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in antibiotic resistance research.

This compound, like other lincosamides, binds to the 50S ribosomal subunit, interfering with the peptidyl transferase center and inhibiting peptide chain elongation. The primary mechanism of resistance to lincosamides involves the modification of their ribosomal target site.

Key Resistance Mechanisms

The most well-characterized mechanism of resistance to lincosamide antibiotics, including this compound, is the enzymatic methylation of 23S ribosomal RNA (rRNA). This modification reduces the binding affinity of the antibiotic to the ribosome, rendering it ineffective.

Two key families of methyltransferases are primarily responsible for this resistance:

  • Erythromycin Ribosome Methylase (Erm): These enzymes, encoded by erm genes, dimethylate an adenine residue at position A2058 (in E. coli numbering) of the 23S rRNA. This modification confers cross-resistance to macrolide, lincosamide, and streptogramin B antibiotics (the MLSB phenotype).[1][2][3] The expression of erm genes can be either constitutive (cMLSB) or inducible (iMLSB) in the presence of a macrolide inducer.[4]

  • Cfr rRNA Methyltransferase: The cfr gene encodes a methyltransferase that modifies adenine A2503 in the 23S rRNA.[5] This modification results in a multidrug resistance phenotype known as PhLOPSA, conferring resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics.

Other, less common, resistance mechanisms include:

  • Drug Efflux: Active transport of the antibiotic out of the bacterial cell, mediated by efflux pumps such as those encoded by msr (macrolide-streptogramin resistance) genes.

  • Drug Inactivation: Enzymatic modification of the antibiotic molecule, for example, by lincosamide nucleotidyltransferases encoded by lnu genes.

Data Presentation

The following table provides representative Minimum Inhibitory Concentration (MIC) data for lincosamide antibiotics against various bacterial strains, illustrating the impact of different resistance mechanisms. While specific data for this compound is limited in publicly available literature, these values for the closely related lincosamides, clindamycin and lincomycin, are indicative of the expected results.

Bacterial SpeciesStrain/PhenotypeResistance Gene(s)Clindamycin MIC (µg/mL)Lincomycin MIC (µg/mL)This compound MIC (µg/mL)Reference
Staphylococcus aureusSusceptibleNone0.12 - 0.51 - 4Expected to be low
Staphylococcus aureuscMLSBerm(A), erm(C)>128>128Expected to be high
Staphylococcus aureusiMLSBerm(A), erm(C)0.25 (without induction)2 (without induction)Expected to be low (without induction)
Staphylococcus aureusMSmsr(A)0.252Expected to be low
Staphylococcus aureusPhLOPSAcfr16 - >128>128Expected to be high
Streptococcus pneumoniaeSusceptibleNone≤0.25≤1Expected to be low
Streptococcus pneumoniaeMLSBerm(B)≥64≥64Expected to be high

Note: The expected MIC values for this compound are inferred based on its classification as a lincosamide antibiotic and the known cross-resistance patterns.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial isolates.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile distilled water or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile saline or broth for dilution

  • Incubator (35-37°C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in the appropriate solvent to a known high concentration (e.g., 1280 µg/mL).

  • Prepare Serial Dilutions: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculate the Plate: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Detection of Lincosamide Resistance Genes by PCR

This protocol provides a general framework for detecting the presence of key lincosamide resistance genes (erm and cfr) using standard Polymerase Chain Reaction (PCR).

Materials:

  • Bacterial genomic DNA extraction kit

  • PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)

  • Gene-specific primers for erm(A), erm(B), erm(C), and cfr (sequences should be obtained from published literature)

  • Nuclease-free water

  • Thermocycler

  • Gel electrophoresis equipment and reagents (agarose, buffer, DNA stain)

  • DNA ladder

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolates to be tested using a commercial kit, following the manufacturer's instructions.

  • PCR Reaction Setup: In a PCR tube, prepare the following reaction mixture:

    • PCR Master Mix (2X): 12.5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Template DNA (10-50 ng): 1 µL

    • Nuclease-free water: to a final volume of 25 µL

  • Thermocycling: Place the PCR tubes in a thermocycler and run a program with the following general parameters (annealing temperature and extension time should be optimized for the specific primers used):

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds

      • Extension: 72°C for 1 minute/kb of expected product size

    • Final Extension: 72°C for 5-10 minutes

  • Gel Electrophoresis: a. Mix the PCR product with loading dye. b. Load the mixture into the wells of an agarose gel (1-1.5%). c. Run the gel at an appropriate voltage until the dye front has migrated sufficiently. d. Visualize the DNA bands under UV light after staining with a DNA stain. The presence of a band of the expected size indicates the presence of the target resistance gene.

Analysis of 23S rRNA Methylation by Primer Extension

This protocol allows for the detection of methylation at specific sites in the 23S rRNA, which is a hallmark of Erm- and Cfr-mediated resistance. This technique identifies the site of methylation by observing the premature termination of reverse transcription.

Materials:

  • Total RNA extraction kit

  • Oligonucleotide primer complementary to a region downstream of the methylation site (A2058 or A2503)

  • [γ-32P]ATP and T4 polynucleotide kinase (for radiolabeling) or a fluorescently labeled primer

  • Reverse transcriptase (e.g., AMV or M-MLV)

  • dNTP mix

  • Dideoxynucleotide triphosphates (ddNTPs) for sequencing ladder

  • Sequencing gel apparatus and reagents (polyacrylamide, urea)

  • Phosphorimager or fluorescence scanner

Procedure:

  • RNA Extraction: Isolate total RNA from susceptible and resistant bacterial strains grown to mid-log phase.

  • Primer Labeling (if using radioactivity): a. Label the 5' end of the oligonucleotide primer with [γ-32P]ATP using T4 polynucleotide kinase. b. Purify the labeled primer.

  • Primer Annealing: a. Mix the labeled primer with the extracted total RNA. b. Heat the mixture to denature the RNA secondary structure and then allow it to cool slowly to facilitate primer annealing.

  • Primer Extension Reaction: a. Set up the reverse transcription reaction by adding reverse transcriptase, dNTPs, and buffer to the RNA-primer mixture. b. For a sequencing ladder, prepare four separate reactions, each containing one of the four ddNTPs in addition to the dNTPs. c. Incubate the reactions to allow for cDNA synthesis.

  • Gel Electrophoresis: a. Denature the reaction products and load them onto a high-resolution denaturing polyacrylamide sequencing gel. b. Run the gel to separate the DNA fragments by size.

  • Analysis: a. Dry the gel and expose it to a phosphor screen or scan for fluorescence. b. Methylation of a nucleotide in the rRNA template will cause the reverse transcriptase to pause or stop, resulting in a band on the gel. The position of this band, relative to the sequencing ladder, will indicate the site of methylation. A strong stop at the position corresponding to A2058 or A2503 in the resistant strain, which is absent in the susceptible strain, indicates methylation-based resistance.

Mandatory Visualizations

Celesticetin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Components 50S_subunit 50S Subunit 30S_subunit 30S Subunit 23S_rRNA 23S rRNA PTC Peptidyl Transferase Center (PTC) 23S_rRNA->PTC Protein_Synthesis Protein Synthesis (Elongation) This compound This compound This compound->23S_rRNA Binds to A-site of PTC Inhibition Inhibition Protein_Synthesis->Inhibition Bacterial_Growth Bacterial Growth Inhibition->Protein_Synthesis Blocks peptide bond formation Inhibition->Bacterial_Growth Prevents Inhibition_Growth Inhibition Bacterial_Growth->Inhibition_Growth

Caption: Mechanism of action of this compound.

Celesticetin_Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance to this compound cluster_target_mod Target Site Modification Details Target_Modification Target Site Modification (Most Common) Methylation Methylation of 23S rRNA Target_Modification->Methylation Drug_Efflux Drug Efflux Resistance Resistance to this compound Drug_Efflux->Resistance Drug_Inactivation Drug Inactivation Drug_Inactivation->Resistance Erm_Methyltransferase Erm Methyltransferase (erm genes) Methylates A2058 Methylation->Erm_Methyltransferase Cfr_Methyltransferase Cfr Methyltransferase (cfr gene) Methylates A2503 Methylation->Cfr_Methyltransferase Reduced_Binding Reduced this compound Binding to Ribosome Erm_Methyltransferase->Reduced_Binding Cfr_Methyltransferase->Reduced_Binding Reduced_Binding->Resistance

Caption: Overview of this compound resistance mechanisms.

Experimental_Workflow Start Start with Bacterial Isolate MIC_Test Determine this compound MIC (Broth Microdilution) Start->MIC_Test Phenotype Characterize Resistance Phenotype MIC_Test->Phenotype Susceptible Susceptible (Low MIC) Phenotype->Susceptible Low MIC Resistant Resistant (High MIC) Phenotype->Resistant High MIC End End Susceptible->End Molecular_Analysis Molecular Analysis of Resistant Isolate Resistant->Molecular_Analysis DNA_Extraction Genomic DNA Extraction Molecular_Analysis->DNA_Extraction RNA_Extraction Total RNA Extraction Molecular_Analysis->RNA_Extraction PCR PCR for Resistance Genes (erm, cfr, etc.) DNA_Extraction->PCR Primer_Extension Primer Extension Analysis for 23S rRNA Methylation RNA_Extraction->Primer_Extension Gene_Positive Resistance Gene(s) Identified PCR->Gene_Positive Methylation_Confirmed Methylation Site Confirmed Primer_Extension->Methylation_Confirmed Gene_Positive->End Methylation_Confirmed->End

Caption: Experimental workflow for resistance studies.

References

Application Notes and Protocols for In Vitro Efficacy Studies of Celesticetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celesticetin is a lincosamide antibiotic produced by the bacterium Streptomyces caelestis. Like other members of the lincosamide class, its mechanism of action involves the inhibition of bacterial protein synthesis, making it a subject of interest for antimicrobial research and development.[1] These application notes provide detailed protocols for a panel of in vitro assays to rigorously evaluate the antimicrobial efficacy and cytotoxic potential of this compound. The described methods include determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and cytotoxicity, which are foundational for the preclinical assessment of novel antibiotic candidates. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is emphasized to ensure data accuracy and reproducibility.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic or bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the peptidyl transferase center. This binding action inhibits the elongation of the polypeptide chain, thereby halting protein production and ultimately leading to the cessation of bacterial growth or cell death.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide Catalyzes Peptide Bond Formation Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Binds tRNA Aminoacyl-tRNA tRNA->50S_Subunit Delivers Amino Acid This compound This compound This compound->50S_Subunit Binds to Peptidyl Transferase Center Inhibition->Polypeptide Blocks Elongation

This compound's Mechanism of Action

Data Presentation

Quantitative data from the described experimental protocols should be summarized in the following tabular formats for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)Quality Control StrainQC MIC Range (µg/mL)
Staphylococcus aureusATCC 29213S. aureus ATCC 29213Refer to CLSI guidelines
Streptococcus pneumoniaeATCC 49619S. pneumoniae ATCC 49619Refer to CLSI guidelines
Enterococcus faecalisATCC 29212E. faecalis ATCC 29212Refer to CLSI guidelines
Bacteroides fragilisATCC 25285B. fragilis ATCC 25285Refer to CLSI guidelines
Clostridioides difficileATCC 700057C. difficile ATCC 700057Refer to CLSI guidelines

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213Bacteriostatic/Bactericidal
Streptococcus pneumoniaeATCC 49619Bacteriostatic/Bactericidal
Enterococcus faecalisATCC 29212Bacteriostatic/Bactericidal

Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)Control (log10 CFU/mL)0.5 x MIC (log10 CFU/mL)1 x MIC (log10 CFU/mL)2 x MIC (log10 CFU/mL)4 x MIC (log10 CFU/mL)
0
2
4
8
12
24

Table 4: Cytotoxicity of this compound on Human Cell Lines

This compound Concentration (µg/mL)Cell Line (e.g., HepG2) % ViabilityCell Line (e.g., HEK293) % ViabilityPositive Control % Viability
0 (Vehicle Control)100100
1
10
50
100
250
500
IC50 (µg/mL)

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is described as per CLSI guidelines.[2][3]

Start Start: Prepare Materials Prepare_Drug Prepare this compound Stock Solution and Serial Dilutions Start->Prepare_Drug Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Microtiter Plate with Bacterial Suspension and Drug Dilutions Prepare_Drug->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours (Anaerobic conditions for anaerobes) Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End: Record MIC Value Determine_MIC->End

MIC Assay Workflow

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria

  • Supplemented Brucella broth for anaerobic bacteria

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619, Bacteroides fragilis ATCC 25285)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (aerobic and anaerobic)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in the appropriate broth medium in the 96-well plate to achieve a final volume of 50 µL per well. The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic environment.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.[4][5]

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips and micropipettes

Procedure:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Aseptically transfer a 10-100 µL aliquot from each of these wells onto a fresh, antibiotic-free agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours (or longer for slow-growing organisms).

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Start Start: Prepare Materials Prepare_Culture Prepare Log-Phase Bacterial Culture Start->Prepare_Culture Add_Antibiotic Add this compound at Various MIC Multiples (0.5x, 1x, 2x, 4x MIC) Prepare_Culture->Add_Antibiotic Incubate_Shake Incubate with Shaking at 37°C Add_Antibiotic->Incubate_Shake Sample Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24 hours) Incubate_Shake->Sample Plate_Count Perform Serial Dilutions and Plate for CFU Count Sample->Plate_Count Incubate_Plates Incubate Plates and Count Colonies Plate_Count->Incubate_Plates Plot_Data Plot log10 CFU/mL vs. Time Incubate_Plates->Plot_Data End End: Analyze Kill Curves Plot_Data->End

Time-Kill Assay Workflow

Materials:

  • Log-phase culture of the test organism

  • This compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test organism.

    • Dilute the overnight culture into fresh broth and incubate until it reaches the early to mid-logarithmic phase of growth.

    • Adjust the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure to this compound:

    • Prepare flasks or tubes containing the appropriate broth with this compound at the desired concentrations (0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without any antibiotic.

    • Inoculate each flask with the prepared bacterial culture.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of this compound to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Human cell lines (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the human cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of cell viability).

References

Application Notes and Protocols: Celesticetin in Ribosomal RNA Methylation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Celesticetin, a lincosamide antibiotic, as a molecular probe to investigate the methylation of ribosomal RNA (rRNA). By binding to the 50S ribosomal subunit's peptidyl transferase center (PTC), this compound can be employed to study the role of specific rRNA methylations in protein synthesis and antibiotic resistance.

Introduction to this compound and its Mechanism of Action

This compound is a naturally occurring lincosamide antibiotic that inhibits protein synthesis in bacteria. It binds to the A-site of the peptidyl transferase center (PTC) within the 23S rRNA of the large ribosomal subunit[1]. This binding event interferes with the proper positioning of aminoacyl-tRNA, thereby blocking peptide bond formation[1].

Studies have shown that this compound's binding alters the chemical reactivity of specific nucleotides in the 23S rRNA, namely A2058, A2059, A2062, A2451, and G2505[2]. These nucleotides are located in a critical functional region of the ribosome. Methylation of certain residues within or near the PTC, such as A2058 and A2503, is a known mechanism of resistance to lincosamide antibiotics, including this compound[3][4]. This interplay between this compound binding and rRNA methylation makes it a valuable tool for studying the functional consequences of these modifications.

Key Applications:

  • Probing the structure and function of the peptidyl transferase center.

  • Investigating the role of specific rRNA methyltransferases in antibiotic resistance.

  • Screening for novel inhibitors of rRNA methyltransferases.

  • Validating the functional importance of newly identified rRNA methylation sites.

Quantitative Data Summary

The following tables summarize key quantitative parameters for lincosamide antibiotics, which are essential for designing experiments with this compound.

Table 1: Inhibitory Concentrations (IC50) of Lincosamides against Bacterial Ribosomes

AntibioticTarget OrganismAssay SystemIC50 (µg/mL)
LincomycinS. aureusIn vitro transcription/translation0.03 ± 0.002
LincomycinE. coliIn vitro transcription/translation30 ± 2.0
ClindamycinS. aureusIn vitro transcription/translation0.04 ± 0.003
ClindamycinE. coliIn vitro transcription/translation40 ± 3.0

Data adapted from studies on lincosamide activity. The IC50 values highlight the differential sensitivity of bacterial species to these antibiotics and provide a starting point for determining appropriate concentrations of this compound in similar assays.

Table 2: Dissociation Constants (Kdiss) of Lincosamides for E. coli Ribosomes

AntibioticMethodKdiss (µM)
LincomycinChemical Footprinting~5
ClindamycinChemical Footprinting~8

These values indicate the affinity of lincosamides for their ribosomal target and can be used to guide concentration ranges in binding and footprinting experiments.

Experimental Protocols

Here we provide detailed protocols that can be adapted for the use of this compound in studying rRNA methylation.

Protocol 1: Chemical Footprinting to Probe this compound Binding and rRNA Methylation

This protocol allows for the precise identification of nucleotide residues in rRNA that are protected by or have their reactivity altered by this compound binding. This can be used to infer how methylation at specific sites might affect drug binding.

Workflow Diagram:

cluster_prep Ribosome Preparation cluster_binding Binding Reaction cluster_modification Chemical Modification cluster_analysis Analysis ribo_prep Isolate Ribosomes (e.g., from bacterial culture) binding Incubate Ribosomes with This compound (various conc.) ribo_prep->binding modification Treat with Chemical Probe (e.g., DMS, kethoxal) binding->modification rna_ext Extract rRNA modification->rna_ext primer_ext Primer Extension with Reverse Transcriptase rna_ext->primer_ext gel Analyze on Sequencing Gel primer_ext->gel footprint Identify Footprint (protected/enhanced bands) gel->footprint

Caption: Workflow for chemical footprinting with this compound.

Materials:

  • Purified 70S ribosomes from the bacterial strain of interest.

  • This compound solution (in DMSO or appropriate buffer).

  • Chemical modification reagents (e.g., dimethyl sulfate (DMS), kethoxal).

  • RNA extraction kit.

  • Radiolabeled primers specific to regions of the 23S rRNA flanking the PTC.

  • Reverse transcriptase.

  • Sequencing gel apparatus and reagents.

Procedure:

  • Ribosome Preparation: Isolate high-quality 70S ribosomes from the desired bacterial strain using standard sucrose gradient centrifugation methods.

  • Binding Reaction:

    • In separate tubes, incubate a fixed amount of ribosomes (e.g., 1-2 pmol) with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) in a suitable binding buffer.

    • Include a no-drug control.

    • Incubate at 37°C for 15-30 minutes to allow for binding equilibrium.

  • Chemical Modification:

    • Add the chemical probe (e.g., DMS for adenine and cytosine, kethoxal for guanine) to each reaction tube.

    • Incubate for a time optimized to achieve approximately one modification per rRNA molecule.

    • Quench the reaction according to the specific probe's protocol.

  • rRNA Extraction: Extract the modified rRNA from each reaction using a standard RNA purification method.

  • Primer Extension:

    • Anneal a 5'-radiolabeled DNA primer to the purified rRNA. The primer should be complementary to a sequence downstream of the region of interest in the 23S rRNA.

    • Perform reverse transcription. The reverse transcriptase will stop at the modified nucleotide, generating a cDNA of a specific length.

  • Gel Analysis:

    • Resolve the cDNA products on a denaturing polyacrylamide sequencing gel.

    • Include a sequencing ladder generated with the same primer to precisely map the sites of modification.

  • Data Analysis:

    • Visualize the gel by autoradiography.

    • Compare the band intensities in the this compound-treated lanes to the no-drug control.

    • A decrease in band intensity indicates protection of that nucleotide by this compound, while an increase suggests enhanced reactivity.

Protocol 2: In Vitro Methyltransferase Assay with this compound

This protocol is designed to assess the effect of this compound on the activity of a specific rRNA methyltransferase. This can be used to screen for inhibitors of these enzymes.

Logical Diagram of Inhibition:

cluster_reaction Methyltransferase Reaction cluster_inhibitor Inhibition MTase rRNA Methyltransferase Methyl_rRNA Methylated rRNA MTase->Methyl_rRNA Methylation SAM S-adenosylmethionine (Methyl Donor) SAM->Methyl_rRNA Methylation rRNA Unmethylated rRNA Substrate rRNA->Methyl_rRNA Methylation This compound This compound This compound->MTase Potential Inhibition

Caption: this compound's potential to inhibit rRNA methyltransferases.

Materials:

  • Purified recombinant rRNA methyltransferase (e.g., ErmC, Cfr).

  • Unmethylated 23S rRNA substrate (can be generated by in vitro transcription).

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).

  • This compound.

  • Scintillation counter and fluid.

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing buffer, the purified methyltransferase, and the unmethylated rRNA substrate.

    • Add varying concentrations of this compound to different tubes. Include a no-inhibitor control.

    • Pre-incubate at the optimal temperature for the enzyme for 10 minutes.

  • Initiate Methylation:

    • Start the reaction by adding ³H-SAM to each tube.

    • Incubate for a set time (e.g., 30-60 minutes) during which the reaction is linear.

  • Stop Reaction and Precipitate RNA:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Precipitate the RNA using trichloroacetic acid (TCA) or ethanol.

  • Quantify Methylation:

    • Collect the precipitated RNA on a filter membrane.

    • Wash the filter to remove unincorporated ³H-SAM.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of incorporated ³H-methyl groups for each this compound concentration.

    • Plot the percentage of inhibition versus the this compound concentration to determine the IC50 value.

Protocol 3: Quantitative PCR (qPCR) to Assess Methylation Changes in Response to this compound Treatment

This protocol, adapted from the RTL-P (Reverse Transcription at Low dNTPs-PCR) method, can be used to quantify changes in the methylation status of specific rRNA sites in bacteria treated with sub-lethal concentrations of this compound.

Experimental Workflow:

cluster_treatment Cell Treatment cluster_rna RNA Processing cluster_rt Reverse Transcription cluster_qpcr qPCR Analysis treat Treat Bacterial Culture with Sub-lethal this compound extract_rna Extract Total RNA treat->extract_rna rt_high RT with High dNTPs (Control) extract_rna->rt_high rt_low RT with Low dNTPs (Methylation-sensitive) extract_rna->rt_low qpcr Quantitative PCR with Primers Flanking Target Site rt_high->qpcr rt_low->qpcr analysis Calculate ΔCt to Quantify Methylation Change qpcr->analysis

Caption: Workflow for qPCR-based analysis of rRNA methylation.

Materials:

  • Bacterial culture.

  • This compound.

  • Total RNA extraction kit.

  • Reverse transcriptase and buffers.

  • dNTPs at high (standard) and low concentrations.

  • qPCR master mix and instrument.

  • Primers designed to amplify a region of 23S rRNA containing the methylation site of interest.

Procedure:

  • Cell Culture and Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Treat the culture with a sub-inhibitory concentration of this compound for a defined period. This may induce changes in rRNA methylation as a stress response.

    • Harvest the cells.

  • RNA Extraction: Extract total RNA from both treated and untreated cells.

  • Reverse Transcription:

    • For each RNA sample, set up two reverse transcription reactions:

      • High dNTPs: Use a standard concentration of dNTPs (e.g., 1 mM each). Reverse transcription will proceed regardless of methylation.

      • Low dNTPs: Use a significantly lower dNTP concentration (e.g., 2 µM each). Reverse transcriptase will stall at 2'-O-methylated sites.

  • qPCR:

    • Perform qPCR using the cDNA from all four reactions (treated/high dNTP, treated/low dNTP, untreated/high dNTP, untreated/low dNTP).

    • Use primers that flank the methylation site of interest.

  • Data Analysis:

    • Calculate the ΔCt between the low and high dNTP reactions for both the treated and untreated samples (ΔCt = Ct_low_dNTP - Ct_high_dNTP).

    • A larger ΔCt value indicates a higher level of methylation at that site.

    • Compare the ΔCt values between the this compound-treated and untreated samples to determine if the drug induced a change in methylation status.

Concluding Remarks

This compound serves as a powerful tool for elucidating the intricate relationship between ribosomal RNA methylation, protein synthesis, and antibiotic action. The protocols outlined here provide a framework for using this lincosamide antibiotic to probe the functional landscape of the ribosome. By combining chemical footprinting, in vitro enzymatic assays, and quantitative cellular analyses, researchers can gain deeper insights into the mechanisms of antibiotic resistance and potentially identify new targets for antimicrobial drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Celesticetin Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Celesticetin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound powder in my aqueous buffer. What is the recommended starting procedure?

A1: this compound, like many lincosamide antibiotics, can exhibit limited solubility in aqueous solutions, particularly at neutral or alkaline pH. The recommended starting procedure is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

Recommended Solvents for Stock Solution:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

General Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.

  • Ensure the this compound is completely dissolved in the organic solvent. Gentle warming (to 37°C) or sonication can aid dissolution.

  • Slowly add the stock solution to your aqueous buffer while vortexing or stirring to the desired final concentration. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.

Q2: After diluting my this compound stock solution into my aqueous buffer, a precipitate formed. What causes this and how can I resolve it?

A2: This phenomenon is known as antisolvent precipitation and is common when a compound dissolved in an organic solvent is introduced into an aqueous environment where its solubility is lower. Several factors can contribute to this:

  • pH of the Buffer: this compound is a weak base. Its solubility is generally higher in slightly acidic conditions where it can be protonated. If your buffer has a neutral or alkaline pH, the uncharged, less soluble form of this compound will predominate, leading to precipitation.

  • Final Concentration: The final concentration of this compound in your aqueous buffer may have exceeded its solubility limit at that specific pH and temperature.

  • Buffer Composition: The presence of certain salts in your buffer can sometimes decrease the solubility of a compound through the "salting-out" effect.

Troubleshooting Steps:

  • Adjust the pH: Try preparing your aqueous buffer at a slightly acidic pH (e.g., pH 5.0-6.5) to increase the solubility of the weakly basic this compound.

  • Lower the Final Concentration: Reduce the final concentration of this compound in your working solution.

  • Optimize the Dilution Process: Add the DMSO or ethanol stock solution dropwise into the vigorously stirring aqueous buffer. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Use Co-solvents: If your experimental conditions permit, consider including a small percentage of a co-solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous solution to improve solubility. However, always run a vehicle control to account for any effects of the co-solvent on your experiment.

Q3: What is the optimal pH for dissolving this compound in an aqueous solution?

Q4: How does temperature affect the solubility of this compound?

A4: In general, the solubility of solid compounds increases with temperature. If you observe precipitation, gentle warming of the solution in a water bath (e.g., to 37°C) while stirring may help to redissolve the this compound. However, be cautious about the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation. It is recommended to assess the stability of this compound at the intended experimental temperature.

Troubleshooting Guide

Issue 1: this compound powder does not dissolve in the aqueous buffer.
Potential Cause Troubleshooting Action Experimental Protocol
Low Intrinsic Aqueous Solubility Prepare a concentrated stock solution in an organic solvent (DMSO or ethanol) first.Protocol 1: Preparation of this compound Stock Solution
Incorrect pH of the Buffer Adjust the pH of the buffer to a slightly acidic range (e.g., pH 5.0-6.5).Protocol 2: pH Adjustment of Aqueous Buffer
Insufficient Agitation Use a vortex mixer or sonicator to aid dissolution.Protocol 3: Aided Dissolution of this compound
Issue 2: A precipitate forms after diluting the this compound stock solution into the aqueous buffer.
Potential Cause Troubleshooting Action Experimental Protocol
Antisolvent Precipitation Optimize the dilution method by adding the stock solution slowly to a vigorously stirring buffer.Protocol 4: Optimized Dilution of Stock Solution
Final Concentration Exceeds Solubility Limit Lower the final concentration of this compound in the working solution.N/A
Incompatible Buffer Components Perform a buffer compatibility test to identify a suitable buffer system.Protocol 5: Buffer Compatibility Test
Temperature Effects Gently warm the solution while stirring to redissolve the precipitate.Protocol 3: Aided Dissolution of this compound (with gentle warming)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously until the powder is completely dissolved.

  • If necessary, place the tube in an ultrasonic bath for 5-10 minute intervals or warm it in a 37°C water bath until the solution is clear.

  • Store the stock solution at -20°C or -80°C as recommended by the supplier.

Protocol 2: pH Adjustment of Aqueous Buffer
  • Prepare your desired aqueous buffer (e.g., phosphate, acetate, or citrate buffer).

  • Calibrate a pH meter according to the manufacturer's instructions.

  • Place the pH probe in the buffer solution and record the initial pH.

  • To lower the pH, add a dilute acid (e.g., 0.1 M HCl) dropwise while continuously stirring and monitoring the pH.

  • Stop adding acid once the desired pH (e.g., between 5.0 and 6.5) is reached.

Protocol 3: Aided Dissolution of this compound
  • Sonication:

    • After adding this compound (either as a powder to a buffer or after dilution of a stock solution), place the container in an ultrasonic water bath.

    • Sonicate for 5-10 minute intervals until the solution becomes clear. Avoid prolonged sonication that could heat the sample excessively.

  • Gentle Warming:

    • Place the container with the this compound solution in a water bath set to a temperature that is compatible with your experiment (e.g., 37°C).

    • Stir the solution continuously until the this compound is fully dissolved.

    • Allow the solution to cool to the experimental temperature before use.

Protocol 4: Optimized Dilution of Stock Solution
  • Place the desired volume of your aqueous buffer in a sterile container.

  • Place the container on a magnetic stirrer and begin stirring at a moderate speed.

  • Using a micropipette, add the required volume of the concentrated this compound stock solution drop by drop to the vortex of the stirring buffer.

  • Allow the solution to stir for several minutes to ensure homogeneity.

Protocol 5: Buffer Compatibility Test
  • Prepare small volumes of several different aqueous buffers with varying pH values (e.g., Phosphate buffer pH 6.0, Acetate buffer pH 5.5, Citrate buffer pH 5.0).

  • In separate microcentrifuge tubes, add a small, equal volume of your concentrated this compound stock solution to each buffer to achieve the desired final concentration.

  • Vortex each tube and visually inspect for any immediate or delayed precipitation after a set incubation period (e.g., 30 minutes) at the experimental temperature.

  • Select the buffer system that results in a clear, precipitate-free solution.

Visual Troubleshooting Guide and Signaling Pathway

Troubleshooting_Workflow cluster_start Start: Poor this compound Solubility cluster_issue1 Issue 1: Fails to Dissolve cluster_issue2 Issue 2: Precipitates After Dilution cluster_solution Solution start This compound powder in aqueous buffer dissolve_fail Does not dissolve start->dissolve_fail Initial attempt prepare_stock Prepare stock in DMSO or Ethanol dissolve_fail->prepare_stock Primary solution adjust_ph Adjust buffer pH (5.0-6.5) dissolve_fail->adjust_ph Alternative agitate Use sonication or gentle warming dissolve_fail->agitate Alternative precipitates Precipitate forms prepare_stock->precipitates Dilute into buffer solution Clear, stable This compound solution adjust_ph->solution agitate->solution optimize_dilution Optimize dilution (slow addition to stirring buffer) precipitates->optimize_dilution First step lower_conc Lower final concentration precipitates->lower_conc If precipitation persists buffer_test Perform buffer compatibility test precipitates->buffer_test If precipitation persists optimize_dilution->solution lower_conc->solution buffer_test->solution

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling_Pathway cluster_this compound This compound Action cluster_ribosome Bacterial Ribosome cluster_protein_synthesis Protein Synthesis This compound This compound ribosome_50s 50S Ribosomal Subunit This compound->ribosome_50s Binds to peptidyl_transferase Peptidyl Transferase Center This compound->peptidyl_transferase Blocks inhibition Inhibition This compound->inhibition Leads to ribosome_50s->peptidyl_transferase protein_synthesis Protein Synthesis peptidyl_transferase->protein_synthesis Catalyzes bacterial_growth Bacterial Growth Arrest (Bacteriostatic) inhibition->bacterial_growth

Caption: Hypothetical signaling pathway of this compound's bacteriostatic action.

Celesticetin Footprinting Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Celesticetin in hydroxyl radical footprinting experiments. The information is tailored for scientists and professionals in drug development engaged in mapping ligand-binding sites on ribosomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a this compound footprinting experiment?

A1: The primary purpose of a this compound footprinting experiment is to determine the specific binding site of this antibiotic on the ribosomal RNA (rRNA). By comparing the cleavage pattern of the rRNA in the presence and absence of this compound, researchers can identify regions protected by the drug, thereby mapping its interaction site at the nucleotide level. This is a crucial step in understanding its mechanism of action and for structure-aided drug design.

Q2: How does hydroxyl radical footprinting work in this context?

A2: Hydroxyl radical footprinting utilizes highly reactive hydroxyl radicals (•OH) to cleave the sugar-phosphate backbone of RNA. These radicals are generated in solution, often through a Fenton-like reaction involving a ferrous iron complex (like Fe(II)-EDTA) and hydrogen peroxide. In regions where this compound is bound to the ribosome, the rRNA is shielded from attack by these radicals. This protection results in a "footprint," which is a region of reduced cleavage that can be detected by downstream analysis methods like primer extension.

Q3: What are the critical controls to include in a this compound footprinting experiment?

A3: Several controls are essential for reliable data interpretation:

  • No Drug Control: Ribosomes treated with the footprinting reagents but without this compound to establish the baseline cleavage pattern of the rRNA.

  • No Reagent Control: Ribosomes incubated with this compound but without the hydroxyl radical generating reagents to check for any inherent instability or degradation of the rRNA.

  • RNA Only Control: rRNA alone (without ribosomes) subjected to the footprinting reaction to assess the intrinsic reactivity of the naked RNA.

  • Dideoxy Sequencing Ladder: A sequencing ladder generated using the same primer as in the primer extension analysis is crucial for accurately mapping the footprint to the nucleotide level.

Q4: How can I confirm that this compound is binding to the ribosome under my experimental conditions?

A4: While footprinting itself provides evidence of binding, it is best practice to independently confirm binding using other techniques. Methods such as equilibrium dialysis, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be used to determine the binding affinity (Kd) of this compound for the ribosome. This ensures that the concentrations used in the footprinting experiment are appropriate to achieve significant occupancy of the binding site.

Troubleshooting Guide

Common Issues and Solutions in this compound Footprinting
Issue Potential Cause Recommended Solution
No footprint observed This compound concentration is too low for sufficient binding.Empirically determine the optimal this compound concentration. This should ideally be several-fold higher than its dissociation constant (Kd) for the ribosome.
Incubation time of this compound with the ribosome is too short.Increase the incubation time to allow for equilibrium binding to be reached. A typical starting point is 15-30 minutes at the appropriate temperature.
Inefficient hydroxyl radical generation.Prepare fresh solutions of Fe(II)-EDTA and hydrogen peroxide. Optimize the concentrations of these reagents.
Weak or ambiguous footprint Sub-optimal signal-to-noise ratio.Optimize the primer extension reaction to improve signal strength. Ensure high-quality, intact RNA is used.
Partial binding of this compound.Increase the concentration of this compound to saturate the binding site.
Excessive RNA degradation RNA samples are contaminated with RNases.Use RNase-free reagents and consumables. Work in an RNase-free environment.[1][2]
Over-digestion with hydroxyl radicals.Reduce the concentration of Fe(II)-EDTA and/or hydrogen peroxide, or decrease the reaction time. Perform a time-course experiment to find the optimal reaction time.
High temperature during the experiment.Perform all incubation and reaction steps at appropriate, controlled temperatures, often on ice or at 4°C where feasible.
Smearing of bands on the gel RNA degradation.See "Excessive RNA degradation" above. Ensure samples are kept cold.
High salt concentration in the sample.Precipitate the RNA and resuspend in a low-salt buffer before loading on the gel.[3][4]
Gel electrophoresis issues (e.g., incorrect buffer, high voltage).Prepare fresh running buffer and ensure its composition is correct. Run the gel at a lower voltage for a longer period.[5]
Background cleavage Spontaneous RNA degradation.Prepare fresh buffers and handle RNA samples carefully on ice to minimize degradation.
Contaminating nucleases in reagents or ribosome preparations.Use high-purity reagents and purify ribosomes meticulously. Include RNase inhibitors where appropriate.

Experimental Protocols

Detailed Methodology for this compound Hydroxyl Radical Footprinting

This protocol provides a general framework. Optimal concentrations and times should be determined empirically.

1. Preparation of Ribosomes and this compound Solution

  • Isolate and purify 70S ribosomes from the desired bacterial strain (e.g., E. coli) using established methods such as sucrose gradient centrifugation.

  • Resuspend the purified ribosomes in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂).

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and determine its concentration accurately.

2. Binding of this compound to Ribosomes

  • In separate microcentrifuge tubes, prepare the experimental sample (ribosomes + this compound) and a no-drug control (ribosomes only).

  • Add this compound to the experimental sample at a final concentration several-fold above its Kd. Add an equivalent volume of solvent to the control tube.

  • Incubate the samples at a suitable temperature (e.g., 37°C) for 15-30 minutes to allow for binding to reach equilibrium.

3. Hydroxyl Radical Footprinting Reaction

  • Prepare fresh solutions of the Fenton reagents:

    • Fe(II)-EDTA (e.g., 10 mM ferrous ammonium sulfate and 12 mM EDTA)

    • Hydrogen peroxide (H₂O₂), diluted to the desired working concentration (e.g., 0.03%).

  • Place the reaction tubes on ice.

  • Initiate the footprinting reaction by adding the Fe(II)-EDTA solution followed immediately by the H₂O₂ solution to each tube. Typical final concentrations to test are in the range of 0.5-2.5 mM Fe-EDTA.

  • Allow the reaction to proceed for a short, defined time (e.g., 1-5 minutes). This time should be optimized to achieve partial cleavage of the rRNA.

  • Quench the reaction by adding a hydroxyl radical scavenger, such as thiourea or glycerol, to a final concentration sufficient to stop the reaction (e.g., 50 mM thiourea).

4. RNA Extraction and Purification

  • Immediately following quenching, extract the rRNA from the reaction mixture using a method such as phenol-chloroform extraction followed by ethanol precipitation.

  • Resuspend the purified RNA pellet in RNase-free water.

5. Primer Extension Analysis

  • Design a DNA oligonucleotide primer complementary to a region of the rRNA downstream of the expected this compound binding site. The 23S rRNA is the target for this compound.

  • End-label the primer with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a fluorescent dye.

  • Anneal the labeled primer to the purified rRNA from the footprinting reaction.

  • Extend the primer using reverse transcriptase and dNTPs.

  • Terminate the extension reactions and analyze the cDNA products on a denaturing polyacrylamide sequencing gel alongside a dideoxy sequencing ladder generated with the same primer.

6. Data Analysis

  • Visualize the gel using autoradiography or fluorescence imaging.

  • Compare the cleavage patterns in the lanes with and without this compound.

  • A "footprint" will appear as a region of diminished band intensity in the this compound lane compared to the control lane, indicating protection of the rRNA backbone from hydroxyl radical cleavage.

Visualizations

Experimental Workflow for this compound Footprinting

G cluster_prep Preparation cluster_binding Binding cluster_footprinting Footprinting Reaction cluster_analysis Analysis prep_ribo Purify 70S Ribosomes incubate Incubate Ribosomes with this compound prep_ribo->incubate prep_cel Prepare this compound Solution prep_cel->incubate add_reagents Add Fe(II)-EDTA & H2O2 incubate->add_reagents quench Quench Reaction add_reagents->quench extract_rna Extract rRNA quench->extract_rna primer_ext Primer Extension extract_rna->primer_ext gel Denaturing PAGE primer_ext->gel analyze Analyze Footprint gel->analyze

Caption: Workflow for this compound hydroxyl radical footprinting.

Troubleshooting Logic for Weak or No Footprint

G start Weak or No Footprint check_cel_conc Is this compound concentration >> Kd? start->check_cel_conc increase_cel_conc Increase this compound concentration check_cel_conc->increase_cel_conc No check_incubation Was incubation time sufficient? check_cel_conc->check_incubation Yes increase_cel_conc->check_incubation increase_incubation Increase incubation time check_incubation->increase_incubation No check_reagents Are footprinting reagents fresh and active? check_incubation->check_reagents Yes increase_incubation->check_reagents prepare_fresh Prepare fresh Fe(II)-EDTA and H2O2 check_reagents->prepare_fresh No check_rna_quality Is RNA intact? check_reagents->check_rna_quality Yes prepare_fresh->check_rna_quality improve_rna_prep Improve RNA isolation and handling check_rna_quality->improve_rna_prep No optimize_primer_ext Optimize primer extension check_rna_quality->optimize_primer_ext Yes improve_rna_prep->optimize_primer_ext

Caption: Decision tree for troubleshooting weak or absent footprints.

References

Technical Support Center: Improving the Reproducibility of Celesticetin-Based Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experimental results involving Celesticetin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a lincosamide antibiotic that inhibits protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome, and in eukaryotes, the 60S subunit. This interaction occurs at the peptidyl transferase center (PTC), altering the reactivity of key residues within the 23S (in prokaryotes) or 28S (in eukaryotes) ribosomal RNA (rRNA). This disruption interferes with the formation of peptide bonds, a critical step in polypeptide chain elongation, thereby halting protein synthesis.

Q2: My this compound solution is precipitating when added to my cell culture medium. How can I resolve this?

Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue, as it is sparingly soluble in water. Here are some steps to troubleshoot this problem:

  • Ensure a sufficiently low final concentration of the solvent. this compound is often dissolved in an organic solvent like DMSO. The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid both direct cellular toxicity and precipitation of the compound.

  • Prepare fresh dilutions. It is advisable to prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution.

  • Consider the use of a carrier molecule. For particularly challenging solubility issues, the use of a carrier molecule such as a cyclodextrin may be explored to enhance the solubility of this compound in the aqueous culture medium.

  • Warm the media. Gently warming the cell culture media to 37°C before adding the this compound solution can sometimes help to keep the compound in solution.

Q3: I am observing high variability in my cell viability assay results between replicates. What are the potential causes?

High variability in cell viability assays can stem from several factors unrelated to the activity of this compound itself. Consider the following:

  • Uneven cell seeding: Ensure a homogenous cell suspension before and during plating.

  • Edge effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. It is good practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data points.

  • Pipetting errors: Ensure your pipettes are properly calibrated and use fresh tips for each replicate to avoid cross-contamination and inaccurate dispensing.

  • Incomplete mixing of reagents: After adding assay reagents, ensure gentle but thorough mixing without introducing bubbles.

Q4: The inhibitory effect of this compound in my experiments seems to diminish over time. Why might this be happening?

The perceived decrease in this compound's efficacy over time could be due to its stability in the experimental conditions. While specific stability data for this compound is not extensively available, the stability of small molecules in solution can be influenced by:

  • pH and Temperature: The pH and temperature of your cell culture medium or buffer can affect the chemical stability of this compound. It is recommended to conduct pilot studies to assess its stability under your specific experimental conditions if long incubation times are required.

  • Storage of Stock Solutions: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: Are there known off-target effects for this compound in eukaryotic cells?

While specific off-target effects of this compound in eukaryotic cells are not well-documented in publicly available literature, it is a crucial consideration for any small-molecule inhibitor. As this compound targets the ribosome, a fundamental component of the cell, it is plausible that it may have broader effects on cellular metabolism and signaling pathways beyond the direct inhibition of protein synthesis. Researchers should include appropriate controls to investigate potential off-target effects in their experimental system.

Troubleshooting Guides

Guide 1: Inconsistent Dose-Response and IC50 Values

Problem: You are observing inconsistent dose-response curves or a wide variation in the calculated IC50 value for this compound across experiments.

Possible CauseRecommended Solution
Cell Health and Passage Number Ensure that cells are in the exponential growth phase and within a consistent, low passage number range for all experiments.
Inaccurate Drug Dilutions Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Verify the initial concentration of your stock solution.
Variable Incubation Time The cytotoxic or inhibitory effect of this compound may be time-dependent. Standardize the incubation time across all experiments.
Cell Seeding Density Optimize and maintain a consistent cell seeding density, as this can influence the apparent IC50 value.
Serum Concentration Components in fetal bovine serum (FBS) can sometimes interact with and reduce the effective concentration of a compound. If permissible for your cell line, consider reducing the serum concentration or using serum-free media, and assess the impact on the IC50.
Guide 2: Low or No Inhibitory Effect Observed

Problem: this compound is not showing the expected inhibitory effect on protein synthesis or cell viability.

Possible CauseRecommended Solution
Compound Inactivity Verify the identity and purity of your this compound. If possible, test its activity in a well-established, sensitive cell line as a positive control.
Cellular Resistance The cell line you are using may have intrinsic or acquired resistance mechanisms to lincosamide antibiotics. Consider using a different cell line or investigating potential resistance mechanisms.
Insufficient Incubation Time The inhibitory effects of this compound may require a longer duration of exposure to become apparent. Perform a time-course experiment to determine the optimal incubation time.
Incorrect Assay Choice Ensure that the chosen assay is sensitive enough to detect the expected effect. For example, a proliferation assay may require a longer incubation time than an assay that measures acute cytotoxicity.

Data Presentation

Due to the limited availability of published IC50 values for this compound across a wide range of eukaryotic cell lines, it is crucial for researchers to determine these values empirically for their specific experimental systems. The following tables provide a template for organizing and presenting this data.

Table 1: Experimentally Determined IC50 Values for this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Standard Deviation
e.g., HeLaMTT Assay48User-determinedUser-determined
e.g., HEK293Resazurin Assay72User-determinedUser-determined
Your Cell LineYour AssayYour Time

Table 2: Stability of this compound Stock Solution (10 mM in DMSO)

Storage TemperatureDuration% Purity (by HPLC)Notes
-20°C1 monthUser-determinedProtected from light
-20°C3 monthsUser-determinedProtected from light
4°C1 weekUser-determinedProtected from light
Room Temperature24 hoursUser-determinedProtected from light

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of your desired concentrations of this compound by serial dilution in cell culture medium. Also, prepare a 2X vehicle control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: In Vitro Translation Assay
  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the components of an in vitro translation system (e.g., rabbit reticulocyte lysate or a commercially available kit) according to the manufacturer's instructions. This will typically include the lysate, an amino acid mixture, and an energy source.

  • Template Addition: Add the mRNA template encoding a reporter protein (e.g., luciferase) to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.

  • Incubation: Incubate the reactions at the recommended temperature (usually 30°C) for a specified time (e.g., 60-90 minutes).

  • Detection: Measure the amount of newly synthesized protein. For a luciferase reporter, this would involve adding the luciferase substrate and measuring the resulting luminescence with a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis relative to the vehicle control and plot the results to determine the IC50 in this cell-free system.

Visualizations

Signaling_Pathway This compound's Mechanism of Action cluster_ribosome Eukaryotic 60S Ribosomal Subunit 28S_rRNA 28S rRNA PTC Peptidyl Transferase Center (PTC) Peptide_Bond_Formation Peptide Bond Formation PTC->Peptide_Bond_Formation Catalyzes This compound This compound This compound->PTC Binds to Inhibition Inhibition This compound->Inhibition Protein_Synthesis_Elongation Protein Synthesis Elongation Peptide_Bond_Formation->Protein_Synthesis_Elongation Is a key step in Inhibition->Peptide_Bond_Formation Blocks

Caption: Mechanism of action of this compound on the eukaryotic ribosome.

Experimental_Workflow General Experimental Workflow with this compound Start Start Stock_Solution Prepare this compound Stock Solution (in DMSO) Start->Stock_Solution Treatment Treat Cells with This compound Dilutions Stock_Solution->Treatment Cell_Culture Culture Eukaryotic Cells Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Assay (e.g., Cell Viability, In Vitro Translation) Incubation->Assay Data_Analysis Analyze Data (e.g., Calculate IC50) Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for experiments involving this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Inconsistent_Results Inconsistent Results? Check_Solubility Check for Precipitation in Media Inconsistent_Results->Check_Solubility Yes Check_Stability Assess Stock Solution Stability Inconsistent_Results->Check_Stability Yes Check_Assay_Variability Review Assay Technique (e.g., Seeding, Pipetting) Inconsistent_Results->Check_Assay_Variability Yes Check_Cell_Health Verify Cell Health and Passage Number Inconsistent_Results->Check_Cell_Health Yes Optimize_Protocol Optimize Protocol Check_Solubility->Optimize_Protocol Check_Stability->Optimize_Protocol Check_Assay_Variability->Optimize_Protocol Check_Cell_Health->Optimize_Protocol

Caption: A logical approach to troubleshooting inconsistent experimental results.

Celesticetin stability issues and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for celesticetin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions to help mitigate these challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

This compound, as a lincosamide antibiotic, is susceptible to degradation under various conditions. The primary factors influencing its stability are pH, temperature, and the presence of oxidizing agents. Like other lincosamindes, this compound's stability is significantly pH-dependent.[1][2][3][4] It is also prone to hydrolysis and oxidation.[5]

Q2: What is the optimal pH range for storing this compound solutions?

Based on stability studies of the closely related lincosamide antibiotic, lincomycin, this compound is expected to be most stable in slightly acidic conditions. Lincomycin exhibits its greatest stability around pH 4. Conversely, it is least stable in highly acidic environments (e.g., pH 2) and is also susceptible to degradation in alkaline conditions. For clindamycin, another lincosamide, maximum stability is observed between pH 3 and 5. Therefore, for short-term storage of this compound solutions, a pH range of 4-5 is recommended.

Q3: How should I store this compound for long-term use?

For long-term storage, it is advisable to store this compound as a dry powder at or below -20°C, protected from light and moisture. In solution, degradation is more rapid. If a stock solution must be prepared, it is best to dissolve it in a buffer at the optimal pH (around 4-5), aliquot it into small volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Is this compound sensitive to light?

Q5: Can I autoclave solutions containing this compound?

No, autoclaving solutions containing this compound is not recommended. The high temperatures and pressures of autoclaving can lead to significant degradation. To sterilize solutions containing this compound, sterile filtration using a 0.22 µm filter is the preferred method.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in stored solutions Degradation due to improper pH, high temperature, or oxidation.Prepare fresh solutions for each experiment. If storage is necessary, use a buffer with a pH of 4-5 and store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results Instability of this compound in the experimental medium.Check the pH of your experimental medium. If it is outside the optimal stability range (pH 4-5), consider adjusting it if your experimental design allows. Minimize the time this compound is in a potentially destabilizing medium.
Appearance of unknown peaks in HPLC analysis Degradation of this compound into byproducts.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating HPLC method that can distinguish between the parent compound and its degradants.
Precipitation of this compound in solution Poor solubility or degradation leading to insoluble products.Ensure the solvent is appropriate for this compound. If using aqueous solutions, check the pH as it can affect solubility and stability. Consider using co-solvents if compatibility is confirmed.

Quantitative Data Summary

The following table summarizes the stability of lincomycin, a structurally similar lincosamide antibiotic, at various pH values when stored at 80°C. This data can be used as a proxy to understand the potential pH sensitivity of this compound.

pHFirst-Order Rate Constant (k)Calculated Shelf Life (t₉₀)
2.0Data not specified0.38 days
3.1Data not specifiedData not specified
4.0Data not specified4.59 days
6.1Data not specifiedData not specified
8.0Data not specifiedData not specified
Data derived from stability studies on lincomycin hydrochloride at 80°C.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the mixture at room temperature or a slightly elevated temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature and protected from light for a defined period.

    • At each time point, withdraw a sample and dilute it for analysis.

  • Thermal Degradation:

    • Place a sample of solid this compound in an oven at a high temperature (e.g., 105°C) for a defined period.

    • Also, expose a solution of this compound to the same thermal stress.

    • At each time point, withdraw a sample, allow it to cool, and prepare it for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, prepare the samples for analysis.

  • Analysis:

    • Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid alkali Alkaline Hydrolysis (e.g., 0.1M NaOH, RT) prep->alkali oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (e.g., 105°C) prep->thermal photo Photolytic Stress (ICH Q1B Guidelines) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc data Identify & Quantify Degradation Products hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products This compound This compound hydrolysis Hydrolysis (Amide Bond Cleavage) This compound->hydrolysis Acid/Base oxidation_s Oxidation (S-methylation) This compound->oxidation_s Oxidizing Agent sugar_mod Sugar Moiety Modification This compound->sugar_mod Various Stressors prod1 Desalicetin-celestosaminide hydrolysis->prod1 prod2 This compound Sulfoxide oxidation_s->prod2 prod3 Modified Sugar Derivatives sugar_mod->prod3

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Optimizing Celesticetin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation times for Celesticetin treatment in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a lincosamide antibiotic that inhibits protein synthesis in bacteria and eukaryotes. It binds to the 50S ribosomal subunit in prokaryotes and, by analogy, the 60S ribosomal subunit in eukaryotes, interfering with the peptidyl transferase reaction and thereby blocking peptide bond formation.

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: The effective concentration of this compound can vary significantly depending on the cell line and experimental objectives. A starting point for dose-response experiments is often in the range of 1 µM to 100 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time is dependent on the cell type, the concentration of this compound used, and the specific biological question being addressed. For cytotoxicity assays, incubation times can range from 24 to 72 hours.[1] For studies on the kinetics of protein synthesis inhibition, shorter time points (e.g., 1, 2, 4, 8, 12, and 24 hours) are recommended to capture the dynamic effects of the treatment. A time-course experiment is essential to determine the ideal duration for your experiment.

Q4: Can this compound treatment affect signaling pathways other than protein synthesis?

A4: While the primary target of this compound is the ribosome, prolonged inhibition of protein synthesis can indirectly lead to the activation of stress response pathways, such as the integrated stress response (ISR), and may ultimately induce apoptosis. The specific downstream effects will be cell-type dependent.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity results between replicate wells.

  • Possible Cause: Uneven cell seeding density.

  • Solution: Ensure a single-cell suspension is achieved before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling the plate, which can cause cells to accumulate at the edges of the wells.

Issue 2: No significant cytotoxic effect observed even at high concentrations of this compound.

  • Possible Cause 1: The cell line may be resistant to this compound.

  • Solution 1: Verify the sensitivity of your cell line to other known protein synthesis inhibitors as a positive control. Consider using a different cell line if resistance is suspected.

  • Possible Cause 2: Insufficient incubation time.

  • Solution 2: Extend the incubation period. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine if a longer exposure is required to observe a cytotoxic effect.

  • Possible Cause 3: Degradation of this compound.

  • Solution 3: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or as recommended by the supplier and avoid repeated freeze-thaw cycles.

Issue 3: Unexpected increase in cell viability at certain this compound concentrations.

  • Possible Cause: This phenomenon, known as hormesis, can sometimes be observed with cytotoxic compounds at very low concentrations. It could also be an artifact of the assay.

  • Solution: Carefully repeat the experiment with a narrower and lower concentration range to confirm the observation. Ensure that the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Cytotoxicity using a Resazurin-Based Assay

This protocol outlines a time-course experiment to determine the optimal incubation period for assessing this compound-induced cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Time-Course Incubation:

    • Incubate the plates for different time points (e.g., 12, 24, 48, and 72 hours).

  • Viability Assessment:

    • At the end of each incubation period, add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the fluorescence readings of the treated wells to the untreated control wells to calculate the percentage of cell viability.

    • Plot cell viability (%) against the incubation time for each this compound concentration.

Data Presentation:

Table 1: Effect of this compound Incubation Time on Cell Viability (%)

This compound Conc. (µM)12 hours24 hours48 hours72 hours
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5100 ± 6.1
198 ± 4.995 ± 5.188 ± 6.375 ± 7.2
1092 ± 6.180 ± 5.765 ± 7.045 ± 6.8
5075 ± 7.355 ± 6.230 ± 5.915 ± 4.5
10060 ± 8.040 ± 5.515 ± 4.15 ± 2.3

Data are presented as mean ± standard deviation.

Protocol 2: Assessing Protein Synthesis Inhibition Kinetics via Puromycin Labeling

This protocol directly measures the rate of protein synthesis inhibition by this compound over time.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Puromycin

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and western blot reagents

  • Anti-puromycin antibody

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to reach 70-80% confluency.

    • Treat the cells with a fixed concentration of this compound (determined from cytotoxicity assays, e.g., the IC50 concentration at 48 hours) for different time points (e.g., 1, 2, 4, 8, 12, 24 hours).

  • Puromycin Labeling:

    • 30 minutes before the end of each this compound treatment period, add puromycin to each well at a final concentration of 1-10 µg/mL.

    • Incubate for the final 30 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the anti-puromycin antibody overnight at 4°C.

    • Wash and incubate with a secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis:

    • Perform densitometry analysis on the western blot bands.

    • Normalize the puromycin signal to the loading control for each time point.

    • Express the protein synthesis level as a percentage of the untreated control.

Data Presentation:

Table 2: Kinetics of Protein Synthesis Inhibition by this compound

Incubation Time (hours)Normalized Puromycin Signal (as % of Control)
0 (Control)100 ± 7.5
165 ± 6.8
240 ± 5.9
425 ± 5.2
815 ± 4.1
1210 ± 3.5
24<5

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_incubation Phase 3: Time-Course Incubation cluster_analysis Phase 4: Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhesion Allow 24h for Adhesion seed_cells->adhesion prepare_this compound Prepare this compound Dilutions adhesion->prepare_this compound treat_cells Treat Cells prepare_this compound->treat_cells incubation_12h Incubate 12h treat_cells->incubation_12h incubation_24h Incubate 24h treat_cells->incubation_24h incubation_48h Incubate 48h treat_cells->incubation_48h incubation_72h Incubate 72h treat_cells->incubation_72h add_resazurin Add Resazurin incubation_12h->add_resazurin incubation_24h->add_resazurin incubation_48h->add_resazurin incubation_72h->add_resazurin measure_fluorescence Measure Fluorescence add_resazurin->measure_fluorescence analyze_data Analyze Data & Plot measure_fluorescence->analyze_data end_node End analyze_data->end_node

Caption: Workflow for determining optimal this compound incubation time.

celesticetin_pathway A_site A site (Aminoacyl) peptidyl_transferase Peptidyl Transferase Center (PTC) P_site P site (Peptidyl) E_site E site (Exit) This compound This compound This compound->peptidyl_transferase peptide_bond Peptide Bond Formation peptidyl_transferase->peptide_bond inhibition Inhibition protein_synthesis Protein Synthesis peptide_bond->protein_synthesis

Caption: this compound's mechanism of inhibiting protein synthesis.

References

Troubleshooting unexpected results in Celesticetin mechanism of action studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals investigating the mechanism of action of Celesticetin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a lincosamide antibiotic that inhibits protein synthesis in bacteria.[1][2] Its primary mechanism is the inhibition of the peptidyl transferase reaction, a critical step in peptide bond formation.[3] It acts on the 50S subunit of the prokaryotic ribosome.[1]

Q2: Where does this compound bind on the ribosome? A2: this compound binds within the peptidyl transferase center (PTC) on the large ribosomal subunit. Chemical footprinting studies have shown that it alters the chemical reactivity of specific nucleotide residues within the central loop of domain V of the 23S rRNA.[3] These residues include A2058, A2059, A2062, A2451, and G2505, which are crucial for peptidyltransferase activity.

Q3: Does this compound inhibit both prokaryotic and eukaryotic ribosomes? A3: this compound selectively inhibits prokaryotic (70S) ribosomes and is generally ineffective against eukaryotic (80S) ribosomes. This specificity is due to structural differences in the ribosomes between these domains of life. Using a eukaryotic system (e.g., rabbit reticulocyte lysate) in an in vitro translation assay will likely show no inhibition by this compound.

This compound's Mechanism of Action Pathway

cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) on 23S rRNA 50S_subunit->Peptidyl_Transferase_Center Contains 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to This compound->Peptidyl_Transferase_Center Directly Inhibits Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase_Center->Peptide_Bond_Formation Catalyzes Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Blocked start Start: No Inhibition Observed in Assay check_system Is the translation system prokaryotic (e.g., E. coli)? start->check_system use_prokaryotic Action: Switch to a prokaryotic system. check_system->use_prokaryotic No check_ribosomes Are ribosome activation conditions optimal? check_system->check_ribosomes Yes end Problem Resolved use_prokaryotic->end optimize_buffers Action: Check monovalent ion concentration (K+/NH4+). Pre-incubate ribosomes at 37°C. check_ribosomes->optimize_buffers No check_resistance Could the bacterial source have a resistance mechanism? check_ribosomes->check_resistance Yes optimize_buffers->end test_sensitive Action: Test with a known sensitive strain (e.g., E. coli lab strains). check_resistance->test_sensitive Yes check_resistance->end No test_sensitive->end phenotype Observed Phenotype with this compound wt_strain Wild-Type (Sensitive) Strain phenotype->wt_strain resistant_strain Resistant Mutant (e.g., A2058G) phenotype->resistant_strain phenotype_in_wt Phenotype Present? wt_strain->phenotype_in_wt phenotype_in_resistant Phenotype Present? resistant_strain->phenotype_in_resistant on_target Conclusion: On-Target Effect phenotype_in_wt->on_target Yes phenotype_in_resistant->on_target No off_target Conclusion: Off-Target Effect phenotype_in_resistant->off_target Yes cluster_prep Preparation cluster_reaction Reaction & Analysis Mix_Ribosomes 1. Mix Ribosomes, mRNA, IFs, fMet-tRNA Incubate_37C 2. Incubate at 37°C Mix_Ribosomes->Incubate_37C Add_this compound 3. Add this compound (or control) Incubate_37C->Add_this compound Add_Primer 4. Add Labeled Primer & Anneal on Ice Add_this compound->Add_Primer Start_RT 5. Add dNTPs & Reverse Transcriptase (RT) Add_Primer->Start_RT RT_Stops RT stalls at Ribosome, creating a 'toeprint' Start_RT->RT_Stops Purify_cDNA 6. Purify cDNA RT_Stops->Purify_cDNA Analyze_Gel 7. Analyze on Sequencing Gel Purify_cDNA->Analyze_Gel

References

Refinement of protocols for consistent Celesticetin activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting advice, and frequently asked questions to ensure consistent and reliable results when working with Celesticetin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a lincosamide antibiotic produced by the actinomycete Streptomyces caelestis. Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It specifically binds to the 50S ribosomal subunit and alters the chemical reactivity of nucleotides within the 23S rRNA's peptidyltransferase center[1]. This interference blocks the formation of peptide bonds, thereby halting protein elongation.

Q2: How should this compound be stored and handled to ensure stability?

To maintain its activity, this compound should be handled and stored correctly. For long-term storage (months to years), it is recommended to store the solid powder in a dry, dark place at -20°C[2]. For short-term storage (days to weeks), 0-4°C is acceptable[2]. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C[2][3]. The compound is generally stable enough for shipping at ambient temperatures over a few weeks.

Q3: In what solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, ensure the powder is fully dissolved before making further dilutions in aqueous media for your experiment.

Q4: What is a known mechanism of resistance to this compound?

A primary mechanism of resistance in bacteria is the modification of this compound's target site on the ribosome. This is often accomplished by a specific methylase enzyme that adds a methyl group to adenine 2058 of the 23S rRNA. This modification prevents the drug from binding effectively to the ribosome, rendering the 50S subunit resistant to the action of lincosamides like this compound.

Troubleshooting Guide

Users may encounter issues related to inconsistent activity or unexpected results. This guide addresses common problems in a question-and-answer format.

Q: My this compound is showing lower-than-expected or no activity. What are the possible causes?

A: This is a common issue that can stem from several factors:

  • Degraded Stock Solution: Improper storage, such as exposure to light, frequent freeze-thaw cycles, or long-term storage at incorrect temperatures, can lead to degradation. Prepare fresh stock solutions from powder.

  • Incorrect Concentration: Double-check all calculations for dilution series. Serial dilution errors are a frequent source of concentration-related problems.

  • Bacterial Resistance: The bacterial strain being used may have intrinsic or acquired resistance, such as the ribosomal methylation mentioned in the FAQs. Verify the susceptibility of your specific strain.

  • High Inoculum Size: A very high density of bacteria at the start of the experiment can overwhelm the antibiotic, leading to an apparent lack of efficacy. This is known as the "inoculum effect". Standardize your inoculum density across experiments.

Q: I am observing high variability between my experimental replicates. What should I check?

A: High variability can obscure results and make data interpretation difficult. Consider the following:

  • Inconsistent Inoculum: Ensure the bacterial culture is homogenous and that the same volume and concentration are added to each replicate.

  • Assay Conditions: Minor variations in factors like pH, temperature, or incubation time can affect antibiotic activity. Ensure all wells or tubes are treated identically.

  • Edge Effects in Plates: In multi-well plate assays, wells on the outer edges can be prone to evaporation, leading to changes in reagent concentration. Consider not using the outermost wells for critical experiments or ensure proper sealing and humidification.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, can introduce significant variability. Calibrate your pipettes and use proper technique.

Q: My results are not reproducible between different experiments. How can I improve consistency?

A: Reproducibility issues often relate to subtle changes in experimental parameters.

  • Standardize Growth Phase: The susceptibility of bacteria to antibiotics can vary depending on their growth phase (e.g., log phase vs. stationary phase). Always harvest bacteria from the same growth phase for your assays.

  • Control Media Components: The composition of the culture medium can influence the activity of an antibiotic. Use the same batch and formulation of media for a set of related experiments.

  • Verify Stock Solution Integrity: If an older stock solution is being used, its potency may have diminished. It is good practice to qualify a new batch of stock solution against a previous one to ensure consistent activity.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and related lincosamides against the Gram-positive bacterium Kocuria rhizophila, providing a quantitative benchmark for its activity.

CompoundTarget OrganismMIC (nM)Reference
This compoundKocuria rhizophila1600
LincomycinKocuria rhizophila400
CELIN (Hybrid)Kocuria rhizophila100
ODCELIN (Hybrid)Kocuria rhizophila100

Visualizations and Workflows

This compound Mechanism of Action

The following diagram illustrates how this compound inhibits bacterial protein synthesis.

G cluster_ribosome Bacterial Ribosome 50S 50S Subunit PTC Peptidyl Transferase Center (23S rRNA) 30S 30S Subunit ASite A-Site Elongation Peptide Chain Elongation PTC->Elongation Catalyzes PSite P-Site mRNA mRNA mRNA->30S Binds This compound This compound This compound->PTC Binds to Inhibition INHIBITION Inhibition->Elongation Blocks

This compound binds to the 50S ribosomal subunit, inhibiting protein elongation.
Troubleshooting Workflow for Inconsistent Activity

This logical diagram provides a step-by-step process for diagnosing issues with this compound's performance.

G cluster_investigation Investigation Steps start Problem: Inconsistent or Low Activity check_stock 1. Check Stock Solution start->check_stock is_stock_ok Is it fresh, properly stored, and fully dissolved? check_stock->is_stock_ok check_strain 2. Verify Bacterial Strain is_stock_ok->check_strain Yes solution_stock Solution: Prepare fresh stock from powder. Aliquot. is_stock_ok->solution_stock No is_strain_ok Is it the correct, susceptible strain? No contamination? check_strain->is_strain_ok check_protocol 3. Review Protocol is_strain_ok->check_protocol Yes solution_strain Solution: Use a new vial from a trusted source. Perform QC/sequencing. is_strain_ok->solution_strain No is_protocol_ok Correct concentrations? Standardized inoculum? Consistent conditions (pH, temp)? check_protocol->is_protocol_ok solution_protocol Solution: Standardize protocol. Calibrate equipment. is_protocol_ok->solution_protocol No end Problem Resolved is_protocol_ok->end Yes solution_stock->end solution_strain->end solution_protocol->end

A logical workflow for troubleshooting inconsistent this compound activity.

Experimental Protocols

Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against a bacterial strain.

1. Materials and Reagents:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

2. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, for a molecular weight of 528.6 g/mol , dissolve 5.29 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Store this stock solution in small aliquots at -20°C.

3. Experimental Workflow:

G cluster_plate 4. Prepare 96-Well Plate prep_stock 1. Prepare 10 mM This compound Stock in DMSO serial_dilute a. Perform 2-fold serial dilutions of this compound in CAMHB prep_stock->serial_dilute prep_culture 2. Grow Bacterial Culture to mid-log phase adjust_culture 3. Adjust Culture to ~5 x 10^5 CFU/mL in CAMHB prep_culture->adjust_culture add_bacteria b. Inoculate wells with adjusted bacterial culture adjust_culture->add_bacteria serial_dilute->add_bacteria add_controls c. Add Controls: - Growth (no drug) - Sterility (no bacteria) add_bacteria->add_controls incubate 5. Incubate plate at 37°C for 18-24 hours add_controls->incubate read_results 6. Read Results: Visually or at OD600nm incubate->read_results determine_mic 7. Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Workflow for a broth microdilution MIC assay.

4. Detailed Procedure:

  • Culture Preparation: Inoculate a starter culture of the test bacteria and grow overnight. The next day, dilute the culture in fresh CAMHB and grow to the mid-logarithmic phase (e.g., an optical density at 600 nm (OD600) of ~0.5).

  • Bacterial Inoculum: Adjust the concentration of the mid-log phase culture with CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., from 128 µM down to 0.125 µM).

  • Inoculation: Add the adjusted bacterial inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only, no bacteria) to ensure the sterility of the medium.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the OD600 of each well with a plate reader.

References

Validation & Comparative

Comparative Analysis of Celesticetin and Lincomycin Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two lincosamide antibiotics, Celesticetin and Lincomycin, reveals significant differences in their antibacterial potency, while sharing a common mechanism of action. This guide provides a comparative overview of their activity, supported by available experimental data and detailed methodologies for key assays, to inform researchers, scientists, and drug development professionals.

Both this compound and Lincomycin belong to the lincosamide class of antibiotics and function by inhibiting bacterial protein synthesis.[1][2] Their primary target is the 50S subunit of the bacterial ribosome, where they interfere with the peptidyl transferase center, ultimately halting the elongation of polypeptide chains.[3][4] Despite this shared mechanism, their efficacy against various bacterial strains differs, with Lincomycin generally exhibiting greater activity.

Data Presentation: Quantitative Comparison of Antibacterial Activity

The antibacterial activity of this compound and Lincomycin is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The available data, summarized in the table below, indicates that Lincomycin is a more potent inhibitor of bacterial growth than this compound against the tested strains.

AntibioticBacterial StrainMinimum Inhibitory Concentration (MIC)
This compound Kocuria rhizophila1600 nM
Lincomycin Kocuria rhizophila400 nM
Lincomycin Staphylococcus aureus0.03 ± 0.002 µg/mL (in an in vitro translation system)
Lincomycin Escherichia coli1.7 ± 0.2 µg/mL (in an in vitro translation system)
Lincomycin Group A Streptococci0.12 - 1 µg/mL
Lincomycin Staphylococcus aureus (clinical isolates)0.7 - 1.55 µg/mL

Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center

Both this compound and Lincomycin exert their bacteriostatic, and at higher concentrations, bactericidal effects by binding to the 23S rRNA of the 50S ribosomal subunit.[5] This interaction occurs at or near the peptidyl transferase center (PTC), the catalytic site responsible for peptide bond formation.

A chemical footprinting study has identified the specific binding site of this compound on the 23S rRNA of Escherichia coli ribosomes, showing altered reactivity at residues A-2058, A-2059, A-2062, A-2451, and G-2505 within the central loop of domain V. This region is critically involved in peptidyltransferase activity. Similarly, structural studies of Lincomycin in complex with the Staphylococcus aureus 50S ribosomal subunit show its α-methylthiolincosamine (α-MTL) moiety forming hydrogen bonds with residues C2611, A2058, G2505, A2059, and G2503 of the 23S rRNA. The most common resistance mechanism to lincosamides involves the methylation of residue A2058, highlighting its importance in the binding of these antibiotics.

The binding of these lincosamides to the ribosome sterically hinders the proper positioning of aminoacyl-tRNA at the A-site and interferes with the transfer of the nascent polypeptide chain from the P-site to the A-site, thereby inhibiting peptide bond formation and halting protein synthesis.

cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit Components 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit 23S_rRNA 23S rRNA (Peptidyl Transferase Center) tRNA_Binding Aminoacyl-tRNA binding to A-site 23S_rRNA->tRNA_Binding Blocks Peptide_Bond_Formation Peptide Bond Formation 23S_rRNA->Peptide_Bond_Formation Inhibits Lincosamides This compound / Lincomycin Lincosamides->23S_rRNA Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis tRNA_Binding->Protein_Synthesis_Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition

Mechanism of action for this compound and Lincomycin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the determination of MIC values for this compound and Lincomycin using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

1. Preparation of Materials:

  • Bacterial Strains: Prepare fresh overnight cultures of the desired bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Kocuria rhizophila) on appropriate agar plates.

  • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. Supplement with 2-5% lysed horse blood for fastidious organisms like Streptococcus pneumoniae.

  • Antibiotics: Prepare stock solutions of this compound and Lincomycin in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a high concentration (e.g., 10 mg/mL).

  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.

2. Inoculum Preparation:

  • From the fresh culture, pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • In the 96-well plate, perform a serial two-fold dilution of each antibiotic.

  • Add 100 µL of broth to wells 2 through 12.

  • Add 200 µL of the working antibiotic solution (at twice the highest desired final concentration) to well 1.

  • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as a positive control (inoculum without antibiotic), and well 12 as a negative control (broth only).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for organisms like Streptococcus pneumoniae).

5. Reading the MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Start Start Prepare_Materials Prepare Bacterial Cultures, Media, and Antibiotic Stocks Start->Prepare_Materials Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Materials->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Antibiotics in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate_Plate Read_MIC Visually Determine the Lowest Concentration with No Growth Incubate_Plate->Read_MIC End End Read_MIC->End

Workflow for MIC Determination.
Competitive Ribosome Binding Assay (Isothermal Titration Calorimetry - ITC)

This protocol describes a competitive binding assay using Isothermal Titration Calorimetry (ITC) to compare the binding affinity of this compound and Lincomycin to the bacterial ribosome. ITC measures the heat change upon binding, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

1. Preparation of Ribosomes and Antibiotics:

  • Ribosome Isolation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli or Staphylococcus aureus) using established protocols involving sucrose gradient centrifugation.

  • Buffer Preparation: Prepare a suitable binding buffer (e.g., Tris-HCl buffer with MgCl₂, KCl, and β-mercaptoethanol) and dialyze the purified ribosomes against this buffer.

  • Antibiotic Solutions: Prepare accurate concentrations of this compound and Lincomycin in the same dialysis buffer.

2. ITC Experiment Setup:

  • Sample Cell: Load the purified ribosomes (at a concentration of ~0.5-1 µM) into the ITC sample cell.

  • Syringe: Load the titrating ligand (e.g., Lincomycin at ~10-20 µM) into the injection syringe.

3. Direct Titration (for the higher affinity ligand):

  • Perform a series of injections of the ligand (Lincomycin) into the ribosome solution.

  • The heat change associated with each injection is measured.

  • The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

4. Competitive Binding Experiment:

  • Sample Cell: Prepare a mixture of the ribosomes and the lower affinity ligand (this compound) at a concentration that results in partial saturation of the binding sites.

  • Syringe: Use the same concentration of the higher affinity ligand (Lincomycin) as in the direct titration.

  • Titration: Perform the titration as described above. The presence of the competitor (this compound) will result in an apparent weaker binding of the titrant (Lincomycin).

  • Data Analysis: The data from the competitive experiment is analyzed using specialized software to calculate the binding affinity of the weaker binding ligand (this compound).

Start Start Prepare_Components Isolate 70S Ribosomes Prepare Antibiotic Solutions Start->Prepare_Components Direct_Titration Direct Titration: Titrate Ribosomes with Lincomycin (Stronger Binder) Prepare_Components->Direct_Titration Determine_Lincomycin_Affinity Determine Binding Affinity (Ka) of Lincomycin Direct_Titration->Determine_Lincomycin_Affinity Competitive_Titration Competitive Titration: Titrate Ribosome-Celesticetin Complex with Lincomycin Determine_Lincomycin_Affinity->Competitive_Titration Determine_Celesticetin_Affinity Calculate Binding Affinity (Ka) of this compound Competitive_Titration->Determine_Celesticetin_Affinity End End Determine_Celesticetin_Affinity->End

Workflow for Competitive Ribosome Binding Assay.

Impact on Bacterial Signaling Pathways

The primary mechanism of action of both this compound and Lincomycin is the direct inhibition of protein synthesis, which has profound downstream effects on virtually all bacterial signaling pathways. By halting the production of essential proteins, these antibiotics indirectly disrupt key cellular processes regulated by these pathways.

Two-Component Systems (TCS): TCS are crucial for bacteria to sense and respond to environmental changes. They typically consist of a sensor histidine kinase and a response regulator. The inhibition of protein synthesis by lincosamides would prevent the synthesis of these key signaling proteins, thereby crippling the bacterium's ability to adapt to stress, nutrient limitation, and the host environment.

Quorum Sensing (QS): QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process relies on the synthesis and detection of signaling molecules (autoinducers) and the production of various virulence factors. By inhibiting the synthesis of the enzymes required for autoinducer production and the proteins that constitute the QS regulatory circuits, lincosamides can effectively attenuate virulence and biofilm formation in susceptible bacteria.

While the direct interaction of this compound and Lincomycin with specific components of these signaling pathways has not been extensively studied, their global impact on protein synthesis makes them potent disruptors of these complex regulatory networks. The overall effect is a halt in bacterial growth and a reduction in their pathogenic potential.

References

Validating the Binding Site of Celesticetin on the 23S rRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celesticetin, a lincosamide antibiotic, inhibits bacterial protein synthesis by targeting the 23S ribosomal RNA (rRNA) of the large 50S subunit. Specifically, it binds to the peptidyl transferase center (PTC), a critical region for peptide bond formation. Validating the precise binding site and understanding its interactions are crucial for the development of new antimicrobial agents that can overcome existing resistance mechanisms. This guide provides a comparative analysis of experimental data and methodologies used to validate the binding site of this compound, alongside other well-characterized antibiotics that target the same ribosomal region.

Comparative Analysis of Antibiotic Binding Sites on the 23S rRNA

The following tables summarize quantitative data from various experimental techniques used to characterize the binding of this compound and comparator antibiotics—Lincomycin, Clindamycin, Erythromycin, and Linezolid—to the 23S rRNA of Staphylococcus aureus.

Table 1: Chemical Footprinting and Mutational Analysis of Antibiotic Binding Sites on 23S rRNA

AntibioticProtected/Altered 23S rRNA Residues (E. coli numbering)Key Resistance Mutations
This compound A2058, A2059, A2062, A2451, G2505[1]Methylation at A2058
Lincomycin A2058, A2451, G2505[2]A2058G
Clindamycin A2058, A2059, A2451, G2505A2058G, A2059G
Erythromycin A2058, A2059A2058G
Linezolid G2576G2576U

Table 2: In Vitro Efficacy of Antibiotics Against Susceptible and Resistant Staphylococcus aureus Strains

AntibioticTest StrainRelevant GenotypeMIC (µg/mL)
This compound S. aureus ATCC 29213Wild-typeData not available
S. aureusA2058G mutantData not available
Lincomycin S. aureusWild-type0.1 - 1[3]
S. aureusA2058G mutant>128[4]
Clindamycin S. aureusWild-type~0.125
S. aureusA2058G mutant16[4]
S. aureusA2059G mutant2
Erythromycin S. aureusWild-type~0.25
S. aureusA2058G mutant>128
Linezolid S. aureusWild-type4
S. aureusG2576U mutant132

Table 3: Ribosome Binding Affinity of Antibiotics

AntibioticDissociation Constant (Kd)
This compound Data not available
Erythromycin 4.9 ± 0.6 nM

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of binding site studies.

Chemical Footprinting with Dimethyl Sulfate (DMS)

This technique identifies nucleotide bases in rRNA that are protected from chemical modification by a bound antibiotic.

Protocol:

  • Ribosome Preparation: Isolate 70S ribosomes from E. coli or S. aureus through sucrose gradient centrifugation.

  • Binding Reaction: Incubate the purified ribosomes with the antibiotic (e.g., this compound) at various concentrations in a buffer containing Mg²⁺ and K⁺ to allow for binding equilibrium to be reached. A control sample without the antibiotic should be prepared in parallel.

  • DMS Modification: Treat the ribosome-antibiotic complexes and the control sample with dimethyl sulfate (DMS). DMS methylates the N1 position of adenine and the N3 position of cytosine in single-stranded or accessible regions of the rRNA.

  • RNA Extraction: Quench the DMS reaction and extract the rRNA from the ribosomes using phenol-chloroform extraction followed by ethanol precipitation.

  • Primer Extension: Anneal a radiolabeled or fluorescently-labeled DNA primer to a region downstream of the suspected binding site on the 23S rRNA. Extend the primer using reverse transcriptase. The enzyme will stop at the nucleotide preceding a DMS-modified base.

  • Gel Electrophoresis: Separate the primer extension products on a denaturing polyacrylamide sequencing gel.

  • Analysis: Compare the band patterns of the antibiotic-treated samples to the control. Regions where the antibiotic is bound will show a reduction in DMS modification, resulting in fainter bands (a "footprint").

Site-Directed Mutagenesis of 23S rRNA

This method is used to introduce specific mutations into the 23S rRNA gene to assess their impact on antibiotic susceptibility.

Protocol:

  • Plasmid Preparation: Clone the 23S rRNA gene into a suitable plasmid vector.

  • Primer Design: Design mutagenic primers that contain the desired nucleotide change (e.g., A2058G) and are complementary to the sequences flanking the mutation site on both strands.

  • Mutagenesis PCR: Perform PCR using the plasmid containing the wild-type 23S rRNA gene as a template and the mutagenic primers. The PCR reaction will generate copies of the entire plasmid containing the desired mutation.

  • Template Digestion: Digest the parental, non-mutated plasmid template with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the original plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).

  • Transformation: Transform the DpnI-treated, mutated plasmid into a suitable E. coli strain for propagation.

  • Sequence Verification: Isolate the plasmid DNA from the transformed colonies and sequence the 23S rRNA gene to confirm the presence of the desired mutation.

  • Expression and Susceptibility Testing: Introduce the mutated plasmid into a bacterial strain lacking its own 23S rRNA genes or a strain where the plasmid-borne rRNA will be incorporated into ribosomes. Perform Minimum Inhibitory Concentration (MIC) testing to determine the effect of the mutation on antibiotic susceptibility.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Protocol:

  • Prepare Antibiotic Stock Solutions: Dissolve the antibiotics in a suitable solvent to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum of the test strain (e.g., S. aureus ATCC 29213 or a mutant strain) equivalent to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well with bacteria and no antibiotic, and a negative control well with broth only.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the key experimental protocols described above.

Workflow for Chemical Footprinting A Isolate 70S Ribosomes B Incubate Ribosomes with this compound A->B C DMS Modification B->C D rRNA Extraction C->D E Primer Extension D->E F Gel Electrophoresis E->F G Analyze Footprint F->G

Caption: Workflow for Chemical Footprinting.

Workflow for Site-Directed Mutagenesis A Design Mutagenic Primers B PCR with Wild-Type Plasmid A->B C DpnI Digestion of Parental DNA B->C D Transformation into E. coli C->D E Sequence Verification D->E F Express Mutated rRNA E->F G MIC Testing F->G

Caption: Workflow for Site-Directed Mutagenesis.

Workflow for MIC Determination A Prepare Antibiotic Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C C->D E Read and Record MIC D->E

Caption: Workflow for MIC Determination.

Conclusion

The validation of this compound's binding site on the 23S rRNA relies on a combination of biochemical and microbiological techniques. Chemical footprinting provides direct evidence of the interaction site, while site-directed mutagenesis and MIC testing confirm the functional importance of these residues for antibiotic activity. Comparative analysis with other PTC-targeting antibiotics reveals a common binding region, yet subtle differences in the interaction patterns can influence the efficacy and resistance profiles. The provided protocols and workflows offer a comprehensive guide for researchers aiming to further investigate the molecular basis of this compound's mechanism of action and to develop novel antibiotics that can circumvent existing resistance. Further studies to determine the dissociation constant of this compound and its MIC against a broader panel of resistant strains are warranted to complete its comparative profile.

References

Celesticetin vs. Chloramphenicol: A Comparative Analysis of Ribosomal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms of action, comparative efficacy, and experimental evaluation of two prominent peptidyl transferase center-targeting antibiotics.

Celesticetin, a lincosamide antibiotic, and chloramphenicol, a broad-spectrum antibiotic, both exert their antibacterial effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. While both drugs inhibit the crucial peptidyl transferase reaction, their precise interactions within the ribosomal peptidyl transferase center (PTC) and their inhibitory efficacy can differ. This guide provides a detailed comparison of their mechanisms, a summary of their inhibitory activities, and protocols for key experiments used to evaluate their function.

Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center

Both this compound and chloramphenicol bind to the 50S subunit of the bacterial ribosome, interfering with the formation of peptide bonds, a critical step in protein elongation.

Chloramphenicol binds to the A-site of the peptidyl transferase center, sterically hindering the proper positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA).[1] This direct competition effectively stalls protein synthesis.[1] Specifically, chloramphenicol interacts with residues A2451 and A2452 of the 23S rRNA, key components of the PTC.

This compound , as a lincosamide antibiotic, also targets the 50S ribosomal subunit. Its binding site overlaps with that of chloramphenicol within the PTC. Chemical footprinting studies have shown that this compound alters the reactivity of several residues in the 23S rRNA, including A2058, A2059, A2062, A2451, and G2505. These residues are integral to the peptidyl transferase activity. The primary mechanism of resistance to lincosamides involves the methylation of residue A2058, which directly interferes with drug binding.

The overlapping binding sites of this compound and chloramphenicol suggest a similar mode of action, primarily the inhibition of peptide bond formation by preventing the productive interaction of aa-tRNA with the A-site of the PTC.

Ribosomal_Inhibition cluster_ribosome 50S Ribosomal Subunit cluster_antibiotics Antibiotics Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site A_Site->P_Site Peptide Bond Formation Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binds to A-Site Chloramphenicol Chloramphenicol Chloramphenicol->A_Site Blocks Binding This compound This compound This compound->A_Site Blocks Binding

Fig. 1: Mechanism of Ribosomal Inhibition

Comparative Inhibitory Data

While direct comparative studies providing IC50 values for both this compound and chloramphenicol from the same experimental setup are limited in the available literature, individual studies provide insights into their respective potencies.

AntibioticAssay TypeOrganism/SystemIC50 / MICReference
Chloramphenicol In vitro translationE. coli cell-free system~2.8 - 5 µM
This compound Minimum Inhibitory Concentration (MIC)Bacillus subtilis1600 nM (1.6 µM)[2]

Note: IC50 (half-maximal inhibitory concentration) in a cell-free translation assay and MIC (minimum inhibitory concentration) in a whole-cell bacterial growth assay are different measures of inhibitory activity and are not directly comparable. The data are presented to provide a general sense of the potency of each antibiotic.

Experimental Protocols for Assessing Ribosomal Inhibition

Several key experimental techniques are employed to study the interaction of antibiotics with the ribosome and their inhibitory effects on protein synthesis.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Methodology:

  • Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and energy sources) is prepared.

  • Template Addition: A messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added to the cell-free extract.

  • Inhibitor Incubation: The antibiotic (this compound or chloramphenicol) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Translation and Detection: The reaction is incubated under conditions that allow for protein synthesis. The amount of reporter protein produced is then quantified using an appropriate method (e.g., luminescence for luciferase, fluorescence for fluorescent proteins).

  • Data Analysis: The percentage of inhibition is calculated for each antibiotic concentration, and the data are plotted to determine the IC50 value, which is the concentration of the inhibitor that reduces protein synthesis by 50%.

Ribosomal Toeprinting Assay

Toeprinting is a powerful technique used to map the precise location of a stalled ribosome on an mRNA molecule, providing insights into the mechanism of action of a translation inhibitor.

Methodology:

  • Formation of the Translation Complex: An in vitro translation reaction is set up containing ribosomes, an mRNA template, and the necessary initiation and elongation factors.

  • Addition of Inhibitor: The antibiotic of interest is added to the reaction, causing ribosomes to stall at specific points on the mRNA.

  • Primer Extension: A radiolabeled or fluorescently labeled DNA primer that is complementary to a sequence downstream of the start codon on the mRNA is added. A reverse transcriptase enzyme is then used to synthesize a complementary DNA (cDNA) strand, starting from the primer.

  • Termination of Extension: The reverse transcriptase will proceed along the mRNA template until it encounters the stalled ribosome, at which point the extension is terminated.

  • Analysis of cDNA Products: The resulting cDNA products are separated by size using gel electrophoresis. The length of the cDNA "toeprint" indicates the exact position of the ribosome on the mRNA, revealing the site of antibiotic-induced stalling.

Nitrocellulose Filter-Binding Assay

This assay is used to determine the binding affinity of an antibiotic to the ribosome.

Methodology:

  • Labeling: Either the antibiotic or the ribosome is radioactively labeled.

  • Binding Reaction: A constant amount of labeled component is incubated with varying concentrations of the unlabeled component in a suitable binding buffer.

  • Filtration: The reaction mixture is passed through a nitrocellulose filter. Ribosomes and ribosome-antibiotic complexes are retained by the filter, while unbound small molecules like the antibiotic will pass through.

  • Quantification: The amount of radioactivity retained on the filter is measured.

  • Data Analysis: The amount of bound antibiotic is plotted against the concentration of the unlabeled component to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Experimental_Workflow cluster_invitro In Vitro Translation Assay cluster_toeprinting Toeprinting Assay cluster_filter Filter-Binding Assay IVT_Start Cell-Free Extract + mRNA Template IVT_Inhibitor Add Antibiotic (this compound or Chloramphenicol) IVT_Start->IVT_Inhibitor IVT_Incubate Incubate for Protein Synthesis IVT_Inhibitor->IVT_Incubate IVT_Detect Detect Reporter Protein Signal IVT_Incubate->IVT_Detect IVT_Result Calculate IC50 IVT_Detect->IVT_Result TP_Start Translation Complex (Ribosome + mRNA) TP_Inhibitor Add Antibiotic to Stall Ribosomes TP_Start->TP_Inhibitor TP_Primer Primer Extension with Reverse Transcriptase TP_Inhibitor->TP_Primer TP_Analyze Analyze cDNA Products by Gel Electrophoresis TP_Primer->TP_Analyze TP_Result Identify Ribosome Stall Site TP_Analyze->TP_Result FB_Start Labeled Ribosomes or Antibiotic FB_Bind Incubate with Unlabeled Binding Partner FB_Start->FB_Bind FB_Filter Pass through Nitrocellulose Filter FB_Bind->FB_Filter FB_Quantify Quantify Retained Radioactivity FB_Filter->FB_Quantify FB_Result Determine Binding Affinity (Kd) FB_Quantify->FB_Result

Fig. 2: Experimental Workflows for Analysis

Conclusion

References

A Comparative Guide to Cross-Resistance Between Celesticetin and Other Lincosamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cross-resistance patterns between the lincosamide antibiotic celesticetin and other members of its class, primarily lincomycin and its semi-synthetic derivative, clindamycin. The information is intended to support research and development efforts in the field of antibacterials by presenting available data, outlining experimental protocols for further investigation, and illustrating the underlying mechanisms of resistance.

Introduction to Lincosamides and Resistance

Lincosamides are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This class includes the naturally occurring compounds lincomycin and this compound, as well as the more potent semi-synthetic clindamycin.[2][3] The clinical utility of lincosamides is threatened by the emergence of bacterial resistance. The most common mechanisms of resistance include target site modification, drug inactivation, and active efflux of the antibiotic from the bacterial cell.[3]

Cross-resistance, where resistance to one antibiotic confers resistance to another, is a significant concern within the lincosamide class.[4] Understanding the patterns of cross-resistance is crucial for predicting the efficacy of these antibiotics against various bacterial pathogens and for the development of new lincosamides that can overcome existing resistance mechanisms.

Quantitative Data on Lincosamide Activity

Direct comparative studies on the cross-resistance between this compound and other lincosamides against a broad range of clinically relevant bacteria are limited in the publicly available scientific literature. However, by compiling minimum inhibitory concentration (MIC) data from various sources, we can construct a preliminary comparison. The following tables summarize the available MIC data for this compound, lincomycin, and clindamycin against selected bacterial species. It is important to note that these values are drawn from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Minimum Inhibitory Concentrations (MIC) of Lincosamides Against Susceptible Bacteria

AntibioticOrganismMIC Range (µg/mL)Reference
This compoundKocuria rhizophila0.704 (1600 nM)
LincomycinKocuria rhizophila0.162 (400 nM)
LincomycinStaphylococcus aureus0.2 - 32
LincomycinStreptococcus pneumoniae0.05 - 0.4
LincomycinStreptococcus pyogenes0.04 - 0.8
ClindamycinStaphylococcus aureus (MSSA)0.06 - >32
ClindamycinStaphylococcus aureus (MRSA)MIC90: 0.12
ClindamycinStaphylococcus epidermidisMIC < 0.5 (for sensitive strains)

Table 2: Minimum Inhibitory Concentrations (MIC) of Lincosamides Against Resistant Staphylococcus aureus

AntibioticResistance PhenotypeMIC Range (µg/mL)Reference
ClindamycinInducible MLSB (D-test positive MRSA)≤0.5 - ≥4
ClindamycinConstitutive MLSB (MRSA)>32
ClindamycinConstitutive MLSB (MRSA)≥128
LincomycinLincomycin-resistant MRSANot specified

Lincosamide Resistance Mechanisms and Phenotypes

The primary mechanism of acquired resistance to lincosamides is the methylation of 23S ribosomal RNA at position A2058, which is mediated by erm (erythromycin ribosome methylase) genes. This modification leads to the MLSB phenotype, conferring cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics. The MLSB phenotype can be expressed either constitutively (cMLSB) or inducibly (iMLSB).

  • Constitutive MLSB (cMLSB) Resistance: Bacteria with this phenotype are resistant to both erythromycin and clindamycin in vitro.

  • Inducible MLSB (iMLSB) Resistance: These strains appear resistant to erythromycin but susceptible to clindamycin in standard susceptibility tests. However, in the presence of an inducing macrolide like erythromycin, resistance to clindamycin is expressed. This can lead to therapeutic failure if clindamycin is used to treat infections caused by iMLSB-positive organisms.

  • MS Phenotype: This phenotype is characterized by resistance to macrolides and streptogramin B due to an efflux mechanism (mediated by msr genes), while remaining susceptible to lincosamides.

  • L Phenotype: In some cases, resistance is specific to lincosamides and is due to enzymatic inactivation of the drug by lincosamide nucleotidyltransferases, encoded by lnu genes.

The self-resistance mechanism in the this compound-producing organism, Streptomyces caelestis, involves a specific methylase that modifies the 23S rRNA at position A2058, rendering the ribosome resistant to lincosamides.

Experimental Protocols

To facilitate further research into the cross-resistance profiles of this compound and other lincosamides, detailed experimental protocols are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the MIC of lincosamides against various bacterial strains.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates to be tested

  • Lincosamide antibiotics (this compound, Lincomycin, Clindamycin) stock solutions of known concentration

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Antibiotic Dilution Series:

    • Prepare a serial two-fold dilution of each lincosamide antibiotic in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC of the test organisms. A typical range would be from 128 µg/mL down to 0.06 µg/mL.

    • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control well), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

Protocol 2: Detection of Inducible Clindamycin Resistance (D-test)

This test is used to identify the iMLSB phenotype in staphylococci.

Materials:

  • Mueller-Hinton agar plates

  • Erythromycin (15 µg) and clindamycin (2 µg) disks

  • Bacterial isolate to be tested

  • Sterile swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Using a sterile swab, streak the bacterial suspension evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of growth.

  • Disk Placement:

    • Place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the agar surface. The distance between the edges of the two disks should be 15-26 mm.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-18 hours.

  • Interpretation:

    • A positive D-test is indicated by a flattening of the zone of inhibition around the clindamycin disk in the area adjacent to the erythromycin disk, creating a "D" shape. This indicates that erythromycin has induced clindamycin resistance.

    • A negative D-test shows a circular zone of inhibition around the clindamycin disk.

Visualizations

Experimental Workflow for Cross-Resistance Determination

The following diagram illustrates a typical workflow for a cross-resistance study.

experimental_workflow cluster_setup Experimental Setup cluster_mic MIC Determination (Broth Microdilution) cluster_dtest Inducible Resistance (D-test) cluster_analysis Data Analysis & Interpretation start Start: Select Bacterial Strains (Susceptible & Resistant Phenotypes) prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plates Inoculate 96-well Plates prep_inoculum->inoculate_plates inoculate_agar Inoculate Mueller-Hinton Agar prep_inoculum->inoculate_agar prep_antibiotics Prepare Serial Dilutions of Lincosamides (this compound, Lincomycin, Clindamycin) prep_antibiotics->inoculate_plates incubate_mic Incubate Plates (16-20h at 35°C) inoculate_plates->incubate_mic read_mic Read and Record MIC Values incubate_mic->read_mic compile_data Compile MIC Data into Tables read_mic->compile_data place_disks Place Erythromycin & Clindamycin Disks inoculate_agar->place_disks incubate_dtest Incubate Plates (16-18h at 35°C) place_disks->incubate_dtest read_dtest Interpret D-test Results incubate_dtest->read_dtest correlate_phenotype Correlate Resistance Phenotype with MICs read_dtest->correlate_phenotype compare_mic Compare MICs across Lincosamides and Strains compile_data->compare_mic compare_mic->correlate_phenotype end Conclusion on Cross-Resistance Patterns correlate_phenotype->end

Caption: Workflow for determining lincosamide cross-resistance.

Signaling Pathway for Lincosamide Resistance

Currently, there is limited information available in the scientific literature regarding specific signaling pathways that regulate the expression of lincosamide resistance genes. The primary focus of research has been on the direct mechanisms of resistance, such as the enzymatic modification of the ribosomal target. The diagram below illustrates the logical relationship of the most common resistance mechanism.

resistance_mechanism cluster_induction Induction of Resistance cluster_mechanism Mechanism of Action cluster_outcome Outcome macrolide Inducing Macrolide (e.g., Erythromycin) erm_gene erm Gene macrolide->erm_gene induces expression methyltransferase Erm Methyltransferase (Enzyme) erm_gene->methyltransferase encodes ribosome 23S rRNA of 50S Ribosomal Subunit methyltransferase->ribosome acts on methylation Methylation of A2058 ribosome->methylation results in binding_prevention Prevents Lincosamide Binding methylation->binding_prevention resistance Cross-Resistance to Macrolides, Lincosamides, and Streptogramin B (MLSB Phenotype) binding_prevention->resistance

Caption: Mechanism of MLSB resistance to lincosamides.

Conclusion

The available data suggest that cross-resistance is a significant factor to consider when evaluating the potential of this compound as a therapeutic agent. The prevalence of MLSB resistance, which confers resistance to both lincomycin and clindamycin, indicates a high likelihood of cross-resistance with this compound, given their similar mode of action. However, the lack of extensive in vitro susceptibility data for this compound against a diverse panel of bacterial isolates, particularly those with defined resistance mechanisms, represents a critical knowledge gap.

Further research, following the experimental protocols outlined in this guide, is necessary to fully elucidate the cross-resistance profile of this compound. Such studies will be invaluable for guiding the future development and potential clinical application of this and other novel lincosamide antibiotics.

References

A Comparative Analysis of Celesticetin and Clindamycin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: A Shared Target

Both Celesticetin and clindamycin belong to the lincosamide class of antibiotics and share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the peptidyl transferase reaction, thereby preventing the elongation of the peptide chain and ultimately halting bacterial growth. This bacteriostatic action is crucial for controlling the proliferation of susceptible bacteria.

Signaling Pathway of Lincosamide Action

cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) on 23S rRNA Inhibition Inhibition of Peptide Bond Formation Peptidyl_Transferase_Center->Inhibition Lincosamide This compound or Clindamycin Binding Binds to PTC Lincosamide->Binding Binding->Peptidyl_Transferase_Center Protein_Synthesis_Halted Bacterial Protein Synthesis Halted Inhibition->Protein_Synthesis_Halted Bacteriostasis Bacteriostasis Protein_Synthesis_Halted->Bacteriostasis

Caption: Mechanism of action for lincosamide antibiotics.

Comparative In Vitro Efficacy

Direct comparative studies providing a wide range of Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are limited. However, available data for both agents against specific organisms, coupled with the known antibacterial spectrum of clindamycin, allows for a preliminary comparison.

Table 1: Available Minimum Inhibitory Concentration (MIC) Data

AntibioticBacterial SpeciesMIC (µg/mL)
This compound Kocuria rhizophila~0.845
Clindamycin Kocuria rhizophila (MIC90)0.25[1]
Staphylococcus aureus (MSSA)0.06 - 0.25
Staphylococcus aureus (MRSA)0.12 - >256
Streptococcus pyogenes<0.015 - 0.5
Bacteroides fragilis0.06 - >256

Note: The MIC for this compound was converted from the reported 1600 nM using its molecular weight of 528.62 g/mol . MIC values for clindamycin are ranges compiled from various studies and databases.

Clindamycin exhibits a well-established efficacy against a spectrum of Gram-positive cocci and anaerobic bacteria. It is particularly effective against susceptible strains of Staphylococcus aureus (both methicillin-susceptible and, in some cases, methicillin-resistant strains), Streptococcus pyogenes, and various anaerobic species, including Bacteroides fragilis. The limited available data for this compound suggests activity against Gram-positive organisms like Kocuria rhizophila. Given their shared mechanism of action, it is plausible that this compound possesses a similar antibacterial spectrum, though further extensive testing is required to confirm this.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The following are detailed methodologies for determining the MIC of lincosamide antibiotics, which are crucial for evaluating and comparing their efficacy.

This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.

Experimental Workflow for Broth Microdilution

A Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate. B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). A->B C Inoculate each well with the bacterial suspension. B->C D Include positive (no antibiotic) and negative (no bacteria) controls. C->D E Incubate the plate at 35-37°C for 16-20 hours. D->E F Determine the MIC as the lowest concentration with no visible bacterial growth. E->F

Caption: Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Controls: A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included on each plate.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air. For anaerobic bacteria, incubation is performed under anaerobic conditions.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

This method involves incorporating the antibiotic into an agar medium.

Experimental Workflow for Agar Dilution

A Prepare agar plates containing serial two-fold dilutions of the antibiotic. B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). A->B C Spot-inoculate the surface of each agar plate with the bacterial suspension. B->C D Include a control plate with no antibiotic. C->D E Incubate the plates at 35-37°C for 16-20 hours. D->E F Determine the MIC as the lowest concentration that inhibits bacterial growth. E->F

References

Unveiling Celesticetin's Achilles' Heel: A Comparative Guide to Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms by which bacteria develop resistance to antibiotics is paramount in the ongoing battle against infectious diseases. This guide provides a comparative analysis of experimentally validated mechanisms of resistance to Celesticetin, a lincosamide antibiotic. We will delve into the primary mode of resistance—target site modification—and compare its efficacy with alternative mechanisms such as efflux pumps and enzymatic inactivation, supported by experimental data and detailed protocols.

This compound, produced by Streptomyces caelestis, exerts its antibacterial effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit. However, bacteria have evolved sophisticated strategies to counteract this antibiotic's action. The three principal mechanisms of resistance to lincosamides, including this compound, are:

  • Target Site Modification: Alteration of the antibiotic's binding site on the ribosome.

  • Efflux Pumps: Active removal of the antibiotic from the bacterial cell.

  • Enzymatic Inactivation: Chemical modification of the antibiotic to render it ineffective.

This guide will compare these three mechanisms, presenting quantitative data where available and outlining the experimental procedures used to validate these findings.

Comparison of this compound Resistance Mechanisms

Resistance MechanismGene/Enzyme ExampleFold Increase in MIC (Lincomycin)Organism
Target Site Modification clr (methyltransferase)Not explicitly quantified for this compound, but confers high-level resistance.Streptomyces lividans (heterologous host)
Enzymatic Inactivation lnu(E) (nucleotidyltransferase)16-fold[1]Staphylococcus aureus (heterologous host)
Efflux Pumps (General lincosamide efflux)Data for specific pumps against this compound is limited.Streptomyces spp.

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. An increase in MIC indicates a higher level of resistance.

Mechanism 1: Target Site Modification via 23S rRNA Methylation

The predominant and most effective mechanism of self-resistance in the this compound-producing organism, Streptomyces caelestis, is the modification of the antibiotic's target on the ribosome.[2][3]

Experimental Findings

The resistance is conferred by the product of the clr gene, a specific methyltransferase.[2][3] This enzyme catalyzes the monomethylation of a single adenine residue at position A2058 within the 23S rRNA of the 50S ribosomal subunit. This methylation event reduces the binding affinity of lincosamides to the ribosome, thereby rendering the protein synthesis machinery insensitive to the antibiotic's inhibitory action.

To validate this mechanism, the clr gene from S. caelestis was cloned and expressed in the lincosamide-susceptible host, Streptomyces lividans. While specific MIC values for this compound were not provided in the foundational study, the expression of clr was shown to confer high-level resistance to lincomycin, a closely related lincosamide. The baseline MIC for lincomycin against wild-type S. lividans has been reported to be approximately 70 µg/mL.

TargetSiteModification cluster_resistance Resistance Mechanism This compound This compound Ribosome 50S Ribosomal Subunit (23S rRNA) This compound->Ribosome Binds to Inhibition Inhibition This compound->Inhibition ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Essential for Inhibition->ProteinSynthesis Blocks clr_gene clr gene Methyltransferase Clr Methyltransferase clr_gene->Methyltransferase Encodes A2058 Adenine 2058 (on 23S rRNA) Methyltransferase->A2058 Methylates Methylated_A2058 Monomethylated Adenine 2058 Methylated_A2058->Ribosome Alters binding site

Figure 1. Signaling pathway of this compound action and the target site modification resistance mechanism.

Experimental Protocols

Heterologous Expression of the clr Gene in Streptomyces lividans

  • Vector Construction: The clr gene is isolated from S. caelestis and ligated into a suitable Streptomyces expression vector.

  • Transformation: The recombinant plasmid is introduced into S. lividans protoplasts via transformation.

  • Selection and Verification: Transformants are selected on media containing the appropriate antibiotic for the vector. Successful integration and expression of the clr gene are confirmed by PCR and Northern blot analysis.

Northern Blot Analysis for 23S rRNA Methylation

  • RNA Extraction: Total RNA is isolated from both wild-type and clr-expressing S. lividans strains.

  • rRNA Separation: The RNA is separated by size using denaturing agarose gel electrophoresis.

  • Blotting: The separated RNA is transferred to a nylon membrane.

  • Hybridization: The membrane is hybridized with a labeled oligonucleotide probe specific for the 23S rRNA region containing A2058. The presence of a methyl group can affect the hybridization signal or the migration of the rRNA, which can be indicative of methylation. A more direct method involves primer extension analysis where methylation can cause a pause or stop in reverse transcription.

Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: A standardized suspension of S. lividans spores is prepared.

  • Serial Dilution: A series of twofold dilutions of this compound are prepared in a suitable growth medium (e.g., GYM agar).

  • Inoculation: The agar plates are inoculated with the spore suspension.

  • Incubation: The plates are incubated at 30°C for 3 days.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.

Mechanism 2: Enzymatic Inactivation

Another strategy employed by bacteria to resist lincosamides is the enzymatic modification of the antibiotic molecule itself, rendering it unable to bind to its ribosomal target.

Experimental Findings

Lincosamide resistance through enzymatic inactivation is often mediated by nucleotidyltransferases. These enzymes catalyze the transfer of a nucleotide monophosphate (typically from ATP) to a hydroxyl group on the lincosamide, a process known as nucleotidylation. For instance, the lnu(E) gene, identified in Streptococcus suis, encodes a lincosamide nucleotidyltransferase that, when expressed in Staphylococcus aureus, results in a 16-fold increase in the MIC of lincomycin. While not specific to this compound or Streptomyces, this provides a quantitative measure of the efficacy of this resistance mechanism for a closely related antibiotic.

EnzymaticInactivation cluster_inactivation Resistance Mechanism This compound Active This compound Ribosome Ribosome This compound->Ribosome Binds to & Inhibits Nucleotidyltransferase Lincosamide Nucleotidyltransferase This compound->Nucleotidyltransferase Substrate lnu_gene lnu gene lnu_gene->Nucleotidyltransferase Encodes Inactive_this compound Inactive This compound Nucleotidyltransferase->Inactive_this compound Inactivates Inactive_this compound->Ribosome Cannot Bind

Figure 2. Workflow of enzymatic inactivation of this compound.

Experimental Protocols

In Vitro Lincosamide Nucleotidylation Assay

  • Enzyme Purification: The lincosamide nucleotidyltransferase is overexpressed in a suitable host (e.g., E. coli) and purified.

  • Reaction Mixture: The purified enzyme is incubated with this compound, ATP, and a suitable buffer containing Mg²⁺.

  • Reaction Progress Monitoring: The reaction is monitored over time by observing the decrease in the concentration of this compound and the appearance of the modified product using techniques like High-Performance Liquid Chromatography (HPLC).

  • Product Characterization: The structure of the inactivated this compound can be determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism 3: Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism prevents the antibiotic from reaching its intracellular target and accumulating to an effective concentration.

Experimental Findings

Efflux is a known mechanism of resistance to lincosamides. In Streptomyces, a variety of efflux pumps, including ABC transporters, are involved in antibiotic resistance. For lincomycin, the lmrA and lmrC genes in the biosynthetic gene cluster encode an ABC transporter system that contributes to self-resistance. While specific efflux pumps for this compound have not been as extensively characterized, the presence of such systems in Streptomyces suggests they could play a role in resistance. The efficacy of efflux-mediated resistance can be quantified by comparing the MIC of an antibiotic in a wild-type strain versus a strain in which the gene for an efflux pump has been knocked out.

EffluxPump cluster_cell Bacterial Cell cluster_membrane Cell Membrane Ribosome Ribosome EffluxPump Efflux Pump Celesticetin_out Extracellular This compound EffluxPump->Celesticetin_out Pumps out Celesticetin_in Intracellular This compound Celesticetin_in->Ribosome Binds to Celesticetin_in->EffluxPump Substrate Celesticetin_out->Celesticetin_in Enters Cell

Figure 3. Logical relationship of the efflux pump resistance mechanism.

Experimental Protocols

Construction of an Efflux Pump Knockout Mutant in Streptomyces

  • Knockout Cassette Construction: A DNA cassette containing an antibiotic resistance marker flanked by regions homologous to the upstream and downstream sequences of the target efflux pump gene is constructed.

  • Transformation and Homologous Recombination: The knockout cassette is introduced into the Streptomyces strain, and homologous recombination leads to the replacement of the target gene with the resistance marker.

  • Mutant Verification: Successful gene knockout is confirmed by PCR and Southern blot analysis.

MIC Comparison of Wild-Type vs. Knockout Strain

The MIC of this compound for the wild-type and the efflux pump knockout mutant is determined using the broth microdilution or agar dilution method as described previously. A significant decrease in the MIC for the knockout strain compared to the wild-type would confirm the role of the efflux pump in resistance.

Conclusion

The primary and most potent mechanism of resistance to this compound in its producer is target site modification through 23S rRNA methylation by the clr gene product. This mechanism confers a high level of resistance. While enzymatic inactivation and efflux pumps are also established mechanisms of lincosamide resistance, their specific contribution to this compound resistance in clinically relevant bacteria requires further investigation. The quantitative data available for the enzymatic inactivation of lincomycin suggests that this can also be an effective resistance strategy. Understanding the nuances of these different resistance mechanisms is crucial for the development of new lincosamide derivatives that can evade these bacterial defenses and for designing effective strategies to combat antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the continued validation and characterization of these and other potential resistance mechanisms.

References

Lincosamide Antibiotics: A Comparative Analysis of Their Efficacy Against Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of lincosamide antibiotics, focusing on their mechanism of action, comparative efficacy against various bacteria, and the experimental protocols used to determine their effectiveness. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Lincosamides are a class of antibiotics that includes lincomycin, clindamycin, and pirlimycin.[1] Clindamycin, a semi-synthetic derivative of lincomycin, is the most commonly used lincosamide in humans, known for its efficacy against aggressive or resistant infections.[2] Pirlimycin is primarily used in veterinary medicine, particularly for treating mastitis in dairy cows.[3] This class of antibiotics is primarily effective against Gram-positive and anaerobic bacteria.[2][4]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincosamide antibiotics function by inhibiting bacterial protein synthesis, which can have both bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) effects depending on the concentration and the specific organism. They achieve this by binding to the 23S rRNA component of the 50S subunit of the bacterial ribosome. This binding occurs near the peptidyl transferase center, interfering with the transpeptidation reaction essential for peptide chain elongation. By disrupting this process, lincosamides halt the production of essential proteins necessary for bacterial growth and replication. Due to structural differences between prokaryotic and eukaryotic ribosomes, lincosamides do not interfere with protein synthesis in human cells.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Interference Interferes with Peptidyl Transferase Center 50S_subunit->Interference Leads to mRNA mRNA Lincosamide Lincosamide Antibiotic Lincosamide->50S_subunit Targets Binding Binds to 23S rRNA of 50S Subunit Inhibition Inhibition of Protein Synthesis Interference->Inhibition Results in Bacterial_Death Bacteriostatic/ Bactericidal Effect Inhibition->Bacterial_Death Causes Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Lincosamide in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Analysis of Celesticetin and Bu-2545 Lincosamide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed structural and functional comparison of two lincosamide antibiotics, Celesticetin and Bu-2545. Produced by different strains of Streptomyces, these antibiotics, while belonging to the same class, exhibit distinct structural features that influence their biological activity. This document is intended for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Structural Comparison: Core Similarities and Key Differences

This compound and Bu-2545 are both members of the lincosamide class of antibiotics, a group that also includes the clinically significant lincomycin.[1] They share a common structural scaffold composed of an amino acid (a proline derivative) linked to an amino-sugar (a derivative of octose) via an amide bond.[1][2] However, the substitutions on this core structure are what differentiate them and ultimately determine their antibiotic efficacy.

Bu-2545 represents a more fundamental lincosamide structure, consisting of a hygric acid moiety (N-methyl-L-proline) attached to a methylthiolincosaminide sugar.[3][4]

This compound , on the other hand, possesses a more complex structure. While it also incorporates a proline-like amino acid, it features a distinctive salicyclic acid moiety attached to the sugar via a thioether linkage. This addition significantly alters the molecule's size and chemical properties.

The key structural differences are highlighted in the diagram below:

G Structural Comparison of Bu-2545 and this compound cluster_bu2545 Bu-2545 cluster_this compound This compound cluster_key Legend Bu_Core Lincosamide Core (Hygric Acid + Amino-octose) Bu_Side Methyl Thioether (-S-CH3) Bu_Core->Bu_Side at C1 of sugar Cel_Core Lincosamide Core (Hygric Acid + Amino-octose) Cel_Side Salicylate Thioether (-S-CH2-CH2-O-Salicylate) Cel_Core->Cel_Side at C1 of sugar Key_Common Common Core Structure Key_Bu Bu-2545 Specific Moiety Key_Cel This compound Specific Moiety

Caption: A diagram illustrating the core structural similarities and distinguishing side chains of Bu-2545 and this compound.

Physicochemical Properties

The structural differences between this compound and Bu-2545 are reflected in their physicochemical properties, such as molecular formula and weight.

PropertyThis compound ABu-2545
Molecular Formula C24H36N2O9SC16H30N2O6S
Molecular Weight 528.62 g/mol ~378.48 g/mol (based on formula)
Key Structural Feature Presence of a salicylate moietyLacks the salicylate moiety

Biological Activity and Mechanism of Action

Lincosamide antibiotics, including this compound and Bu-2545, exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain. The specific binding site is located within the 23S rRNA.

While both antibiotics share this general mechanism, their differing structures lead to variations in their antibacterial spectrum and potency. The more complex structure of this compound, particularly the salicylate group, is thought to enhance its binding to the ribosome, resulting in greater antibacterial activity compared to the simpler Bu-2545.

Antimicrobial Spectrum and Efficacy

Both this compound and Bu-2545 are primarily active against Gram-positive bacteria. However, quantitative data on their minimum inhibitory concentrations (MICs) reveal differences in their potency.

OrganismThis compound MICBu-2545 MIC
Kocuria rhizophila1600 nMLess active than lincomycin by 1-2 orders of magnitude
Gram-positive bacteriaGenerally activeGenerally active, but less potent than this compound

Note: Direct comparative MIC data for Bu-2545 against a wide range of bacteria is limited in the available literature. Its activity is often described in relative terms to lincomycin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using a broth microdilution method, a standard procedure in microbiology for assessing antibiotic susceptibility.

Objective: To determine the lowest concentration of an antibiotic that visibly inhibits the growth of a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Bacterial inoculum, adjusted to a 0.5 McFarland turbidity standard

  • Stock solutions of this compound and Bu-2545 of known concentrations

  • Incubator

Procedure:

  • Serial Dilution: A two-fold serial dilution of each antibiotic is prepared in the microtiter plate using MHB. This creates a range of decreasing antibiotic concentrations across the wells.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Controls: Positive (bacterium in broth without antibiotic) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated at a temperature and for a duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

G Workflow for MIC Determination A Prepare stock solutions of This compound and Bu-2545 B Perform 2-fold serial dilutions in a 96-well plate with broth A->B D Inoculate each well with the bacterial suspension B->D C Prepare bacterial inoculum (0.5 McFarland standard) C->D E Incubate the plate (e.g., 37°C for 18-24h) D->E F Read the plate and determine the MIC (lowest concentration with no visible growth) E->F

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Conclusion

This compound and Bu-2545, while both classified as lincosamide antibiotics, present a clear example of how structural modifications on a common scaffold can significantly impact biological activity. Bu-2545 serves as a model for the basic lincosamide structure, while this compound's additional salicylate moiety enhances its antibacterial potency, particularly against Gram-positive organisms. Further research into the structure-activity relationships of these and other lincosamides could provide valuable insights for the development of new and more effective antibacterial agents.

References

Unraveling the Binding Landscape of Celesticetin on the Ribosome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of antibiotics with their targets is paramount for overcoming resistance and designing novel therapeutics. This guide provides a comprehensive comparison of experimental data to confirm the role of specific ribosomal components in the binding of Celesticetin, a lincosamide antibiotic.

This compound, a member of the lincosamide class of antibiotics, effectively inhibits bacterial protein synthesis by targeting the large (50S) ribosomal subunit. Extensive research has pinpointed its primary binding site within the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation. The interaction is predominantly with the 23S ribosomal RNA (rRNA), a key structural and catalytic component of the ribosome. However, the role of ribosomal proteins in modulating this binding is a crucial aspect of its mechanism of action and the development of resistance.

The Primary Interaction: this compound and 23S rRNA

High-resolution structural studies and biochemical footprinting analyses have unequivocally demonstrated that this compound binds to a specific pocket within domain V of the 23S rRNA.[1] Chemical footprinting experiments on Escherichia coli ribosomes have identified several key nucleotides that are protected by this compound, indicating direct interaction. These include residues A2058, A2059, A2062, A2451, and G2505.[2] This binding pocket is also shared by other lincosamides and macrolide antibiotics, explaining the observed cross-resistance between these drug classes.[1]

The Modulatory Role of Ribosomal Proteins L4 and L22

While this compound does not appear to directly bind to ribosomal proteins as its primary mode of action, compelling evidence points to the significant influence of ribosomal proteins L4 and L22 on its binding affinity and the emergence of resistance. These two proteins possess extended loops that protrude into the nascent peptide exit tunnel (NPET), a channel through which newly synthesized proteins exit the ribosome, located adjacent to the PTC.[3][4]

Mutations within these loops of L4 and L22 have been shown to confer resistance to macrolides and are strongly implicated in lincosamide resistance. These mutations are thought to induce conformational changes in the 23S rRNA that alter the architecture of the this compound binding site, thereby reducing the drug's affinity. This allosteric effect highlights the intricate interplay between ribosomal RNA and proteins in defining the antibiotic binding landscape.

Quantitative Analysis of Lincosamide Binding

The following table summarizes the inhibitory concentrations (IC50) of lincomycin, a closely related lincosamide, against ribosomes from different bacterial species and mutants. This data provides a quantitative measure of the impact of ribosomal variations on drug efficacy.

Ribosome SourceAntibioticIC50 (µg/mL)Reference
S. aureus (Wild-type)Lincomycin0.03 ± 0.002
E. coli (Wild-type)Lincomycin1.7 ± 0.2
E. coli (L22 Lys90Trp mutant)ErythromycinReduced affinity
E. coli (L22 Lys90Trp mutant)TylosinSame affinity as wild-type

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are summaries of key experimental protocols used to investigate antibiotic-ribosome interactions.

Ribosome Footprinting

This technique is used to identify the specific nucleotides on the rRNA that are protected by a bound ligand, such as an antibiotic.

Protocol Summary:

  • Ribosome-Antibiotic Complex Formation: Purified ribosomes are incubated with the antibiotic of interest (e.g., this compound) to allow for binding.

  • Chemical or Enzymatic Probing: The complex is then treated with a chemical modifying agent (e.g., dimethyl sulfate - DMS) or a nuclease that modifies or cleaves accessible rRNA bases.

  • Primer Extension: Reverse transcriptase is used with a radiolabeled or fluorescently labeled primer to synthesize cDNA complementary to the rRNA. The enzyme will stop at modified bases.

  • Gel Electrophoresis: The resulting cDNA fragments are separated by size on a polyacrylamide gel.

  • Analysis: The positions of the stops in the presence of the antibiotic, compared to a control without the antibiotic, reveal the protected nucleotides, thus defining the binding site.

In Vitro Transcription/Translation Inhibition Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

Protocol Summary:

  • Reaction Setup: A cell-free transcription/translation system (e.g., PURE system or S30 extract) is prepared, containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes).

  • Template Addition: A DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) is added to the system.

  • Antibiotic Titration: The antibiotic is added to the reactions at various concentrations.

  • Incubation: The reactions are incubated at an optimal temperature to allow for protein synthesis.

  • Quantification of Reporter Protein: The amount of reporter protein produced is quantified by measuring luminescence, fluorescence, or radioactivity.

  • IC50 Determination: The concentration of the antibiotic that inhibits protein synthesis by 50% (IC50) is calculated.

Filter Binding Assay

This method is used to determine the binding affinity of a ligand to its target, in this case, an antibiotic to the ribosome.

Protocol Summary:

  • Radiolabeling: The antibiotic or the ribosome is radiolabeled.

  • Binding Reaction: A constant concentration of radiolabeled component is incubated with varying concentrations of the unlabeled component in a suitable binding buffer.

  • Filtration: The reaction mixture is passed through a nitrocellulose filter. Ribosomes and ribosome-ligand complexes are retained by the filter, while unbound small molecules pass through.

  • Washing: The filter is washed to remove any non-specifically bound ligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the dissociation constant (Kd), which is a measure of the binding affinity.

Visualizing the Interactions and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex relationships and experimental processes involved in studying this compound-ribosome interactions.

Celesticetin_Binding_Pathway cluster_ribosome 50S Ribosomal Subunit rRNA 23S rRNA (PTC) L4 Ribosomal Protein L4 L4->rRNA Conformational Influence L22 Ribosomal Protein L22 L22->rRNA Conformational Influence This compound This compound This compound->rRNA Primary Binding

Caption: this compound's primary binding to the 23S rRNA is allosterically influenced by ribosomal proteins L4 and L22.

Ribosome_Footprinting_Workflow A Ribosome-Celesticetin Complex Formation B Chemical/Enzymatic Probing A->B C Primer Extension (Reverse Transcription) B->C D Gel Electrophoresis C->D E Identification of Protected Nucleotides D->E

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Celesticetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The responsible disposal of Celesticetin, a lincosamide antibiotic, is crucial for maintaining a safe laboratory environment and preventing the environmental spread of antibiotic resistance. This guide provides a comprehensive, procedural framework for researchers, scientists, and drug development professionals to manage this compound waste streams effectively. Adherence to these protocols, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines, is paramount.

Antibiotic waste, including this compound, is generally categorized as hazardous chemical waste.[1][2] Improper disposal, such as flushing down drains, can contribute to the development of antibiotic-resistant bacteria, posing a significant threat to public health and the environment.[1]

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling any form of this compound waste, it is imperative to be equipped with the appropriate personal protective equipment.

PPE CategorySpecific Requirements
Eye/Face Protection Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand Protection Wear appropriate protective gloves (e.g., nitrile) that meet standards such as EN374, ASTM F1001, or equivalent.
Skin/Body Protection A lab coat or impervious protective clothing is recommended to prevent skin contact, especially during bulk processing or when handling concentrated solutions.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. If dusts or aerosols may be generated, consult your institution's EHS for respirator requirements.

Safety First: Always handle this compound waste in a well-ventilated area. Ensure that eyewash stations and safety showers are readily accessible.

II. This compound Waste Stream Management: A Procedural Breakdown

The proper segregation and disposal of this compound waste depend on its form—solid, liquid, or contaminated consumables. The following workflow diagram illustrates the decision-making process for handling each waste stream.

cluster_0 This compound Waste Generation cluster_1 Waste Segregation cluster_2 Disposal Procedures cluster_3 Final Disposition Waste Identify this compound Waste Solid Solid Waste (e.g., powder, contaminated labware) Waste->Solid Liquid Liquid Waste (e.g., stock solutions, media) Waste->Liquid Sharps Contaminated Sharps (e.g., needles, blades) Waste->Sharps Solid_Disposal Collect in a labeled hazardous chemical waste container. Solid->Solid_Disposal Liquid_Disposal Collect in a dedicated, leak-proof, labeled hazardous waste container. Liquid->Liquid_Disposal Sharps_Disposal Dispose of in a designated, puncture-resistant sharps container. Sharps->Sharps_Disposal Final_Disposal Arrange for pickup by your institution's hazardous waste management service. Solid_Disposal->Final_Disposal Liquid_Disposal->Final_Disposal Sharps_Disposal->Final_Disposal

Figure 1. Workflow for the proper disposal of this compound waste.

Proper segregation at the point of generation is critical. Never mix antibiotic waste with other waste streams unless explicitly permitted by your EHS department.

  • Solid this compound Waste: This includes expired or unused this compound powder, as well as contaminated consumables like weigh boats, pipette tips, and gloves.

  • Liquid this compound Waste: This category encompasses high-concentration stock solutions and used or unused culture media containing this compound.

  • Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound require special handling.

Waste TypeCollection and Labeling Protocol
Solid Waste Collect in a designated, compatible hazardous waste container with a tightly sealing lid. The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound."
Liquid Waste Pour into a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the approximate concentration and solvent. Do not overfill containers.
Contaminated Sharps Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.

Note on Culture Media: The heat stability of this compound is not well-documented. Therefore, as a precaution, all culture media containing this compound should be treated as chemical waste. Autoclaving may not be sufficient to deactivate the antibiotic. Consult your institutional EHS for specific guidance on deactivating antibiotics in media.

Empty this compound containers must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.

  • Collect Rinsate: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste. Subsequent rinsates may also need to be collected depending on institutional policies.

  • Deface Label: Completely remove or deface the original label on the container.

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste. Always confirm this with your EHS department.

III. Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills or if there is a risk of aerosolization, evacuate non-essential personnel.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section I.

  • Contain the Spill: Prevent the spread of the spill using absorbent pads or other appropriate materials.

  • Clean the Spill:

    • For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills: Cover with an absorbent material, allow it to be fully absorbed, and then collect the material into a hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate cleaning agent.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be disposed of as solid hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and institutional EHS department as required by your institution's policies.

IV. Final Disposal

All collected this compound waste, whether solid, liquid, or from spill cleanup, is considered hazardous waste and must be disposed of through your institution's hazardous waste management program. This typically involves arranging for a pickup by a certified hazardous waste vendor. Never dispose of this compound waste in the regular trash or down the sewer.

By adhering to these procedures, you contribute to a safer research environment and the responsible stewardship of our environment. Always prioritize your institution's specific EHS guidelines, as they are tailored to your local regulations and facilities.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Celesticetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Celesticetin. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This guide offers procedural, step-by-step instructions to address specific operational questions, from initial handling to final disposal.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection Disposable Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated, punctured, or torn.
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes. A face shield should be used when there is a significant risk of splashes.
Body Protection Laboratory CoatLong-sleeved, knee-length, and buttoned. Consider a disposable gown for procedures with a high risk of contamination.
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95 or higher-rated respirator is required when handling this compound powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical to prevent contamination and accidental exposure.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow your institution's hazardous material spill protocol.

  • Storage: Store this compound powder in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically -20°C for long-term stability, a common practice for antibiotic standards.[1][2] Solutions should also be stored at low temperatures to maintain potency.[3]

Preparation of Stock Solutions
  • Warning: The following is a representative protocol and should be adapted based on specific experimental needs and in consultation with your institution's safety office.

  • Work Area Preparation: Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure. Ensure the work surface is clean and decontaminated.

  • Personal Protective Equipment: Don the full required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Use anti-static weighing paper or a weigh boat.

  • Dissolving: Add the powder to the appropriate solvent (e.g., sterile water, buffer) in a sterile, sealed container. Mix gently until fully dissolved. Avoid shaking, which can cause aerosolization.

  • Sterilization (if required): If a sterile solution is needed for cell culture or other sensitive applications, use a sterile syringe filter (0.22 µm) to sterilize the solution.

  • Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage of Stock Solution: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination and the potential development of antibiotic resistance.[4]

Waste Segregation and Collection
Waste TypeDisposal ContainerDisposal Procedure
Solid Waste (contaminated gloves, weigh paper, etc.) Labeled Hazardous Waste BagPlace in a designated, sealed bag for chemical waste.
Liquid Waste (unused stock solutions, contaminated media) Labeled Hazardous Waste ContainerCollect in a dedicated, leak-proof container for chemical waste. Do not pour down the drain.
Sharps (needles, contaminated serological pipettes) Sharps ContainerPlace in a designated sharps container for chemical waste.
Decontamination and Final Disposal
  • Decontamination of Work Surfaces: After handling this compound, decontaminate all work surfaces with a suitable disinfectant, such as 70% ethanol, followed by a thorough cleaning with soap and water.

  • Final Disposal: All this compound waste is considered hazardous chemical waste and must be disposed of through your institution's Environmental Health and Safety (E&S) office. Do not mix with regular laboratory trash or biohazardous waste unless explicitly permitted by your institution's guidelines.

Experimental Protocol: In Vitro Ribosome Binding Assay (Representative)

This protocol provides a general workflow for an in vitro experiment to study the interaction of this compound with bacterial ribosomes. This is a representative protocol and should be optimized for specific research goals.

  • Prepare Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) using established ultracentrifugation and purification protocols.

  • Prepare this compound Solutions: Prepare a series of dilutions of your this compound stock solution in the appropriate assay buffer.

  • Binding Reaction: In a microcentrifuge tube, combine the purified ribosomes, a radiolabeled ligand known to bind to the peptidyl transferase center (as a competitor), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture under conditions that promote binding (e.g., specific temperature and time).

  • Separation of Bound and Free Ligand: Use a technique such as filter binding or ultracentrifugation to separate the ribosome-ligand complexes from the unbound ligand.

  • Quantification: Quantify the amount of radiolabeled ligand bound to the ribosomes in the presence and absence of this compound using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound required to inhibit the binding of the radiolabeled ligand by 50% (IC50) to assess its binding affinity.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, a lincosamide antibiotic, functions by inhibiting protein synthesis in bacteria. It specifically targets the 50S subunit of the bacterial ribosome, binding to the peptidyl transferase center (PTC). This binding event interferes with the formation of peptide bonds, a critical step in the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth.

Celesticetin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to Peptide_Bond_Formation Peptide Bond Formation This compound->Peptide_Bond_Formation Inhibits Peptidyl_Transferase_Center->Peptide_Bond_Formation Catalyzes Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Workflow: this compound Handling

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

Celesticetin_Handling_Workflow Start Start Don_PPE Don Appropriate PPE Start->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_this compound Weigh this compound Powder Prepare_Work_Area->Weigh_this compound Prepare_Stock_Solution Prepare Stock Solution Weigh_this compound->Prepare_Stock_Solution Perform_Experiment Perform Experiment Prepare_Stock_Solution->Perform_Experiment Decontaminate_Work_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Work_Area Segregate_Waste Segregate Waste Decontaminate_Work_Area->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste End End Dispose_Waste->End

Caption: Standard laboratory workflow for handling this compound.

References

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